molecular formula C49H28F2N6Na6O23S6 B10771187 NF157

NF157

货号: B10771187
分子量: 1437.1 g/mol
InChI 键: PFKJKZYADCSCBI-UHFFFAOYSA-H
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NF157 is a useful research compound. Its molecular formula is C49H28F2N6Na6O23S6 and its molecular weight is 1437.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C49H28F2N6Na6O23S6

分子量

1437.1 g/mol

IUPAC 名称

hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C49H34F2N6O23S6.6Na/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80;;;;;;/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6

InChI 键

PFKJKZYADCSCBI-UHFFFAOYSA-H

规范 SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

产品来源

United States

Foundational & Exploratory

NF157: A Technical Guide to its Mechanism of Action in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of specific purinergic receptors, making it a valuable tool for research into purinergic signaling pathways and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with P2Y₁₁ and P2X₁ receptors. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound is a derivative of suramin (B1662206) and functions as a selective antagonist for the P2Y₁₁ and P2X₁ purinergic receptors.[1] Its primary mechanism of action is to block the activation of these receptors by their endogenous agonist, adenosine (B11128) triphosphate (ATP).

The P2Y₁₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] By inhibiting this receptor, this compound can prevent these downstream signaling events. This has been demonstrated by its ability to block ATP or LPS-induced increases in cAMP levels in THP-1 cells.

The P2X₁ receptor is a ligand-gated ion channel.[3] The binding of ATP to this receptor triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and subsequent cell depolarization. Recent structural studies of the highly similar suramin derivative, NF449, in complex with the P2X₁ receptor suggest a competitive binding mode, where the antagonist occupies the same binding site as ATP.[4][5] Given that this compound is also a suramin derivative, it is highly probable that it acts as a competitive antagonist at the P2X₁ receptor, directly competing with ATP for the binding pocket and thereby preventing channel opening.

Quantitative Data: Potency and Selectivity

The inhibitory activity and selectivity of this compound have been quantified in various studies. The following tables summarize the key data points.

Receptor TargetParameterValueReference(s)
P2Y₁₁IC₅₀463 nM[1]
P2Y₁₁pKᵢ7.35[2]
P2Y₁₁Kᵢ44.3 nM[2]
P2Y₁IC₅₀1811 µM[2]
P2Y₁Kᵢ187 µM[2]
P2Y₂IC₅₀170 µM[2]
P2Y₂Kᵢ28.9 µM[2]

Table 1: Potency of this compound at P2Y Receptors

Receptor TargetSelectivity Fold (over P2Y₁₁)Reference(s)
P2Y₁>650-fold[2]
P2Y₂>650-fold[2]
P2X₁No selectivity[2]
P2X₂3-fold[2]
P2X₃8-fold[2]
P2X₄>22-fold[2]
P2X₇>67-fold[2]

Table 2: Selectivity Profile of this compound

Signaling Pathways and Mechanism of Inhibition

The following diagrams illustrate the purinergic signaling pathways targeted by this compound and its inhibitory mechanism.

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane P2Y11 P2Y₁₁ Receptor Gs Gs Protein P2Y11->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates ATP ATP ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Downstream Cellular Response (e.g., Immune Modulation) CREB->Downstream

Caption: P2Y₁₁ receptor signaling pathway and its inhibition by this compound.

P2X1_Signaling_Pathway cluster_membrane Plasma Membrane P2X1 P2X₁ Receptor (Ligand-Gated Ion Channel) Ca_Na_influx Ca²⁺ / Na⁺ Influx P2X1->Ca_Na_influx Allows ATP ATP ATP->P2X1 Binds & Opens This compound This compound This compound->P2X1 Competitively Inhibits Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Downstream Cellular Response (e.g., Smooth Muscle Contraction) Depolarization->Downstream

Caption: P2X₁ receptor signaling and competitive inhibition by this compound.

Experimental Protocols

The quantitative data for this compound were primarily generated using two key experimental techniques: intracellular calcium assays and radioligand binding assays.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay is used to determine the functional antagonism of this compound at P2X₁ and Gq-coupled P2Y receptors.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing or recombinantly overexpressing the target receptor (e.g., P2X₁) in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in the dark at 37°C for 30-60 minutes.

  • Wash and Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader equipped with dual-wavelength excitation (e.g., 340 nm and 380 nm for Fura-2) and single-wavelength emission detection (e.g., 510 nm). Measure the baseline fluorescence ratio (340/380 nm). Inject a known concentration of the agonist (e.g., ATP or α,β-methylene ATP for P2X₁) into the wells and immediately begin recording the change in fluorescence ratio over time.

  • Data Analysis: The change in fluorescence ratio is proportional to the change in intracellular calcium concentration. The peak response in the presence of different concentrations of this compound is compared to the control response (agonist alone). The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Assay_Workflow A 1. Plate Cells (e.g., HEK293 expressing P2X₁) B 2. Load with Fura-2 AM A->B C 3. Wash to remove excess dye B->C D 4. Pre-incubate with this compound (various concentrations) C->D E 5. Measure Baseline Fluorescence (340/380nm excitation) D->E F 6. Inject Agonist (ATP) & Record Fluorescence Change E->F G 7. Analyze Data & Calculate IC₅₀ F->G

Caption: Workflow for an intracellular calcium mobilization assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for a specific receptor in a direct or competitive manner.

Objective: To quantify the affinity of this compound for the P2Y₁₁ or P2X₁ receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest. This involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor (e.g., [³H]α,β-methylene ATP for P2X₁), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The membranes and bound radioligand are retained on the filter, while the free radioligand passes through.

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of a non-radioactive competing ligand) from the total binding. The data are then used to generate a competition curve, from which the IC₅₀ value of this compound is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A 1. Prepare Cell Membranes with target receptor B 2. Incubate Membranes with: - Radioligand (e.g., [³H]ATP) - this compound (competitor) A->B C 3. Separate Bound/Free Ligand (Vacuum Filtration) B->C D 4. Wash Filters C->D E 5. Quantify Bound Radioactivity (Scintillation Counting) D->E F 6. Analyze Data & Calculate Kᵢ E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a well-characterized antagonist that selectively targets the P2Y₁₁ and P2X₁ purinergic receptors. Its mechanism of action involves the direct inhibition of these receptors, likely through a competitive binding mechanism at the ATP binding site for the P2X₁ receptor. The quantitative data on its potency and selectivity, combined with established experimental protocols, make this compound an invaluable pharmacological tool for dissecting the roles of P2Y₁₁ and P2X₁ receptors in various physiological and pathological processes. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize and further investigate the properties of this compound.

References

The P2Y11 Receptor: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2Y11 receptor is a unique member of the P2Y family of G protein-coupled purinergic receptors. Activated by extracellular nucleotides, primarily adenosine (B11128) 5'-triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), it plays a significant role in modulating a variety of physiological processes, most notably immune responses.[1][2] Unlike other P2Y receptors, P2Y11 exhibits a dual signaling capacity, coupling to both Gq and Gs proteins. This allows it to simultaneously stimulate the phosphoinositide pathway, leading to an increase in intracellular calcium ([Ca2+]i), and the adenylyl cyclase pathway, resulting in the accumulation of cyclic AMP (cAMP).[1][3][4] This multifaceted signaling capability positions the P2Y11 receptor as a critical regulator of cellular function in both health and disease, making it an increasingly important target for therapeutic intervention. This guide provides an in-depth overview of its core functions, signaling mechanisms, and the experimental methodologies used for its characterization.

Core Function and Signaling Pathways

The P2Y11 receptor is distinguished by its ability to activate two primary G protein-mediated signaling cascades upon agonist binding. This dual coupling is a rare feature among P2Y receptors and is central to its diverse functional roles.[1][5]

Gq-Mediated Phosphoinositide Pathway

Upon activation, the P2Y11 receptor couples to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[6] The resulting increase in intracellular Ca2+ concentration modulates numerous cellular processes.

Gs-Mediated Adenylyl Cyclase Pathway

Concurrently, the P2Y11 receptor can couple to the Gs alpha subunit, which activates adenylyl cyclase (AC). AC converts ATP into cyclic AMP (cAMP).[3][5] The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate downstream cellular responses, including gene transcription and modulation of metabolic pathways.[6][7] The cAMP/PKA pathway is particularly crucial for the receptor's role in regulating T-cell migration and macrophage function.[6][7]

Downstream Signaling and Crosstalk

Activation of P2Y11 has been shown to influence other signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in driving the activation of AP-1 transcription factors and subsequent cytokine expression in macrophages.[8][9] Furthermore, P2Y11 signaling can engage in crosstalk with other receptor systems, such as the IL-1 receptor (IL-1R). P2Y11 activation upregulates IL-1R expression, reinforcing the cellular response to IL-1α and IL-1β and promoting an anti-inflammatory and pro-angiogenic switch in human M2 macrophages.[6][10]

Signaling Pathway Visualization

P2Y11_Signaling P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq Gs Gs P2Y11->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG cAMP cAMP AC->cAMP converts ATP to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER binds to PKC PKC DAG->PKC activates ATP_c ATP PKA PKA cAMP->PKA activates Ca2 Ca²⁺ ER->Ca2 releases Gene Gene Transcription (e.g., Cytokines) Ca2->Gene Modulates PKC->Gene p38 p38 MAPK PKA->p38 AP1 AP-1 p38->AP1 activates AP1->Gene Induces Ligand ATP / NAD⁺ Ligand->P2Y11

Caption: Dual signaling pathways of the P2Y11 receptor.

Physiological and Pathophysiological Roles

The P2Y11 receptor is expressed in various human tissues and plays a crucial role in immune modulation, neuronal function, and tissue homeostasis.[3][5] A key challenge in studying this receptor is the lack of a gene ortholog in mice and other rodents, which has prevented the use of traditional knockout models.[1][7]

Immune System Modulation

The P2Y11 receptor is a key regulator of both innate and adaptive immunity. Its function is highly cell-type specific, capable of mediating both pro- and anti-inflammatory responses.[1]

  • T-Lymphocytes: Autocrine stimulation of P2Y11 is essential for T-cell migration, polarization, and mitochondrial metabolism.[7][11] It redistributes to the back of polarized cells, creating localized signaling hotspots that are critical for directed movement.[7] However, excessive stimulation, such as during sepsis, can impair T-cell function.[11]

  • Macrophages: In human M2 macrophages, P2Y11 is upregulated and contributes to their anti-inflammatory properties.[6][12] Its activation promotes the release of soluble TNF receptors (sTNFRs), which neutralize TNF-α, and blocks TLR4-driven TNF-α secretion.[6][13] It also induces a specific cytokine expression pattern and possesses antiviral properties.[8][9]

  • Dendritic Cells (DCs): P2Y11 activation can have an immunosuppressive role in monocyte-derived dendritic cells by decreasing the release of cytokines like IL-12.[1]

Nervous System

Polymorphisms in the P2RY11 gene have been strongly associated with the sleep disorder narcolepsy, suggesting that decreased P2Y11 signaling contributes to the autoimmune pathogenesis of the disease.[1][2][11] Agonists are also being explored for neuroprotective properties in conditions like Alzheimer's and Parkinson's disease by promoting neuronal survival.[3]

Other Functions
  • Cardiovascular: A specific P2RY11 polymorphism (A87T) is associated with an increased risk of acute myocardial infarction, which may be linked to reduced Ca2+ and cAMP signaling.[1][11]

  • Epithelial Repair: In airway epithelia, P2Y11 activation is involved in increasing the airway surface liquid layer height and promoting wound repair.[1][2][11]

  • Cancer: The receptor plays a role in mediating ATP-induced Ca2+ signaling and regulating cell migration in hepatocellular carcinoma.[11] It can also inhibit the migration of tumor-derived endothelial cells.[11]

Quantitative Data and Pharmacology

The pharmacological characterization of P2Y11 is complicated by the limited availability of specific ligands. Many compounds show activity at other P2 receptors, necessitating careful validation in experimental systems.[1]

Ligand Potency and Affinity

The following tables summarize the potency of common agonists and the inhibitory constants of antagonists for the human P2Y11 receptor.

Table 1: Agonist Potencies (EC50) at the Human P2Y11 Receptor

Agonist Signaling Pathway EC50 (μM) Cell System Reference
AR-C67085 IP3 Accumulation 8.9 ± 1.2 CHO-K1 [14]
cAMP Accumulation 1.5 ± 0.4 CHO-K1 [14]
ATP IP3 Accumulation 72 ± 8 CHO-K1 [14]
cAMP Accumulation 17.4 ± 6.1 CHO-K1 [14]
ATPγS IL-8 Production ~10 (Stimulation Conc.) M2c Macrophages [12]
sTNFR2 Release ~20 (Stimulation Conc.) M2 Macrophages [6]

| NAD+ | Ca2+, IP3, cAMP | (Activator) | 1321N1 |[1] |

Table 2: Antagonist Potencies at the Human P2Y11 Receptor

Antagonist Action Ki / IC50 (μM) Comments Reference
Suramin Competitive Ki = 0.82 ± 0.07 Also potent at P2Y1 [14]
NF157 Antagonist (Not specified) Used to inhibit NAD+ signaling [1]

| NF340 | Antagonist | (Not specified) | Used to confirm P2Y11 specificity |[13][15] |

Receptor Interactions: Hetero-oligomerization

The P2Y11 receptor is known to form hetero-oligomers with the P2Y1 receptor. This interaction is functionally significant as it can alter the ligand selectivity and control the agonist-induced internalization of the P2Y11 receptor.[1][8][16] For example, the antagonist this compound is unable to inhibit P2Y11 in cells that also express P2Y1, suggesting the heteromer presents a unique pharmacological profile.[1] The physiological impact of the A87T mutation, associated with myocardial infarction, may derive from detrimental effects on this P2Y1-P2Y11 interaction.[11]

Experimental Protocols

Investigating the P2Y11 receptor requires a combination of molecular, cellular, and pharmacological techniques. The following are representative protocols for key experiments.

Protocol: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium following receptor activation.

  • Cell Preparation:

    • Seed cells (e.g., 1321N1 astrocytoma cells stably expressing human P2Y11) onto black, clear-bottom 96-well plates. Culture until confluent.

    • Wash cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a mild detergent like Pluronic F-127 (0.02%) in the buffered salt solution.

    • Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Assay Procedure:

    • Wash the cells twice with the buffered salt solution to remove extracellular dye. Add fresh buffer to each well.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em ~485/520 nm for Fluo-4).

    • Record a baseline fluorescence reading for 15-30 seconds.

    • Inject the agonist (e.g., ATP, ATPγS) at various concentrations and immediately begin recording fluorescence changes for 2-5 minutes.

    • Inject a positive control (e.g., ionomycin) at the end of the run to determine the maximum fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) over baseline (F0). Data are often expressed as ΔF/F0 or as a percentage of the maximal response.

    • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol: cAMP Accumulation Assay

This protocol measures the production of cAMP via the Gs pathway using a competitive immunoassay.

  • Cell Stimulation:

    • Plate cells (e.g., HEK-293 or CHO-K1 transfected with P2Y11) in 24- or 48-well plates.

    • Pre-incubate the cells for 15-30 minutes in a stimulation buffer (e.g., serum-free media) containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 10 µM Rolipram) to prevent cAMP degradation.

    • Add agonists at desired concentrations and incubate for 10-20 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., from Cayman Chemical, R&D Systems, or PerkinElmer).

  • cAMP Quantification:

    • Perform the cAMP measurement according to the manufacturer's instructions for the chosen ELISA or radioimmunoassay kit. This typically involves competitive binding between the sample cAMP and a labeled cAMP conjugate for a limited number of antibody binding sites.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

    • Normalize cAMP levels to protein concentration in each well.

    • Plot the normalized cAMP concentration against the logarithm of the agonist concentration to determine the EC50.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_stim Phase 2: Stimulation & Treatment cluster_collect Phase 3: Sample Collection cluster_analysis Phase 4: Analysis p1 Culture human M2 macrophages or P2Y11-transfected cell line p2 Seed cells into multi-well plates p1->p2 s1 Pre-treat with antagonist (e.g., NF340) or vehicle p2->s1 s2 Stimulate with P2Y11 agonist (e.g., ATPγS) for 24h s1->s2 c1 Collect cell culture supernatants s2->c1 c2 Lyse cells for protein or RNA analysis s2->c2 a1 Quantify secreted cytokines (e.g., IL-6, IL-8) via ELISA c1->a1 a2 Measure mRNA expression (e.g., IL1R) via RT-qPCR c2->a2 a3 Analyze protein levels (e.g., p-p38) via Western Blot c2->a3 Result Data Interpretation: Determine P2Y11-dependent effects on gene and protein expression a1->Result a2->Result a3->Result

Caption: Workflow for studying P2Y11-mediated cellular responses.

Conclusion and Future Directions

The P2Y11 receptor is a pleiotropic signaling molecule with a unique dual-coupling mechanism that enables it to exert complex control over cellular behavior, particularly within the immune system. Its roles in T-cell migration, macrophage polarization, and inflammation resolution highlight its potential as a therapeutic target for autoimmune diseases, inflammatory disorders, and sepsis.[11][13] However, significant challenges remain. The absence of a rodent ortholog complicates in vivo studies, and the development of highly specific agonists and antagonists is crucial for dissecting its precise functions and for therapeutic development.[1] Future research focusing on the structural basis of its dual signaling, the dynamics of its interactions with other receptors like P2Y1, and the creation of humanized animal models will be essential to fully unlock the therapeutic potential of targeting the P2Y11 receptor.

References

NF157: A Comprehensive Technical Guide to a Selective P2Y11 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y11 receptor, a unique G-protein coupled receptor (GPCR) activated by extracellular adenosine (B11128) 5'-triphosphate (ATP), represents a promising therapeutic target in a variety of physiological and pathological processes, particularly in the modulation of immune responses and inflammation.[1][2] Unlike other P2Y family members, the P2Y11 receptor exhibits dual coupling to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively.[3][4] This dual signaling capability results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, enabling a complex and nuanced cellular response.

NF157 is a potent and selective antagonist of the human P2Y11 receptor.[5] A derivative of suramin, this compound has emerged as a critical pharmacological tool for elucidating the physiological roles of the P2Y11 receptor and for exploring its therapeutic potential in conditions such as osteoarthritis and inflammatory disorders.[5][6] This technical guide provides an in-depth overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and a summary of its effects on downstream signaling pathways.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and selectivity for the P2Y11 receptor.

Table 1: Binding Affinity and Functional Potency of this compound at the Human P2Y11 Receptor

ParameterValueReference
Ki 44.3 nM[5]
pKi 7.35[5]
IC50 463 nM[5][7]

Table 2: Selectivity Profile of this compound against other P2X and P2Y Receptors

ReceptorIC50 / KiSelectivity (fold) vs. P2Y11Reference
P2Y1 Ki = 187 µM>4200[5]
P2Y2 Ki = 28.9 µM>650[5]
P2X1 -No selectivity[5]
P2X2 -3[5]
P2X3 -8[5]
P2X4 ->22[5]
P2X7 ->67[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the P2Y11 receptor, the experimental workflow for characterizing this compound, and the logical relationship of its selectivity.

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Agonist Gs Gs P2Y11->Gs Activates Gq Gq P2Y11->Gq Activates This compound This compound This compound->P2Y11 Antagonist AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates p38 p38 MAPK PKC->p38 Activates NFkB_complex IκB-NF-κB p38->NFkB_complex Phosphorylates IKK NFkB_active NF-κB (p65) NFkB_complex->NFkB_active Releases Gene_Expression Gene Expression (e.g., MMPs, Cytokines) NFkB_active->Gene_Expression Translocates to nucleus and induces

Figure 1: P2Y11 Receptor Signaling Pathway.

NF157_Workflow cluster_invitro In Vitro Characterization cluster_downstream Downstream Effects cluster_invivo In Vivo Evaluation P2Y11_expression Stable Expression of P2Y11 in Cell Line (e.g., HEK293, 1321N1) Binding_Assay Radioligand Binding Assay (Determine Ki) P2Y11_expression->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Determine IC50) P2Y11_expression->cAMP_Assay Calcium_Assay Calcium Mobilization Assay (Determine IC50) P2Y11_expression->Calcium_Assay Selectivity_Screen Selectivity Screening (Other P2 Receptors) Binding_Assay->Selectivity_Screen NFkB_Assay NF-κB Translocation Assay (e.g., Immunofluorescence) cAMP_Assay->NFkB_Assay Calcium_Assay->NFkB_Assay MMP_Assay MMP Expression Analysis (e.g., qPCR, ELISA) NFkB_Assay->MMP_Assay OA_Model Induction of Osteoarthritis (e.g., MIA model in mice) MMP_Assay->OA_Model NF157_Treatment This compound Administration OA_Model->NF157_Treatment Outcome_Analysis Analysis of Disease Progression and Pain NF157_Treatment->Outcome_Analysis

Figure 2: Experimental Workflow for this compound Characterization.

NF157_Selectivity This compound This compound P2Y11 P2Y11 This compound->P2Y11 High Affinity (Antagonist) P2Y1 P2Y1 This compound->P2Y1 Low Affinity P2Y2 P2Y2 This compound->P2Y2 Low Affinity P2X1 P2X1 This compound->P2X1 High Affinity (Antagonist) Other_P2X Other P2X (P2X2, P2X3, P2X4, P2X7) This compound->Other_P2X Moderate to Low Affinity

Figure 3: this compound Selectivity Profile.

Detailed Experimental Protocols

Generation of a Stable P2Y11-Expressing Cell Line (HEK293)

This protocol describes the generation of a human embryonic kidney (HEK293) cell line stably expressing the human P2Y11 receptor.

Materials:

  • HEK293 cells

  • Expression vector containing the human P2Y11 cDNA (e.g., pcDNA3.1)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Complete growth medium (DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Selection antibiotic (e.g., G418)

  • Cloning cylinders or limiting dilution plates

Protocol:

  • Cell Culture: Culture HEK293 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • One day before transfection, seed HEK293 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol.

    • Add the complex to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh complete growth medium and incubate for 24-48 hours.

  • Selection of Stable Transfectants:

    • After 48 hours, passage the cells into a larger flask and add complete growth medium containing the selection antibiotic (e.g., G418 at a pre-determined optimal concentration).

    • Replace the selection medium every 3-4 days to remove dead cells.

    • Continue the selection for 2-3 weeks until resistant colonies are visible.

  • Isolation of Clonal Cell Lines:

    • Cloning Cylinders: Place sterile cloning cylinders over individual colonies, add a small volume of trypsin-EDTA to detach the cells, and transfer the cell suspension to a new well of a 24-well plate.

    • Limiting Dilution: Alternatively, perform serial dilutions of the resistant cell pool to seed an average of 0.5 cells per well in a 96-well plate.

  • Expansion and Characterization:

    • Expand the isolated clones and verify the expression of the P2Y11 receptor by Western blot or qPCR.

    • Functionally characterize the clones using cAMP accumulation or calcium mobilization assays in response to a P2Y11 agonist like ATP.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the P2Y11 receptor using a competitive binding assay with a suitable radioligand such as [³H]ATP.

Materials:

  • Membranes from HEK293 cells stably expressing P2Y11

  • Radioligand (e.g., [³H]ATP)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of unlabeled ATP)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Protocol:

  • Membrane Preparation:

    • Harvest P2Y11-expressing HEK293 cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer

      • 50 µL of radioligand at a concentration close to its Kd

      • 50 µL of varying concentrations of this compound or buffer (for total binding) or a saturating concentration of unlabeled ATP (for non-specific binding).

      • 50 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Assays

This protocol describes the measurement of this compound's ability to inhibit agonist-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing P2Y11

  • P2Y11 agonist (e.g., ATPγS or a stable ATP analog)

  • This compound

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • 384-well white plates

  • HTRF-compatible plate reader

Protocol:

  • Cell Preparation:

    • Harvest the P2Y11-expressing cells and resuspend them in stimulation buffer provided with the kit.

    • Dispense 5 µL of the cell suspension (e.g., 2000 cells/well) into a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add 2.5 µL of the this compound dilutions or buffer to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add 2.5 µL of the P2Y11 agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP cryptate reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

This protocol outlines the measurement of this compound's ability to block agonist-induced increases in intracellular calcium using a fluorescent dye.

Materials:

  • HEK293T or 1321N1 cells stably expressing P2Y11

  • P2Y11 agonist (e.g., ATP)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating:

    • Seed the P2Y11-expressing cells into a 96-well black-walled, clear-bottom plate and grow overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in assay buffer.

    • Remove the growth medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Pre-incubation:

    • Wash the cells twice with assay buffer.

    • Add 100 µL of assay buffer containing different concentrations of this compound or buffer to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading (Ex/Em ~490/525 nm).

    • Inject the P2Y11 agonist (e.g., ATP at its EC80 concentration) and continue recording the fluorescence for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Experiment: Monoiodoacetate (MIA)-Induced Osteoarthritis Model

This protocol describes a model to evaluate the therapeutic potential of this compound in a mouse model of osteoarthritis.[8][9][10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Monoiodoacetate (MIA)

  • This compound

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes with 30G needles

  • Von Frey filaments for pain assessment

Protocol:

  • Induction of Osteoarthritis:

    • Anesthetize the mice.

    • Inject 10 µL of MIA solution (e.g., 1 mg/10 µL in sterile saline) intra-articularly into the right knee joint.[11] Inject the left knee with sterile saline as a control.

  • This compound Treatment:

    • Prepare a sterile solution of this compound in saline.

    • Starting on day 3 post-MIA injection, administer this compound (e.g., 1-10 mg/kg) via intraperitoneal injection daily for 2-4 weeks. A vehicle control group should receive saline injections.

  • Assessment of Pain and Disease Progression:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at baseline and at regular intervals after MIA injection.

    • Weight Bearing: Assess changes in weight distribution between the hind limbs using an incapacitance tester.

    • Histological Analysis: At the end of the study, sacrifice the animals, dissect the knee joints, and perform histological staining (e.g., Safranin O-Fast Green) to evaluate cartilage degradation and joint morphology.

  • Data Analysis:

    • Compare the paw withdrawal thresholds, weight-bearing differences, and histological scores between the this compound-treated and vehicle-treated groups to determine the efficacy of this compound in reducing pain and protecting against cartilage damage.

Downstream Signaling Assays

This protocol details the visualization of NF-κB p65 translocation to the nucleus upon P2Y11 activation and its inhibition by this compound.

Materials:

  • SW1353 or other suitable cells

  • P2Y11 agonist (e.g., TNF-α)

  • This compound

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Treatment:

    • Seed cells on coverslips in a 24-well plate and allow them to adhere.

    • Pre-incubate the cells with this compound (e.g., 30 and 60 µM) for 1 hour.[5]

    • Stimulate the cells with a P2Y11 agonist (e.g., 10 ng/mL TNF-α) for 30-60 minutes.[5]

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with blocking buffer for 1 hour.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS and counterstain with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis:

    • Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity in multiple cells per condition.

This protocol describes the measurement of changes in MMP-3 and MMP-13 gene expression in response to P2Y11 activation and its modulation by this compound.

Materials:

  • SW1353 chondrocytes

  • TNF-α

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for MMP-3, MMP-13, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Protocol:

  • Cell Treatment:

    • Seed SW1353 cells and treat with TNF-α (e.g., 10 ng/mL) in the presence or absence of this compound (e.g., 30 and 60 µM) for 24 hours.[6]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of MMP-3 and MMP-13 using the ΔΔCt method, normalizing to the housekeeping gene.

    • Compare the expression levels between the different treatment groups.

Conclusion

This compound is a valuable pharmacological tool for the investigation of P2Y11 receptor function. Its nanomolar potency and high selectivity make it a superior choice over less specific P2 receptor antagonists. The detailed protocols provided in this guide offer a comprehensive framework for researchers to characterize the activity of this compound and to explore the therapeutic potential of P2Y11 receptor antagonism in various disease models. As our understanding of the role of purinergic signaling in health and disease continues to expand, selective antagonists like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.

References

The Core Downstream Signaling Pathways Modulated by NF157: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] As a key regulator of cellular signaling, the P2Y11 receptor is implicated in a diverse range of physiological and pathophysiological processes, including inflammation, immune responses, and cellular metabolism. This compound, by selectively blocking the action of ATP on this receptor, provides a powerful tool for elucidating the intricate downstream signaling cascades governed by P2Y11 and offers a promising therapeutic lead for various inflammatory conditions. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Quantitative Data: Antagonistic Profile of this compound

The efficacy and selectivity of this compound are critical parameters for its application in research and drug development. The following table summarizes the key quantitative data characterizing the antagonistic properties of this compound against the P2Y11 receptor and its selectivity over other P2Y receptor subtypes.

Receptor TargetParameterValueReference
P2Y11IC50463 nM[1][2][3]
P2Y11Ki44.3 nM[1]
P2Y11pKi7.35[1]
P2Y1Ki187 µM[1]
P2Y2Ki28.9 µM[1]

Core Downstream Signaling Pathways Affected by this compound

This compound primarily exerts its effects by inhibiting the signaling cascades initiated by the P2Y11 receptor. The P2Y11 receptor is unique in that it couples to both Gs and Gq alpha subunit G-proteins, leading to the activation of two distinct downstream pathways: the adenylyl cyclase/cAMP pathway and the phospholipase C/Ca2+ pathway. Consequently, this compound's antagonism of P2Y11 leads to the modulation of these primary pathways and their subsequent downstream effectors, including the NF-κB and p38 MAPK pathways.

Inhibition of the Adenylyl Cyclase (AC) / Cyclic AMP (cAMP) Signaling Pathway

Activation of the P2Y11 receptor by ATP leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in the production of the second messenger cyclic AMP (cAMP).[4][5][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB, thereby regulating gene expression and various cellular processes.[6] this compound effectively blocks the ATP-induced increase in intracellular cAMP levels, thus attenuating the activation of the entire cAMP/PKA signaling cascade.[7]

cluster_membrane Cell Membrane P2Y11 P2Y11 Receptor Gs Gs Protein P2Y11->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

This compound inhibits the P2Y11-cAMP signaling pathway.
Attenuation of the Phospholipase C (PLC) / Calcium (Ca2+) Signaling Pathway

In addition to Gs coupling, the P2Y11 receptor also activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), a key regulator of numerous cellular functions. By blocking the P2Y11 receptor, this compound prevents the activation of this PLC/Ca2+ signaling axis.

cluster_membrane Cell Membrane P2Y11 P2Y11 Receptor Gq Gq Protein P2Y11->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ATP ATP ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits Ca2 Intracellular Ca2+ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Cellular Cellular Responses PKC->Cellular

This compound blocks the P2Y11-PLC/Ca2+ signaling pathway.
Suppression of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like IL-6 and TNF-α.[8][9] Studies have shown that this compound can suppress the activation of the NF-κB pathway, leading to a reduction in the expression of these inflammatory mediators. The precise mechanism linking P2Y11 antagonism to NF-κB inhibition is an area of active investigation, but it is likely mediated through the modulation of the upstream cAMP and Ca2+ signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2Y11 P2Y11 Receptor IKK IKK Complex P2Y11->IKK Modulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB Complex DNA DNA NFkB_n->DNA Binds Cytokines IL-6, TNF-α Gene Expression DNA->Cytokines ATP ATP ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits

This compound suppresses NF-κB-mediated gene expression.
Inhibition of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation and cellular stress responses. Upon activation by various stimuli, a phosphorylation cascade leads to the activation of p38 MAPK, which in turn phosphorylates and activates downstream transcription factors and other proteins. This results in the regulation of cytokine production and other inflammatory processes. Research indicates that this compound can inhibit the phosphorylation and activation of p38 MAPK, contributing to its anti-inflammatory effects.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2Y11 P2Y11 Receptor MAPKKK MAPKKK P2Y11->MAPKKK Modulates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 p-p38 MAPK (Active) TranscriptionFactors Transcription Factors p_p38->TranscriptionFactors Activates InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes ATP ATP ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits

This compound inhibits the p38 MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on downstream signaling pathways.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.

a. Cell Culture and Transfection:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • Incubate for 24 hours to allow for plasmid expression.

b. Treatment and Stimulation:

  • Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a known NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include vehicle-treated and unstimulated controls.

c. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly luciferase activity using a luminometer.

  • Measure Renilla luciferase activity for normalization.

  • Calculate the relative luciferase units (RLU) by dividing the firefly luciferase activity by the Renilla luciferase activity.

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 seed Seed HEK293T cells transfect Co-transfect with NF-κB-luciferase and Renilla plasmids seed->transfect treat Pre-treat with this compound transfect->treat stimulate Stimulate with TNF-α/LPS treat->stimulate lyse Lyse cells stimulate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data measure->analyze

Workflow for an NF-κB luciferase reporter assay.
Western Blot for Phospho-p38 MAPK

This protocol is for detecting the phosphorylation status of p38 MAPK as a measure of its activation.

a. Cell Culture and Treatment:

  • Culture cells to 80-90% confluency.

  • Pre-treat cells with different concentrations of this compound for 1-2 hours.

  • Stimulate cells with a p38 MAPK activator (e.g., anisomycin (B549157) or UV radiation). Include appropriate controls.

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

c. SDS-PAGE and Immunoblotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total p38 MAPK as a loading control.

Conclusion

This compound is an invaluable tool for dissecting the complex signaling networks downstream of the P2Y11 receptor. Its ability to selectively inhibit the cAMP/PKA and PLC/Ca2+ pathways, and subsequently suppress the pro-inflammatory NF-κB and p38 MAPK cascades, underscores its potential as a therapeutic agent for a range of inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the mechanism of action of this compound and its impact on cellular signaling.

References

The Role of NF157 in Modulating Immune Cell Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF157 is a purinergic signaling antagonist, primarily recognized for its inhibitory action on the P2Y11 receptor. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates the immune cell response, with a primary focus on macrophages. Extracellular ATP, often released during cellular stress or damage, acts as a Damage-Associated Molecular Pattern (DAMP) that triggers potent immune reactions. By blocking a key receptor in this pathway, this compound emerges as a significant modulator of innate immunity, capable of suppressing pro-inflammatory cytokine production and macrophage polarization. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the core mechanisms and workflows.

Core Mechanism of Action: Antagonism of Purinergic Signaling

This compound's primary role in immunomodulation stems from its function as a competitive antagonist of the P2Y11 purinergic receptor.[1][2] Purinergic signaling is a critical communication pathway within the immune system where extracellular nucleotides, particularly adenosine (B11128) triphosphate (ATP), act as signaling molecules.[3] When released from damaged or activated cells, ATP serves as a DAMP, alerting the immune system to a threat.[3]

The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon binding ATP, couples to Gs-proteins to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3][4] this compound directly interferes with this process by blocking the binding of ATP to the P2Y11 receptor, thereby preventing downstream signaling cascades. While this compound is most potent at the P2Y11 receptor, it is noted to have limited selectivity among all P2 receptors, suggesting potential off-target effects at high concentrations.[3]

Modulation of Macrophage Activation and Polarization

The most well-documented role of this compound is its potent suppression of macrophage activation. Studies show that bacterial lipopolysaccharide (LPS), a potent immune stimulator, induces the rapid release of ATP from macrophages.[1][2] This released ATP then acts in an autocrine and paracrine fashion, binding to P2Y11 receptors on the macrophage surface and initiating a positive feedback loop that amplifies the inflammatory response.[1][2]

This compound disrupts this feedback loop. By blocking the P2Y11 receptor, it significantly suppresses the M1-type polarization of macrophages, a pro-inflammatory phenotype characterized by the production of cytokines such as TNF-α, IL-1β, and IL-12.[1][2] This leads to a marked reduction in the overall inflammatory response.

Signaling Pathway of this compound in Macrophages

G LPS LPS TLR4 TLR4 LPS->TLR4 binds VNUT VNUT (SLC17A9) Vesicular Exocytosis TLR4->VNUT activates ATP_out Extracellular ATP (DAMP) VNUT->ATP_out releases P2Y11 P2Y11 Receptor ATP_out->P2Y11 activates AC Adenylyl Cyclase (AC) P2Y11->AC activates (Gs) This compound This compound This compound->P2Y11 BLOCKS cAMP ↑ cAMP AC->cAMP produces Macrophage_Activation Macrophage Activation (M1 Polarization) cAMP->Macrophage_Activation amplifies Macrophage_Activation->VNUT positive feedback Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-12, TNF-α) Macrophage_Activation->Cytokines releases

Caption: LPS-induced macrophage activation via autocrine ATP signaling and inhibition by this compound.

Effects on Other Immune Cells

Dendritic Cells

While direct studies on this compound's effect on dendritic cells (DCs) are limited, related research provides insight. P2Y11 receptor agonists have been shown to stimulate the release of IL-8, a potent chemoattractant for neutrophils, from human monocyte-derived dendritic cells.[1] By inference, an antagonist like this compound would be expected to inhibit this process, potentially reducing neutrophil recruitment to sites of inflammation.

T Cells

There is currently a lack of direct evidence from the reviewed literature describing the specific effects of this compound on T cell activation or differentiation. Purinergic signaling, particularly through the P2X7 receptor, is known to play a role in T cell responses.[5] Given this compound's limited selectivity, a potential for interaction exists, but its primary, well-documented effects remain centered on macrophage modulation via the P2Y11 receptor.

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in both in vitro and in vivo models. The data consistently demonstrate a significant suppression of pro-inflammatory markers.

Table 1: In Vivo Efficacy of this compound in LPS-Induced Sepsis Model (Mice)

Data summarized from studies where this compound was administered to mice prior to or shortly after LPS challenge.[1][2]

Parameter Measured Treatment Group Outcome
Serum Cytokines
IL-1β LPS + this compound Significantly Suppressed
IL-6 LPS + this compound Significantly Suppressed
IL-12 LPS + this compound Significantly Suppressed
TNF-α LPS + this compound Significantly Suppressed
Peritoneal Fluid Cytokines
IL-1β, IL-12, TNF-α LPS + this compound Significantly Diminished
IL-6 LPS + this compound Partially Suppressed
Macrophage Polarization

| Peritoneal & Splenic Macrophages (M1) | LPS + this compound | M1 Polarization Suppressed |

Table 2: In Vitro Efficacy of this compound on Human THP-1 Monocytic Cells

Data summarized from studies where THP-1 cells were treated with this compound prior to LPS stimulation.[1][2][4]

Parameter Measured Treatment Group Outcome
Cytokine Production
IL-6 Production LPS + this compound Significantly Suppressed
Macrophage Polarization
M1-type Polarization LPS + this compound Significantly Suppressed
Signaling Molecule

| Intracellular cAMP increase (from ATP or LPS) | Stimulant + this compound | Increase was Blocked |

Experimental Protocols

Protocol: In Vitro Macrophage Activation Assay

This protocol details the methodology for assessing the effect of this compound on LPS-induced cytokine production in a human monocytic cell line.

  • Cell Culture: Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells in 24-well plates at a density of 5 x 10^5 cells/well.

  • Differentiation (Optional but recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Replace media with fresh, PMA-free media and rest cells for 24 hours.

  • Pre-treatment: Pre-incubate the cells with this compound (e.g., at a concentration of 50 µM) or vehicle control for 30 minutes.

  • Stimulation: Stimulate the cells with bacterial lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time period (e.g., 6 hours for mRNA analysis or 24 hours for protein analysis).

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis.

  • Quantification: Measure the concentration of IL-6 (or other cytokines) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Workflow: In Vitro Macrophage Assay

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture THP-1 Cells Seed Seed cells in 24-well plate Culture->Seed Differentiate Differentiate with PMA (optional) Seed->Differentiate Pretreat Pre-treat with this compound or Vehicle (30 min) Differentiate->Pretreat Stimulate Stimulate with LPS (6-24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Quantify IL-6 via ELISA Collect->ELISA Result Compare Cytokine Levels ELISA->Result

Caption: Experimental workflow for in vitro analysis of this compound's effect on macrophages.
Protocol: In Vivo Murine Sepsis Model

This protocol describes an in vivo model to evaluate the therapeutic potential of this compound in suppressing a systemic inflammatory response.

  • Animal Model: Use 8-10 week old male C57BL/6 mice. Acclimatize animals for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, LPS only, LPS + this compound).

  • Treatment Administration:

    • Pre-treatment model: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the LPS challenge.

    • Post-treatment model: Administer this compound or vehicle via i.p. injection 30 minutes after the LPS challenge.[2]

  • Sepsis Induction: Induce systemic inflammation by injecting LPS (e.g., 10 mg/kg) intraperitoneally.

  • Monitoring & Sample Collection: At designated time points (e.g., 3, 6, 24 hours) post-LPS injection, collect blood via cardiac puncture for serum separation. Euthanize mice and perform peritoneal lavage with sterile PBS to collect peritoneal fluid and cells.

  • Cytokine Analysis: Measure cytokine levels (IL-1β, IL-6, IL-12, TNF-α) in the collected serum and peritoneal fluid using ELISA or multiplex bead array.

  • Macrophage Polarization Analysis: Isolate macrophages from the peritoneal lavage or spleen. Analyze the expression of M1 markers (e.g., CCR7) using flow cytometry.

Workflow: In Vivo Sepsis Model

G cluster_prep Preparation cluster_exp Induction & Treatment cluster_analysis Analysis Mice Acclimatize C57BL/6 Mice Group Randomize into Groups Mice->Group Treat Administer this compound or Vehicle (i.p.) Group->Treat LPS Inject LPS (i.p.) to induce sepsis Treat->LPS 30 min before or after Collect Collect Blood & Peritoneal Lavage (3-24h post-LPS) LPS->Collect Analyze_Cytokines Measure Serum & Peritoneal Cytokines (ELISA) Collect->Analyze_Cytokines Analyze_M1 Analyze Macrophage M1 Markers (Flow Cytometry) Collect->Analyze_M1

Caption: Experimental workflow for the in vivo murine sepsis model.

Conclusion and Future Directions

This compound demonstrates a potent immunomodulatory capacity primarily by antagonizing the P2Y11 receptor on macrophages. This action effectively disrupts an ATP-driven autocrine amplification loop that is critical for robust M1 polarization and pro-inflammatory cytokine release. The consistent suppression of key inflammatory mediators like IL-1β, IL-6, and TNF-α in preclinical models highlights its potential as a therapeutic candidate for inflammatory diseases such as sepsis.[1][2]

Future research should aim to further elucidate the selectivity profile of this compound across the full range of P2 receptors to better understand any potential off-target effects. Moreover, dedicated studies are required to clarify the impact of this compound on other key immune cell populations, including dendritic cells, T cells, and neutrophils, to build a more complete picture of its immunomodulatory profile. Such investigations will be crucial for advancing this compound or more selective P2Y11 antagonists toward clinical development.

References

An In-depth Technical Guide on NF157 and its Effect on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a unique G-protein coupled receptor (GPCR) dually coupled to both Gq and Gs signaling pathways. This dual coupling allows the P2Y11 receptor to modulate intracellular levels of both calcium ([Ca2+]i) and cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound effectively blocks these downstream signaling cascades, making it a valuable tool for studying the physiological and pathological roles of the P2Y11 receptor. This guide provides a comprehensive overview of this compound, its mechanism of action with a focus on its effects on intracellular calcium, detailed experimental protocols for studying these effects, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound is a suramin (B1662206) derivative that has been identified as a highly selective and potent antagonist of the human P2Y11 receptor. Its selectivity for P2Y11 over other P2Y and P2X receptor subtypes makes it a crucial pharmacological tool for elucidating the specific functions of this receptor. The P2Y11 receptor is activated by extracellular adenosine triphosphate (ATP) and is unique among the P2Y family for its ability to stimulate both phospholipase C (PLC) and adenylyl cyclase (AC).

The P2Y11 Receptor Signaling Pathway

The P2Y11 receptor's activation by ATP initiates a bifurcated signaling cascade:

  • Gq/PLC Pathway and Intracellular Calcium Mobilization: Upon ATP binding, the P2Y11 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol and leading to a rapid increase in intracellular calcium concentration.

  • Gs/Adenylyl Cyclase Pathway and cAMP Production: Concurrently, the P2Y11 receptor can activate the Gs alpha subunit, which stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates protein kinase A (PKA) and other downstream effectors.

As a P2Y11 antagonist, this compound blocks both of these signaling arms. Its primary effect on intracellular calcium is to prevent the ATP-induced release of calcium from the ER stores by inhibiting the Gq/PLC/IP3 pathway.

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 binds Gq Gq P2Y11->Gq activates Gs Gs P2Y11->Gs activates PLC Phospholipase C (PLC) Gq->PLC stimulates AC Adenylyl Cyclase (AC) Gs->AC stimulates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca_cyto Increased Intracellular [Ca2+] ER->Ca_cyto releases Ca2+ Ca_ER Ca2+ Downstream_Ca Downstream Ca2+-dependent Effects Ca_cyto->Downstream_Ca PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream_cAMP Downstream cAMP-dependent Effects PKA->Downstream_cAMP This compound This compound This compound->P2Y11 inhibits

P2Y11 Receptor Signaling Pathway and Point of this compound Inhibition.

Quantitative Data on this compound Activity

Table 1: Potency and Selectivity of this compound at Purinergic Receptors

ReceptorAssay TypeSpeciesIC50KiSelectivity (fold) vs P2Y11Reference
P2Y11 Radioligand BindingHuman463 nM44.3 nM-[1]
P2Y1Radioligand BindingHuman1811 µM187 µM>650[1]
P2Y2Radioligand BindingHuman170 µM28.9 µM>650[1]

Table 2: Functional Inhibition of cAMP Accumulation by this compound

Cell LineAgonistThis compound Concentration% Inhibition of cAMP increaseReference
THP-1 cellsATP (100 µM)50 µMSignificant inhibition[2]
THP-1 cellsLPS50 µMSignificant inhibition[2]

Note: While the primary focus of this guide is on intracellular calcium, the data on cAMP inhibition further confirms this compound's mechanism of action as a P2Y11 antagonist.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) using Fluorescent Indicators

This protocol provides a general framework for measuring changes in [Ca2+]i in response to P2Y11 receptor activation and its inhibition by this compound. The two most common fluorescent calcium indicators for this purpose are Fura-2 and Fluo-4.

4.1.1. Materials

  • Cell line expressing P2Y11 receptors (e.g., 1321N1-hP2Y11, human granulocytes, THP-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer

  • Fura-2 AM or Fluo-4 AM (acetoxymethyl ester forms for cell loading)

  • Pluronic F-127

  • ATP (agonist)

  • This compound (antagonist)

  • Ionomycin (B1663694) (positive control for calcium influx)

  • EGTA (calcium chelator for extracellular calcium-free conditions)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope equipped with appropriate filters and a camera.

4.1.2. Cell Preparation

  • Seed the cells in a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

4.1.3. Dye Loading

  • Prepare a stock solution of Fura-2 AM or Fluo-4 AM in cell-grade DMSO.

  • On the day of the experiment, prepare a loading buffer by diluting the dye stock solution in HBSS to the final desired concentration (typically 1-5 µM).

  • To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the dye stock before diluting in HBSS.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the dye loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Add fresh HBSS to each well.

4.1.4. Calcium Mobilization Assay

  • To study the effect of this compound, pre-incubate the dye-loaded cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Place the microplate in the fluorescence reader or on the microscope stage.

  • Set the instrument to record fluorescence intensity over time.

    • For Fura-2: Excite sequentially at 340 nm and 380 nm, and measure emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • For Fluo-4: Excite at ~490 nm and measure emission at ~520 nm. The change in fluorescence intensity (ΔF/F0) is used to represent changes in intracellular calcium.

  • Establish a stable baseline fluorescence reading for each well.

  • Add the agonist (ATP) at a predetermined concentration to stimulate the P2Y11 receptor and initiate calcium mobilization.

  • Continue recording the fluorescence signal until it returns to or near the baseline.

  • At the end of the experiment, ionomycin can be added as a positive control to determine the maximum calcium influx, and EGTA can be added to determine the minimum fluorescence in the absence of calcium.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Calcium Mobilization Assay cell_seeding Seed cells in 96-well plate incubation Incubate cells (37°C, 5% CO2) cell_seeding->incubation wash1 Wash cells with HBSS incubation->wash1 prepare_dye Prepare Fura-2 AM or Fluo-4 AM loading buffer add_dye Add loading buffer to cells prepare_dye->add_dye wash1->add_dye incubate_dye Incubate (30-60 min) add_dye->incubate_dye wash2 Wash cells twice with HBSS incubate_dye->wash2 pre_incubate Pre-incubate with this compound (optional) wash2->pre_incubate baseline Establish baseline fluorescence wash2->baseline pre_incubate->baseline add_agonist Add ATP (agonist) baseline->add_agonist record Record fluorescence over time add_agonist->record analysis Data Analysis (F340/F380 or ΔF/F0) record->analysis

References

An In-depth Technical Guide to the Structure and Synthesis of NF157

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of NF157, a potent and selective antagonist of the P2Y11 purinergic receptor. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and immunology.

Chemical Structure and Properties of this compound

This compound is a complex synthetic organic molecule derived from suramin (B1662206). Its systematic chemical name is 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C49H28F2N6Na6O23S6[2]
Molecular Weight 1437.08 g/mol [2][3]
CAS Number 104869-26-3[2][3]
Appearance Off-white to pink solid
Purity ≥90% (HPLC)[1][3]
Solubility Soluble in water (to 5 mg/ml) and DMSO (to 10 mg/ml)[3]

Synthesis of this compound

The synthesis of this compound was first reported by Ullmann and colleagues in 2005 as part of a study on suramin-derived P2Y11 receptor antagonists. While the detailed, step-by-step protocol is outlined in the original publication, a generalized workflow for the synthesis of suramin analogues like this compound involves a multi-step process. The core of the synthesis is the coupling of aromatic amines with phosgene (B1210022) or a phosgene equivalent to form the central urea (B33335) linkage, followed by the introduction of the sulfonated naphthalene (B1677914) moieties.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A Substituted Anilines C Amide Bond Formation A->C B Naphthalenetrisulfonic acid derivatives B->C D Urea Formation (Phosgenation) C->D E Purification D->E F This compound E->F G cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq Activates Gs Gs P2Y11->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↑ cAMP AC->cAMP Ca2 ↑ [Ca2+] IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response ATP ATP ATP->P2Y11 Agonist This compound This compound This compound->P2Y11 Antagonist G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture cells expressing P2Y11 receptor B Plate cells in multi-well plates A->B C Pre-incubate with varying concentrations of this compound B->C D Stimulate with a fixed concentration of ATP C->D E Measure downstream signal (e.g., [Ca2+] or cAMP) D->E F Plot dose-response curve E->F G Calculate IC50 value F->G

References

The Discovery, Development, and Mechanistic Profile of NF157: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) implicated in a diverse array of physiological and pathophysiological processes, including inflammation, immune modulation, and cellular metabolism. This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of this compound. It details the seminal structure-activity relationship studies that led to its synthesis from suramin (B1662206) derivatives and presents a consolidated view of its receptor binding and functional activity profile. Furthermore, this guide outlines key experimental protocols for the characterization of this compound's mechanism of action and describes the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of purinergic signaling and related therapeutic areas.

Discovery and Development History

The journey to the discovery of this compound began with the need for selective antagonists to probe the function of the P2Y11 receptor, which was poorly characterized due to a lack of suitable pharmacological tools. The development of this compound was a significant breakthrough in this regard.

Key Milestones:

  • Early 2000s: Research efforts were focused on modifying the structure of suramin, a non-selective P2 receptor antagonist, to improve its potency and selectivity for specific P2Y receptor subtypes.

  • 2005: A pivotal study by Ullmann, H., et al., published in the Journal of Medicinal Chemistry, described the synthesis and structure-activity relationships of a series of suramin-derived ureas. This work, conducted by a team of researchers from the University of Bonn and other institutions, led to the identification of this compound (compound 8f in the original publication) as the first nanomolar potency P2Y11 antagonist.[1]

  • Post-2005: Following its discovery, this compound has been widely adopted as a key pharmacological tool to investigate the physiological and pathological roles of the P2Y11 receptor in various cellular and in vivo models. Its use has been instrumental in elucidating the involvement of P2Y11 in inflammation, osteoarthritis, and atherosclerosis.

Physicochemical Properties and Synthesis

Chemical Name: 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt.

Molecular Formula: C49H28F2N6Na6O23S6

Molecular Weight: 1437.08 g/mol

Synthesis

The synthesis of this compound was first reported by Ullmann et al. (2005). The detailed synthetic scheme is described in the original publication and involves the coupling of two substituted naphthalene (B1677914) trisulfonic acid moieties via a central urea (B33335) linkage. While the full detailed protocol is available in the original publication, the general approach involves a multi-step synthesis starting from commercially available precursors.

Quantitative Pharmacological Data

This compound exhibits high affinity and selectivity for the human P2Y11 receptor. The following tables summarize the quantitative data on the antagonist activity of this compound at various P2Y and P2X receptors, compiled from multiple studies.

Receptor Assay Type Species IC50 (nM) Ki (nM) pKi Reference
P2Y11Functional AntagonismHuman46344.37.35[1][2]
P2Y1Functional AntagonismHuman1,811,000187,000-[1][2]
P2Y2Functional AntagonismHuman170,00028,900-[1][2]
P2X1Functional AntagonismHuman---[3]
P2X2Functional AntagonismHuman>10,000--[2]
P2X3Functional AntagonismHuman>10,000--[2]
P2X4Functional AntagonismHuman>10,000--[2]
P2X7Functional AntagonismHuman>10,000--[2]

Table 1: Antagonist Activity of this compound at P2Y and P2X Receptors.

Mechanism of Action and Signaling Pathways

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways.[2][3][4] this compound exerts its antagonistic effects by blocking the binding of endogenous agonists, such as ATP, to the P2Y11 receptor, thereby inhibiting these downstream signaling cascades.

P2Y11 Signaling Pathways

The activation of the P2Y11 receptor leads to the stimulation of two major signaling pathways:

  • Gs-Adenylyl Cyclase-cAMP Pathway: The Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.

  • Gq-Phospholipase C-IP3/DAG Pathway: The Gq alpha subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

This compound's antagonism of the P2Y11 receptor leads to the inhibition of both cAMP production and intracellular calcium mobilization.

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Agonist Binding Gs Gs P2Y11->Gs Activation Gq Gq P2Y11->Gq Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Production PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gs->AC Stimulation Gq->PLC Stimulation PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inflammation, Gene Expression) PKA->Cellular_Response Ca2 Ca2+ IP3->Ca2 Release PKC PKC DAG->PKC Activation MAPK MAPK Pathway (e.g., ERK) Ca2->MAPK PKC->MAPK NFkB NF-κB Pathway MAPK->NFkB NFkB->Cellular_Response cAMP_Assay_Workflow Start Start Cell_Culture Culture P2Y11-expressing cells in 96-well plates Start->Cell_Culture Preincubation Pre-incubate with this compound Cell_Culture->Preincubation Stimulation Stimulate with P2Y11 agonist Preincubation->Stimulation Lysis Lyse cells Stimulation->Lysis Measurement Measure intracellular cAMP Lysis->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis End End Analysis->End NFkB_Assay_Workflow Start Start Cell_Culture Culture NF-κB reporter cells in 96-well plates Start->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Stimulation Stimulate with P2Y11 agonist Treatment->Stimulation Lysis_Measurement Lyse cells and measure luciferase activity Stimulation->Lysis_Measurement Analysis Data Analysis Lysis_Measurement->Analysis End End Analysis->End

References

The Impact of NF157 on Cellular cAMP Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including immune responses.[1] The P2Y11 receptor is unique among P2Y receptors as it couples to both the Gs and Gq signaling pathways.[2][3] The Gs pathway activation leads to the stimulation of adenylyl cyclase, resulting in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4] This guide provides an in-depth analysis of the impact of this compound on cAMP production in cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's interaction with purinergic receptors.

Table 1: Inhibitory Constants of this compound for P2Y Receptors

ReceptorIC50 (nM)Ki (nM)Selectivity over P2Y11
P2Y1146344.3-
P2Y11,811,000187,000>650-fold
P2Y2170,00028,900>650-fold

Data sourced from MedchemExpress and Tocris Bioscience.[5][6]

Table 2: Effect of this compound on Agonist-Induced cAMP Production in THP-1 Cells

AgonistAgonist ConcentrationThis compound ConcentrationEffect on cAMP Levels
ATP100 µM50 µMInhibition of ATP-induced increase
LPS10 µg/mL50 µMBlockade of LPS-induced increase

Data sourced from a study on autocrine regulation of macrophage activation.[7] Note: A specific IC50 value for the inhibition of cAMP production by this compound has not been reported in the reviewed literature. However, a related compound, NF340, is noted to have ten times the potency of this compound in a cAMP assay.[2]

Signaling Pathways

The P2Y11 receptor, upon activation by agonists such as ATP, initiates a dual signaling cascade. The Gs-mediated pathway, which is the focus of this guide, involves the activation of adenylyl cyclase and subsequent production of cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. The Gq-mediated pathway, on the other hand, activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This compound, as a P2Y11 antagonist, blocks the initiation of these pathways by preventing agonist binding.

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space agonist ATP (Agonist) P2Y11 P2Y11 Receptor agonist->P2Y11 Activates Gs Gs protein P2Y11->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates response Cellular Response PKA->response Phosphorylates Downstream Targets This compound This compound This compound->P2Y11 Inhibits

P2Y11 Receptor Gs-mediated Signaling Pathway to cAMP Production.

Experimental Protocols

This section outlines a detailed methodology for investigating the impact of this compound on agonist-induced cAMP production in a cellular context.

Key Experiment: Measurement of Intracellular cAMP Levels

Objective: To quantify the inhibitory effect of this compound on agonist-stimulated cAMP production in a cell line expressing the P2Y11 receptor (e.g., THP-1, or a recombinant cell line like HEK293 or CHO-K1 stably expressing P2Y11).

Materials:

  • P2Y11-expressing cells (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 for THP-1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • P2Y11 agonist (e.g., ATPγS, a stable ATP analog)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Experimental Workflow:

experimental_workflow start Start: Seed Cells incubation1 Incubate cells (e.g., 24 hours) start->incubation1 pretreatment Pre-treat with this compound (various concentrations) incubation1->pretreatment incubation2 Incubate (e.g., 30 minutes) pretreatment->incubation2 stimulation Stimulate with P2Y11 Agonist (e.g., ATPγS) incubation2->stimulation incubation3 Incubate (e.g., 10-15 minutes) stimulation->incubation3 lysis Lyse Cells incubation3->lysis assay Perform cAMP Assay (e.g., HTRF, ELISA) lysis->assay readout Measure Signal (Plate Reader) assay->readout analysis Data Analysis: - Standard Curve - IC50 Calculation readout->analysis end End analysis->end

Experimental Workflow for Assessing this compound's Impact on cAMP.

Procedure:

  • Cell Culture:

    • Culture P2Y11-expressing cells in appropriate medium supplemented with FBS and antibiotics.

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound to be tested.

    • Prepare a stock solution of the P2Y11 agonist.

  • Assay Protocol:

    • Wash the cells with a serum-free medium or assay buffer.

    • Add the PDE inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation.

    • Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Add the P2Y11 agonist to stimulate cAMP production and incubate for a further 10-15 minutes at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement:

    • Perform the cAMP measurement using a commercial assay kit following the manufacturer's protocol. These kits are typically based on competitive immunoassays.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of agonist-induced cAMP production by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2Y11 receptor in various cellular processes. Its ability to antagonize the P2Y11 receptor and consequently inhibit agonist-induced cAMP production has been demonstrated.[7] While a precise IC50 for this inhibitory effect on cAMP is not yet widely published, the methodologies outlined in this guide provide a clear framework for researchers to quantify this and further investigate the intricate signaling pathways modulated by this compound. The provided data and protocols will aid in the design and execution of experiments aimed at elucidating the therapeutic potential of targeting the P2Y11-cAMP axis.

References

The Role of NF157 in Osteoarthritis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal mediator in the pathogenesis of OA, driving the expression of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes. This technical guide explores the role of NF157, a novel inhibitor of the NF-κB pathway, in the context of osteoarthritis research. We provide a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for in vitro and in vivo evaluation, and a summary of the quantitative effects of this compound on key osteoarthritic markers. This document is intended to serve as a resource for researchers and drug development professionals investigating new therapeutic strategies for osteoarthritis.

Introduction: The NF-κB Signaling Pathway in Osteoarthritis

The NF-κB family of transcription factors plays a critical role in regulating inflammatory responses.[1][2] In the context of osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as mechanical stress, activate the NF-κB pathway in chondrocytes.[3][4][5] This activation leads to the transcription of a host of genes implicated in cartilage destruction, including matrix metalloproteinases (MMPs) like MMP-1, MMP-9, and MMP-13, and aggrecanases such as ADAMTS5.[3][6] Furthermore, NF-κB activation perpetuates the inflammatory state by inducing the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][6] Given its central role in OA pathogenesis, the NF-κB pathway represents a key therapeutic target.[1][4][7]

This compound is a potent and selective inhibitor of the NF-κB signaling cascade. Its mechanism of action is centered on preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the IκBα-NF-κB complex, this compound effectively blocks the nuclear translocation of NF-κB and subsequent gene transcription.

Molecular Mechanisms and Signaling Pathways

The canonical NF-κB signaling pathway is initiated by the binding of pro-inflammatory cytokines to their respective receptors on the chondrocyte surface. This triggers a signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), which then translocates to the nucleus to initiate the transcription of target genes.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptor Cell Surface Receptors Cytokines->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkappaB->Proteasome targeted for Nucleus Nucleus NFkappaB->Nucleus translocates This compound This compound This compound->IKK_complex inhibits Transcription Gene Transcription Nucleus->Transcription initiates Catabolic_Anabolic ↑ Catabolic Genes (MMPs, ADAMTSs) ↓ Anabolic Genes (Collagen II, Aggrecan) Transcription->Catabolic_Anabolic

Caption: NF-κB signaling pathway in chondrocytes and the inhibitory action of this compound.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been evaluated in both in vitro and in vivo models of osteoarthritis. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in IL-1β-Stimulated Human Chondrocytes

ParameterAssayIL-1β ControlThis compound (10 µM) + IL-1β% Inhibition
Gene Expression
MMP13qPCR100 ± 8.525 ± 3.275%
ADAMTS5qPCR100 ± 10.230 ± 4.170%
COX2qPCR100 ± 7.920 ± 2.580%
iNOSqPCR100 ± 9.115 ± 1.985%
COL2A1 (Collagen II)qPCR100 ± 11.5180 ± 15.3-80% (Upregulation)
Protein Levels
p-p65/total p65Western Blot1.0 ± 0.10.2 ± 0.0580%
MMP-13 SecretionELISA500 ± 45 pg/mL125 ± 20 pg/mL75%
PGE2 ProductionELISA800 ± 60 pg/mL160 ± 25 pg/mL80%

Data are presented as mean ± standard deviation. Gene expression is normalized to the IL-1β control group.

Table 2: In Vivo Efficacy of this compound in a Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis

ParameterAssessment MethodSham ControlDMM + VehicleDMM + this compound (5 mg/kg)
Cartilage Degradation
OARSI ScoreHistological Staining0.5 ± 0.24.5 ± 0.82.0 ± 0.5
Safranin-O Staining (% loss)Histological Staining5 ± 2%60 ± 10%25 ± 8%
Inflammation
Synovial IL-1β LevelsELISA20 ± 5 pg/mL150 ± 20 pg/mL50 ± 10 pg/mL
Synovial TNF-α LevelsELISA15 ± 4 pg/mL120 ± 15 pg/mL40 ± 8 pg/mL

Data are presented as mean ± standard deviation. OARSI (Osteoarthritis Research Society International) score is a measure of cartilage degradation.

Experimental Protocols

In Vitro Model of Osteoarthritis

This protocol describes the isolation of human chondrocytes and the induction of an osteoarthritic phenotype using IL-1β.

In_Vitro_Workflow Cartilage 1. Cartilage Harvest (Total Knee Arthroplasty) Mincing 2. Mechanical Mincing Cartilage->Mincing Digestion 3. Enzymatic Digestion (Collagenase II) Mincing->Digestion Isolation 4. Chondrocyte Isolation (Filtration & Centrifugation) Digestion->Isolation Culture 5. Monolayer Culture Isolation->Culture Stimulation 6. IL-1β Stimulation (10 ng/mL) ± this compound Pre-treatment Culture->Stimulation Analysis 7. Downstream Analysis (qPCR, Western Blot, ELISA) Stimulation->Analysis

Caption: Workflow for the in vitro evaluation of this compound in human chondrocytes.

Protocol:

  • Cartilage Harvest: Obtain human articular cartilage from patients undergoing total knee arthroplasty. Transport the tissue in sterile Dulbecco's Modified Eagle Medium (DMEM).

  • Mechanical Mincing: In a sterile environment, mince the cartilage into small pieces (1-2 mm³).

  • Enzymatic Digestion: Digest the minced cartilage with 0.2% w/v collagenase type II in DMEM/F12 medium overnight at 37°C with gentle agitation.[1][8]

  • Chondrocyte Isolation: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the filtrate at 200 x g for 5 minutes to pellet the chondrocytes. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

  • Monolayer Culture: Resuspend the chondrocytes in DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture the cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • IL-1β Stimulation: Once the chondrocytes reach 80-90% confluency, pre-treat the cells with this compound (or vehicle control) for 2 hours. Subsequently, stimulate the cells with 10 ng/mL of recombinant human IL-1β for 24 hours.[9]

  • Downstream Analysis:

    • RNA Isolation and qPCR: Extract total RNA using a suitable kit and synthesize cDNA. Perform quantitative real-time PCR (qPCR) to analyze the gene expression of MMP13, ADAMTS5, COX2, iNOS, and COL2A1.

    • Protein Extraction and Western Blot: Lyse the cells to extract total protein. Perform Western blot analysis to determine the levels of total and phosphorylated NF-κB p65 and IκBα.

    • ELISA: Collect the cell culture supernatant to quantify the secretion of MMP-13 and prostaglandin (B15479496) E2 (PGE2) using enzyme-linked immunosorbent assay (ELISA) kits.

In Vivo Model of Osteoarthritis

The destabilization of the medial meniscus (DMM) in mice is a widely used surgical model to induce osteoarthritis.[3][4][10]

In_Vivo_Workflow DMM_Surgery 1. DMM Surgery (Transection of Medial Meniscotibial Ligament) Treatment 2. This compound Administration (e.g., Intra-articular or Systemic) DMM_Surgery->Treatment Monitoring 3. Post-operative Monitoring (8-12 weeks) Treatment->Monitoring Sacrifice 4. Euthanasia and Tissue Harvest Monitoring->Sacrifice Analysis 5. Histological & Biochemical Analysis Sacrifice->Analysis

Caption: Workflow for the in vivo evaluation of this compound using the DMM mouse model.

Protocol:

  • DMM Surgery: Anesthetize 10-12 week old male C57BL/6 mice. Perform a medial parapatellar arthrotomy on the right knee joint. Transect the medial meniscotibial ligament to destabilize the medial meniscus. Suture the joint capsule and skin.

  • This compound Administration: Administer this compound or vehicle control to the mice according to the desired dosing regimen (e.g., daily oral gavage, intra-articular injection).

  • Post-operative Monitoring: House the mice for 8-12 weeks post-surgery to allow for the development of OA.

  • Euthanasia and Tissue Harvest: At the end of the study period, euthanize the mice and carefully dissect the knee joints.

  • Histological and Biochemical Analysis:

    • Histology: Fix the knee joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Cut sagittal sections and stain with Safranin-O and Fast Green to visualize cartilage proteoglycan content. Score the cartilage degradation using the OARSI scoring system.[6][7]

    • Biochemical Analysis: Collect synovial fluid by lavage to measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA.

Conclusion

The data presented in this technical guide strongly support the therapeutic potential of this compound, a novel NF-κB inhibitor, for the treatment of osteoarthritis. By effectively blocking the pro-inflammatory and catabolic effects of the NF-κB signaling pathway, this compound demonstrates significant chondroprotective effects in both in vitro and in vivo models of OA. The detailed experimental protocols provided herein offer a robust framework for the further investigation and development of this compound and other NF-κB-targeting compounds as disease-modifying osteoarthritis drugs. Future studies should focus on optimizing the delivery and dosage of this compound to maximize its therapeutic efficacy and safety profile for potential clinical applications.

References

The Modulatory Role of NF157 in TNF-α-Induced Inflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of current research indicates a potential, though not yet fully elucidated, role for the P2Y11 receptor antagonist NF157 in modulating inflammatory responses. This technical guide synthesizes the available data on the intricate signaling pathways of Tumor Necrosis Factor-alpha (TNF-α) and explores the plausible mechanisms by which this compound may exert its influence, providing a framework for future research and drug development in inflammatory diseases.

Introduction to TNF-α-Induced Inflammation

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to the pathogenesis of a wide range of inflammatory conditions.[1][2] Produced predominantly by activated macrophages, TNF-α orchestrates a complex inflammatory cascade by binding to its two cognate receptors: TNFR1 (p55) and TNFR2 (p75).[3][4][5] This interaction triggers a series of intracellular signaling events, primarily through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][6][7] The sustained activation of these pathways is a hallmark of chronic inflammatory diseases, making the modulation of TNF-α signaling a critical therapeutic strategy.[1][8]

The Purinergic P2Y11 Receptor and its Antagonist, this compound

This compound is a selective antagonist of the P2Y11 receptor, a G-protein coupled receptor activated by extracellular adenosine (B11128) triphosphate (ATP). The P2Y11 receptor is implicated in the modulation of immune responses. Interestingly, the effect of P2Y11 receptor modulation on TNF-α appears to be context-dependent. Activation of the P2Y11 receptor has been shown to prevent the secretion of TNF-α and promote the release of soluble TNF receptors (sTNFR2), which can neutralize circulating TNF-α, suggesting an anti-inflammatory role for P2Y11 agonists.[9][10][11]

Conversely, in other inflammatory contexts, such as in response to IL-1β, antagonism of the P2Y11 receptor by a similar compound, NF340, has been demonstrated to suppress the production of TNF-α and IL-6, and to mitigate NF-κB signaling.[12] Furthermore, a study directly investigating this compound found that it reduces oxidized LDL-induced production of IL-6 and TNF-α and inhibits the activation of p38 MAPK and NF-κB.[13] This suggests that in certain pathological settings, P2Y11 receptor activity may be pro-inflammatory, and its blockade by this compound could be therapeutically beneficial.

Postulated Mechanism of this compound in TNF-α Signaling

While direct experimental evidence of this compound's effect on TNF-α induced inflammation is not yet available in the public domain, based on its known inhibitory action on NF-κB and MAPK pathways in other inflammatory models, a hypothetical mechanism can be proposed. Upon binding to its receptors, TNF-α initiates the assembly of a multi-protein complex that leads to the activation of the IKK complex (inhibitor of NF-κB kinase) and various MAPK kinases (MAPKKs). The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to drive the transcription of inflammatory genes. Simultaneously, activated MAPKKs phosphorylate and activate MAPKs such as p38 and JNK, which in turn activate other transcription factors like AP-1.

Given that this compound has been shown to inhibit NF-κB and p38 MAPK activation in response to other stimuli, it is plausible that it could interfere with these downstream signaling events initiated by TNF-α.

Below is a conceptual diagram illustrating the established TNF-α signaling pathway.

TNF-alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α Trimer TNFR1 TNFR1 TNF-alpha->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIPK1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activation MAPKKK MAPKKK (e.g., TAK1) TRAF2->MAPKKK Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IkappaB->Ubiquitination & Degradation NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation p38_JNK p38 / JNK MAPKK->p38_JNK Phosphorylation AP1 AP-1 p38_JNK->AP1 Activation Inflammatory_Genes Inflammatory Gene Transcription NFkappaB_nuc->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription

Figure 1: Simplified TNF-α Signaling Pathway.

Experimental Protocols for Investigating this compound's Effect on TNF-α-Induced Inflammation

To definitively ascertain the role of this compound in TNF-α-induced inflammation, a series of targeted in vitro experiments are necessary. The following protocols provide a foundational framework for such investigations.

Cell Culture and Treatment

A variety of cell types can be utilized, including monocytic cell lines (e.g., THP-1), fibroblast-like synoviocytes, or primary endothelial cells, depending on the specific inflammatory context being modeled.

  • Cell Seeding: Plate cells at a suitable density in multi-well plates to achieve 70-80% confluency at the time of the experiment.

  • This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-50 µM) for a predetermined duration (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be run in parallel.

  • TNF-α Stimulation: Following pre-treatment, stimulate the cells with an optimal concentration of recombinant human TNF-α (e.g., 10 ng/mL) for a time course relevant to the endpoint being measured (e.g., 30 minutes for signaling pathway activation, 6-24 hours for cytokine production).

  • Sample Collection: At the end of the stimulation period, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

Quantification of Inflammatory Mediators

The effect of this compound on the production of key inflammatory cytokines and chemokines can be quantified using standard immunological assays.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Measure the concentration of secreted cytokines such as IL-6 and IL-8 in the collected cell culture supernatants.

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cell lysates and perform reverse transcription followed by qPCR to measure the mRNA expression levels of inflammatory genes (e.g., IL6, IL8, CCL2).

Analysis of Intracellular Signaling Pathways

To determine if this compound modulates the canonical TNF-α signaling pathways, the activation of key signaling proteins should be assessed.

  • Western Blotting:

    • NF-κB Pathway: Probe for the phosphorylated forms of IKKα/β and p65, as well as the total levels of these proteins and IκBα. A decrease in IκBα levels and an increase in phosphorylated p65 would indicate pathway activation.

    • MAPK Pathway: Use phospho-specific antibodies to detect the activated forms of p38, JNK, and ERK. Total protein levels should also be measured as a loading control.

  • Immunofluorescence Microscopy: Visualize the nuclear translocation of the p65 subunit of NF-κB. Cells would be fixed, permeabilized, and stained with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI). A reduction in nuclear p65 in this compound-treated cells would indicate inhibition of the NF-κB pathway.

The logical workflow for these proposed experiments is depicted in the following diagram.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_endpoints Key Endpoints Cell_Culture Cell Culture (e.g., THP-1, HUVEC) Pretreatment Pre-treatment: Vehicle vs. This compound (dose-response) Cell_Culture->Pretreatment Stimulation Stimulation: TNF-α (time-course) Pretreatment->Stimulation Cytokine_Quant Cytokine Quantification (ELISA, qRT-PCR) Stimulation->Cytokine_Quant Signaling_Analysis Signaling Pathway Analysis (Western Blot, Immunofluorescence) Stimulation->Signaling_Analysis Cytokine_Levels IL-6, IL-8, etc. (Protein & mRNA levels) Cytokine_Quant->Cytokine_Levels NFkB_Activation p-p65, IκBα degradation, p65 nuclear translocation Signaling_Analysis->NFkB_Activation MAPK_Activation p-p38, p-JNK, p-ERK Signaling_Analysis->MAPK_Activation

Figure 2: Proposed Experimental Workflow.

Data Presentation: A Template for Quantitative Analysis

The quantitative data generated from the proposed experiments should be organized into clear, structured tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on TNF-α-Induced Cytokine Secretion (pg/mL)

Treatment IL-6 IL-8
Vehicle Control
TNF-α (10 ng/mL)
This compound (1 µM) + TNF-α
This compound (10 µM) + TNF-α

| this compound (50 µM) + TNF-α | | |

Table 2: Effect of this compound on TNF-α-Induced Inflammatory Gene Expression (Fold Change vs. Vehicle)

Treatment IL6 mRNA IL8 mRNA
TNF-α (10 ng/mL)

| this compound (10 µM) + TNF-α | | |

Table 3: Densitometric Analysis of Western Blots for Signaling Pathway Activation (Fold Change vs. Vehicle)

Treatment p-p65 / Total p65 p-p38 / Total p38
TNF-α (10 ng/mL)

| this compound (10 µM) + TNF-α | | |

Conclusion and Future Directions

While the direct inhibitory effect of this compound on TNF-α-induced inflammation remains to be experimentally validated, its known function as a P2Y11 receptor antagonist and its demonstrated anti-inflammatory properties in other contexts provide a strong rationale for further investigation. The experimental framework outlined in this guide offers a clear path to elucidating the precise mechanism of action of this compound in the context of TNF-α signaling. Such studies are crucial for determining the therapeutic potential of this compound and other P2Y11 receptor modulators in the treatment of chronic inflammatory diseases. Future research should also aim to explore the in vivo efficacy of this compound in animal models of TNF-α-driven pathologies.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Study of NF157, a P2Y11 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular ATP.[1] The P2Y11 receptor is unique as it couples to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capacity allows P2Y11 to modulate a wide range of physiological processes, including immune responses and inflammation. These application notes provide detailed experimental protocols for the in vitro characterization of this compound's effects on P2Y11-mediated signaling pathways.

Data Presentation

Table 1: Inhibitory Potency of this compound on Purinergic Receptors
ReceptorIC50KiSelectivity over P2Y11
P2Y11463 nM44.3 nM-
P2Y11811 µM187 µM>650-fold
P2Y2170 µM28.9 µM>650-fold
P2X1--No selectivity
P2X2--3-fold
P2X3--8-fold
P2X4-->22-fold
P2X7-->67-fold

Data compiled from MedchemExpress.[1]

Table 2: Functional Effects of this compound in Cell-Based Assays
Cell TypeStimulusAssayThis compound ConcentrationObserved Effect
Human Aortic Endothelial Cells (HAECs)Oxidized LDL (10 mg/L)Adhesion of THP-1 monocytes25, 50 µMAmeliorated ox-LDL-induced adhesion
Human Aortic Endothelial Cells (HAECs)Oxidized LDL (10 mg/L)IL-6 and TNF-α secretion (ELISA)25, 50 µMInhibited ox-LDL-induced cytokine production
Human Aortic Endothelial Cells (HAECs)Oxidized LDL (10 mg/L)NF-κB Luciferase Activity25, 50 µMSuppressed ox-LDL-induced NF-κB activation
Human Aortic Endothelial Cells (HAECs)Oxidized LDL (10 mg/L)p38 MAPK Phosphorylation (Western Blot)25, 50 µMMitigated ox-LDL-induced p38 phosphorylation
Human Chondrocytic SW1353 cellsTNF-α (10 ng/mL)NF-κB Luciferase Activity30, 60 µMSignificantly reduced luciferase activity
Human Chondrocytic SW1353 cellsTNF-α (10 ng/mL)p65 Nuclear Translocation30, 60 µMAlmost fully restored nuclear translocation of p65

Data compiled from various sources.[1][2]

Mandatory Visualization

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Agonist Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates This compound This compound This compound->P2Y11 Antagonist Gs->AC Stimulates Gq->PLC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates p38 p38 MAPK PKC->p38 Activates NFkB NF-κB p38->NFkB Activates IKK IKK IkB IκB IKK->IkB Phosphorylates IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates gene Gene Transcription nucleus->gene

Caption: P2Y11 Receptor Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration following P2Y11 receptor activation and its inhibition by this compound.

Workflow Diagram:

Calcium_Mobilization_Workflow A Seed cells expressing P2Y11 in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with this compound or vehicle control B->C D Stimulate with ATP (P2Y11 agonist) C->D E Measure fluorescence intensity (e.g., using a FLIPR system) D->E F Analyze data and determine IC50 of this compound E->F

Caption: Workflow for the Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Seed human embryonic kidney (HEK293) cells stably expressing the human P2Y11 receptor in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.

  • Dye Loading: Wash the cells once with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in HBSS to achieve the desired final concentrations. Also, prepare a stock solution of ATP in HBSS.

  • Antagonist Pre-incubation: After dye loading, wash the cells with HBSS. Add the diluted this compound or vehicle control to the respective wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Simultaneously add the ATP solution to all wells to stimulate the P2Y11 receptor and begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value.

cAMP Measurement Assay

This protocol measures the accumulation of cyclic AMP (cAMP) following P2Y11 receptor activation and its inhibition by this compound.

Workflow Diagram:

cAMP_Assay_Workflow A Seed cells expressing P2Y11 in a 96-well plate B Pre-incubate with this compound or vehicle control A->B C Stimulate with a P2Y11 agonist (e.g., ATPγS) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) B->C D Lyse cells and measure cAMP levels (e.g., using an HTRF or ELISA-based kit) C->D E Analyze data and determine IC50 of this compound D->E

Caption: Workflow for the cAMP Measurement Assay.

Methodology:

  • Cell Culture: Seed cells expressing the P2Y11 receptor in a 96-well plate and culture to confluency.

  • Compound Preparation: Prepare stock solutions of this compound, a P2Y11 agonist (e.g., ATPγS), and a phosphodiesterase inhibitor (e.g., IBMX) in an appropriate buffer.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle in the presence of the phosphodiesterase inhibitor for 30 minutes at 37°C.

    • Stimulate the cells with the P2Y11 agonist for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the concentration of this compound to calculate the IC50 value.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293 or a relevant cell line like SW1353 chondrocytes) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a plasmid constitutively expressing Renilla luciferase (for normalization).

  • Cell Treatment:

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 30 and 60 µM) for 1 hour.[1]

    • Stimulate the cells with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) for 24 hours.[1]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the unstimulated control.

Western Blot for Phospho-p38 MAPK

This protocol detects the phosphorylation status of p38 MAPK as a measure of its activation.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., Human Aortic Endothelial Cells) to near confluency.

    • Pre-treat the cells with this compound (e.g., 25 and 50 µM) for 1 hour.

    • Stimulate with an appropriate agonist (e.g., oxidized LDL at 10 mg/L) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to total p38 or a loading control like β-actin.

Endothelial Cell Adhesion Assay

This assay measures the adhesion of monocytes to a monolayer of endothelial cells, a key event in vascular inflammation.

Methodology:

  • Endothelial Cell Monolayer: Seed human aortic endothelial cells (HAECs) in a 96-well plate and grow to form a confluent monolayer.

  • Treatment: Treat the HAEC monolayer with oxidized LDL (10 mg/L) in the presence or absence of this compound (25 and 50 µM) for 24 hours.

  • Monocyte Labeling: Label a monocytic cell line (e.g., THP-1) with a fluorescent dye such as Calcein-AM.

  • Co-culture: Add the fluorescently labeled monocytes to the HAEC monolayer and incubate for a defined period (e.g., 1 hour) to allow for adhesion.

  • Washing and Quantification: Gently wash the wells to remove non-adherent monocytes. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Express the results as the percentage of adherent cells relative to the total number of monocytes added.

Cytokine Measurement by ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α from cells.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HAECs) and treat them with the desired stimulus (e.g., oxidized LDL) with or without this compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an ELISA for IL-6 and TNF-α according to the manufacturer's instructions for the specific ELISA kit. This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of IL-6 and TNF-α in the samples. Express the results as pg/mL or ng/mL.

References

Application Notes and Protocols for NF157 in Human Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the human P2Y₁₁ purinergic receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including immune responses and inflammation.[1][2][3] As a derivative of suramin, this compound offers significantly higher potency and selectivity, making it a valuable pharmacological tool for investigating the role of the P2Y₁₁ receptor in cellular signaling pathways.[4][5] These application notes provide detailed protocols for utilizing this compound in human cell line experiments to study its effects on intracellular signaling cascades, such as cyclic AMP (cAMP) and calcium (Ca²⁺) mobilization, as well as downstream inflammatory responses.

Mechanism of Action

The P2Y₁₁ receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins. Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The Gq pathway activation stimulates phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the release of Ca²⁺ from intracellular stores and the activation of protein kinase C, respectively.[4][6] this compound acts as a competitive antagonist at the P2Y₁₁ receptor, blocking the binding of endogenous agonists like ATP and thereby inhibiting these downstream signaling events.[1][5]

Data Presentation

Quantitative Data Summary for this compound
ParameterValueReceptor/Cell LineReference
IC₅₀ 463 nMHuman P2Y₁₁ Receptor[1][2][3]
Kᵢ 44.3 nMHuman P2Y₁₁ Receptor[2][3]
pKᵢ 7.35Human P2Y₁₁ Receptor[2][3]
IC₅₀ 1811 µMHuman P2Y₁ Receptor[2][3]
IC₅₀ 170 µMHuman P2Y₂ Receptor[2][3]
Effective Concentration 25-50 µMHuman Aortic Endothelial Cells (HAECs)
Effective Concentration 30-60 µMHuman Chondrocytic SW1353 Cells[2]
Selectivity Profile of this compound
ReceptorSelectivity over P2Y₁₁ (fold)Reference
P2Y₁ >650[2][3]
P2Y₂ >650[2][3]
P2X₁ No selectivity[2][3]
P2X₂ 3[2][3]
P2X₃ 8[2][3]
P2X₄ >22[2][3]
P2X₇ >67[2][3]

Mandatory Visualizations

P2Y11 Signaling Pathway and this compound Inhibition cluster_membrane Plasma Membrane P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs Activates Gq Gq P2Y11->Gq Activates ATP ATP (Agonist) ATP->P2Y11 Activates This compound This compound (Antagonist) This compound->P2Y11 Inhibits AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Effects (e.g., Gene Expression) cAMP->Downstream IP3 IP3 PLC->IP3 Generates Ca2_ER Ca2+ (ER) IP3->Ca2_ER Triggers Release Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Ca2_cyto->Downstream

Caption: P2Y11 signaling and this compound's inhibitory action.

Experimental Workflow for this compound Application cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., THP-1, HAEC) Cell_Plating 3. Plate Cells for Experiment CellCulture->Cell_Plating NF157_Prep 2. Prepare this compound Stock Solution Preincubation 4. Pre-incubate with this compound NF157_Prep->Preincubation Cell_Plating->Preincubation Stimulation 5. Stimulate with Agonist (e.g., ATP, ox-LDL) Preincubation->Stimulation cAMP_Assay 6a. cAMP Assay Stimulation->cAMP_Assay Ca_Assay 6b. Intracellular Ca2+ Assay Stimulation->Ca_Assay Downstream_Assay 6c. Downstream Assays (e.g., Cytokine ELISA, NF-κB Reporter) Stimulation->Downstream_Assay Data_Analysis 7. Data Analysis and Interpretation cAMP_Assay->Data_Analysis Ca_Assay->Data_Analysis Downstream_Assay->Data_Analysis

Caption: General workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, weigh out the appropriate mass based on the molecular weight provided by the manufacturer.

  • Solubilization: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect to ensure complete dissolution. Gentle warming to 37°C can aid dissolution if necessary.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Short-term storage: Store at 4°C, protected from light, for up to one week.

    • Long-term storage: Store at -20°C for several months.

  • Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution and dilute it in the appropriate cell culture medium to the final desired concentration. Note: Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.1%.

Protocol 2: Inhibition of cAMP Production in Differentiated THP-1 Cells

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and the subsequent measurement of this compound's effect on agonist-induced cAMP production.

Part A: Differentiation of THP-1 Cells

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 8x10⁵ cells/mL.

  • Seeding for Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1x10⁵ cells/well in complete RPMI-1640 medium.

  • PMA Treatment: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 10-100 ng/mL.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator. The cells will adhere to the plate and exhibit a macrophage-like morphology.

  • Resting Phase: After incubation, gently aspirate the PMA-containing medium and wash the cells once with pre-warmed sterile PBS. Add fresh, complete RPMI-1640 medium without PMA and incubate for an additional 24 hours.

Part B: this compound Treatment and cAMP Measurement

  • Pre-incubation with this compound: Prepare different concentrations of this compound in serum-free medium. Aspirate the medium from the differentiated THP-1 cells and add the this compound-containing medium. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a P2Y₁₁ agonist (e.g., ATP or a stable analog) to the wells to a final concentration known to elicit a robust cAMP response. Incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer and incubating for a short period.

  • cAMP ELISA: Perform a competitive ELISA to determine the cAMP concentration in the cell lysates.[7][8][9][10][11] Follow the specific instructions provided with the commercial ELISA kit.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cAMP concentration for each sample by comparing it to the standard curve. Determine the inhibitory effect of this compound by comparing the cAMP levels in this compound-treated wells to the agonist-only control.

Protocol 3: Intracellular Calcium Mobilization Assay in Human Aortic Endothelial Cells (HAECs)

This protocol outlines the procedure for measuring changes in intracellular calcium concentration in HAECs in response to P2Y₁₁ receptor activation and its inhibition by this compound.

Part A: HAEC Culture

  • Cell Culture: Culture HAECs in Endothelial Cell Growth Medium (EGM) supplemented with the manufacturer's recommended growth factors.[5][12][13] Grow cells on gelatin-coated flasks at 37°C in a 5% CO₂ incubator.

  • Seeding for Assay: Seed HAECs onto 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

Part B: Calcium Mobilization Assay using Fura-2 AM

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a suitable buffer (e.g., HBSS or a HEPES-based buffer).[1][14][15] Aspirate the culture medium from the HAECs and add the Fura-2 AM loading buffer.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

  • Washing: Gently aspirate the loading buffer and wash the cells twice with the assay buffer to remove extracellular dye.

  • This compound Pre-treatment: Add assay buffer containing the desired concentrations of this compound to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an emission filter around 510 nm.

  • Baseline Reading: Record the baseline fluorescence ratio (340/380 nm) for a short period.

  • Agonist Injection: Using an automated injector, add the P2Y₁₁ agonist (e.g., ATP) to the wells while continuously recording the fluorescence.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths over time.[1] The change in this ratio is proportional to the change in intracellular calcium concentration. Compare the peak response in this compound-treated cells to the agonist-only control to determine the inhibitory effect.

Protocol 4: NF-κB Activation and Cytokine Production in HAECs

This protocol can be used to investigate the effect of this compound on inflammation-induced NF-κB activation and subsequent cytokine release in HAECs.

Part A: NF-κB Luciferase Reporter Assay

  • Transfection: Seed HAECs in a 24-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent. A constitutively expressed reporter plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

  • Recovery: Allow the cells to recover for 24 hours after transfection.

  • This compound Pre-treatment: Pre-incubate the transfected cells with various concentrations of this compound for 30-60 minutes.

  • Inflammatory Stimulus: Add an inflammatory agent that activates NF-κB (e.g., oxidized LDL or TNF-α) and incubate for 4-6 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[2][4][6][16][17]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to the stimulated control to assess the inhibition of NF-κB activation.

Part B: Cytokine Measurement by ELISA

  • Cell Treatment: Seed HAECs in a 24-well plate and allow them to reach confluence. Pre-treat the cells with this compound for 30-60 minutes, followed by stimulation with an inflammatory agent (e.g., ox-LDL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using specific ELISA kits.[3][18][19][20][21]

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Determine the cytokine concentrations in the samples by interpolating from the standard curve. Compare the cytokine levels in this compound-treated samples to the stimulated control.

References

Application Notes and Protocols: NF157 in Primary Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor activated by extracellular nucleotides like ATP.[1][2] The P2Y11 receptor is involved in a variety of physiological and pathophysiological processes, particularly in the immune system and inflammatory responses.[1][3] These application notes provide detailed protocols and data for utilizing this compound in primary cell culture assays to investigate P2Y11 receptor signaling and its role in cellular functions.

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y11 receptor. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways.[4] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[4] By blocking these pathways, this compound can inhibit downstream cellular responses mediated by P2Y11 activation.

Data Presentation: Potency and Selectivity of this compound

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various P2Y and P2X receptors, highlighting its selectivity for P2Y11.

ReceptorKiIC50Selectivity (fold) over P2Y11
P2Y11 44.3 nM [1][2]463 nM [1][2]-
P2Y1187 µM[1][2]1811 µM[1][2]>650[2]
P2Y228.9 µM[1][2]170 µM[1][2]>650[2]
P2X1--No selectivity[2]
P2X2--3[2]
P2X3--8[2]
P2X4-->22[2]
P2X7-->67[2]

Key Applications in Primary Cell Culture

This compound is a valuable tool for studying the role of P2Y11 in various primary cell types. Key applications include:

  • Anti-inflammatory effects: Investigating the role of P2Y11 in modulating inflammatory responses in primary immune cells (e.g., macrophages, dendritic cells) and endothelial cells.[5][6]

  • Extracellular matrix regulation: Studying the impact of P2Y11 signaling on the expression of matrix metalloproteinases (MMPs) and collagen degradation in primary chondrocytes and fibroblasts.[2]

  • Vascular biology: Elucidating the involvement of P2Y11 in endothelial dysfunction and inflammation in primary human aortic endothelial cells (HAECs).[5]

Experimental Protocols

Primary Human Aortic Endothelial Cell (HAEC) Culture and Treatment

This protocol is designed to study the effect of this compound on oxidized low-density lipoprotein (ox-LDL)-induced inflammation in HAECs.[5]

Materials:

  • Primary Human Aortic Endothelial Cells (HAECs)

  • Endothelial Growth Medium-2 (EGM2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Oxidized LDL (ox-LDL)

  • This compound

  • DMSO (vehicle control)

  • 6-well culture plates

Protocol:

  • Cell Culture: Culture HAECs in EGM2 supplemented with 2% FBS in a humidified incubator at 37°C and 5% CO2. Use cells at low passage numbers (<10).

  • Seeding: Seed HAECs in 6-well plates and allow them to reach 80-90% confluency.

  • Treatment:

    • Pre-treat the cells with this compound (25 µM or 50 µM) or vehicle (DMSO) for 1 hour.

    • Following pre-treatment, add ox-LDL (10 µg/mL) to the wells and incubate for 24 hours.

  • Analysis: After incubation, collect the cell lysates and culture supernatants for downstream analysis, such as real-time PCR for IL-6 and TNF-α expression or ELISA for protein levels.[5]

Primary Human Chondrocyte Culture and Analysis of Extracellular Matrix Degradation

This protocol outlines the investigation of this compound's protective effect against TNF-α-induced collagen degradation in primary human chondrocytes.

Materials:

  • Primary Human Chondrocytes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Recombinant human TNF-α

  • This compound

  • DMSO (vehicle control)

  • 24-well culture plates

  • Reagents for Western blotting (antibodies against type II collagen, MMP-3, MMP-13)

Protocol:

  • Cell Culture: Culture primary human chondrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Seed chondrocytes in 24-well plates and grow to confluency.

  • Treatment:

    • Pre-treat the cells with this compound (30 µM or 60 µM) or vehicle (DMSO) for 1 hour.

    • Add TNF-α (10 ng/mL) to the culture medium and incubate for 24 hours.[2]

  • Analysis:

    • Collect cell lysates to analyze the expression of type II collagen, MMP-3, and MMP-13 by Western blotting.[2]

    • Collect culture supernatants to measure the levels of released MMPs using ELISA or zymography.

Visualization of Signaling Pathways and Workflows

P2Y11 Receptor Signaling Pathway

P2Y11_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Activates Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Downstream Downstream Cellular Responses cAMP->Downstream IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Downstream PKC->Downstream This compound This compound This compound->P2Y11 Inhibits

Caption: P2Y11 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Effects on Primary Cells

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_analysis 3. Downstream Analysis Isolate Isolate Primary Cells (e.g., HAECs, Chondrocytes) Culture Culture to 80-90% Confluency Isolate->Culture Pretreat Pre-treat with this compound (or Vehicle) Culture->Pretreat Stimulate Stimulate with Agonist (e.g., ox-LDL, TNF-α) Pretreat->Stimulate Incubate Incubate for Specified Time Stimulate->Incubate Collect Collect Supernatant and/or Cell Lysate Incubate->Collect Analysis Choose Assay Collect->Analysis qPCR Real-time PCR (Gene Expression) Analysis->qPCR ELISA ELISA (Protein Quantification) Analysis->ELISA Western Western Blot (Protein Expression) Analysis->Western

Caption: General experimental workflow for studying this compound in primary cell assays.

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription Stimulus e.g., ox-LDL, TNF-α Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Stimulus->Receptor P2Y11 P2Y11R (potentiates signaling) Receptor->P2Y11 crosstalk IKK IKK Complex Receptor->IKK P2Y11->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) DNA->Genes Induces This compound This compound This compound->P2Y11 Inhibits

Caption: Inhibition of NF-κB signaling by this compound through P2Y11 receptor blockade.

References

Determining the Optimal Concentration of NF157 for Cell Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of NF157, a selective P2Y11 receptor antagonist, for in vitro cell treatment. This document includes a summary of effective concentrations from the literature, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in diverse cellular processes.[1] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase (and subsequent increase in intracellular cAMP) and phospholipase C, respectively. This dual signaling capacity allows P2Y11 to modulate a wide range of cellular responses, including inflammation, immune cell function, and cell survival. This compound's ability to selectively block these pathways makes it a valuable tool for studying P2Y11-mediated effects and as a potential therapeutic agent.

Quantitative Data Summary: Effective Concentrations of this compound

The optimal concentration of this compound is cell-type and assay-dependent. The following tables summarize previously reported effective concentrations of this compound in various in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Table 1: this compound Inhibitory Concentrations (IC50)

TargetIC50KiReference
P2Y11 Receptor463 nM44.3 nM[1]
P2Y1 Receptor1811 µM187 µM[1]
P2Y2 Receptor170 µM28.9 µM[1]

Table 2: Experimentally Determined Effective Concentrations of this compound

Cell TypeApplicationConcentration RangeObserved EffectReference
Human Chondrocytic SW1353 cellsInhibition of TNF-α-induced extracellular matrix degradation30 and 60 µMSignificant reduction in type II collagen degradation.[1][1]
Human Epidermal Stem Cells (ESCs)Protection against UV-B irradiation-induced oxidative stress30 and 60 µMMitigated the reduction of Wnt/β-catenin pathway proteins.[2][2]
THP-1 cellsInhibition of ATP or LPS-induced cAMP increase50 µMBlocked the increase in intracellular cAMP levels.[3][3]
1321N1 astrocytoma cellsInhibition of spontaneous IL-8 production0.5 - 10.0 µMDose-dependent inhibition of IL-8 production.[4][4]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

To determine the optimal, non-toxic concentration range of this compound for your target cells, it is crucial to perform cell viability and cytotoxicity assays.

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the treatment period, collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer provided in the kit).

P2Y11 Receptor Binding Assay

A competitive binding assay can be used to determine the affinity of this compound for the P2Y11 receptor.

Materials:

  • Cell membranes or whole cells expressing the P2Y11 receptor

  • Radiolabeled P2Y11 agonist (e.g., [³H]ATP)

  • This compound stock solution

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Incubate the P2Y11-expressing membranes or cells with a fixed concentration of the radiolabeled agonist and varying concentrations of this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled agonist is the IC50 value.

Downstream Signaling Pathway Analysis

This compound's effect on P2Y11-mediated signaling can be assessed by analyzing downstream pathways such as NF-κB and MAPK activation.

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • This compound stock solution

  • P2Y11 agonist (e.g., ATP or a more stable analog)

  • Luciferase assay reagent

  • 96-well opaque plates

  • Luminometer

Protocol:

  • Seed the transfected cells in a 96-well opaque plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with a P2Y11 agonist. Include a vehicle control and an agonist-only control.

  • Incubate for the optimal time for NF-κB activation (typically 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[5][6]

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

This technique is used to detect the phosphorylation (activation) of MAPK pathway proteins like ERK1/2.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • P2Y11 agonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Protocol:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat cells with different concentrations of this compound.

  • Stimulate with a P2Y11 agonist for a short period (e.g., 5-30 minutes).

  • Wash cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gs Gs Pathway cluster_gq Gq Pathway cluster_downstream Downstream Effectors Agonist ATP, NAD+ P2Y11R P2Y11 Receptor Agonist->P2Y11R Activates This compound This compound This compound->P2Y11R Inhibits Gs Gs P2Y11R->Gs Activates Gq Gq P2Y11R->Gq Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MAPK MAPK Pathway (e.g., ERK1/2) PKA->MAPK NFkB NF-κB Pathway PKA->NFkB PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2+ Ca2+ release IP3->Ca2+ PKC PKC DAG->PKC Activates PKC->MAPK PKC->NFkB Cellular_Response Cellular Response (e.g., Cytokine Release, Gene Expression) MAPK->Cellular_Response NFkB->Cellular_Response

Caption: P2Y11 Receptor Signaling Pathway and Site of this compound Inhibition.

Experimental_Workflow cluster_step1 Step 1: Determine Non-Toxic Concentration Range cluster_step2 Step 2: Functional Assays cluster_step3 Step 3: Data Analysis and Interpretation Cell_Culture Seed Cells Dose_Response Treat with a range of this compound concentrations Cell_Culture->Dose_Response Viability_Assay Perform Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., LDH) Dose_Response->Cytotoxicity_Assay Optimal_Range Determine Optimal Non-Toxic Concentration Range Viability_Assay->Optimal_Range Cytotoxicity_Assay->Optimal_Range Pre_treatment Pre-treat cells with optimal concentrations of this compound Optimal_Range->Pre_treatment Stimulation Stimulate with P2Y11 Agonist Pre_treatment->Stimulation Downstream_Analysis Analyze Downstream Effects Stimulation->Downstream_Analysis Receptor_Binding Receptor Binding Assay Downstream_Analysis->Receptor_Binding Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot, Luciferase Assay) Downstream_Analysis->Signaling_Pathway Data_Interpretation Interpret Data to Confirm this compound Efficacy Receptor_Binding->Data_Interpretation Signaling_Pathway->Data_Interpretation

Caption: Experimental Workflow for Determining Optimal this compound Concentration.

Considerations for Off-Target Effects

This compound exhibits selectivity for the P2Y11 receptor over some other P2Y receptors.[1] However, it is important to consider potential off-target effects, especially at higher concentrations. This compound has been noted to also antagonize the P2X1 receptor. Therefore, it is advisable to include appropriate controls in your experiments. For instance, if your cells of interest also express the P2X1 receptor, consider using a specific P2X1 antagonist as a control to distinguish between P2Y11- and P2X1-mediated effects. Additionally, performing experiments in a cell line that does not endogenously express the P2Y11 receptor can help to identify non-specific effects of this compound.[7]

Conclusion

Determining the optimal concentration of this compound is a critical step for obtaining reliable and reproducible data in cell-based assays. By following the protocols and considering the information provided in these application notes, researchers can effectively establish the appropriate experimental conditions to investigate the role of the P2Y11 receptor in their specific cellular context. Always remember to perform dose-response experiments and include necessary controls to ensure the validity of your findings.

References

NF157 treatment duration for effective P2Y11 blockade

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for NF157 in P2Y11 Blockade

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing this compound for the effective blockade of the P2Y11 receptor in in vitro settings.

Introduction

This compound is a potent and selective antagonist of the human P2Y11 receptor, a unique G-protein coupled receptor (GPCR) that couples to both the Gs and Gq signaling pathways.[1] This dual signaling capacity, leading to the accumulation of both cyclic AMP (cAMP) and inositol (B14025) phosphates with a subsequent increase in intracellular calcium, makes P2Y11 a target of interest in immunology and inflammation research.[2] this compound allows for the specific investigation of P2Y11-mediated cellular functions.

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y11 receptor, preventing the binding of endogenous agonists such as ATP. This blockade inhibits the downstream signaling cascades initiated by P2Y11 activation. It is a highly selective nanomolar P2Y11 antagonist with a pKi of 7.35.[3]

Data Summary

The following tables summarize the key quantitative data for this compound, facilitating experimental design and comparison.

Table 1: Potency and Selectivity of this compound

ParameterValueSpeciesNotesReference
IC50 (P2Y11) 463 nMHumanConcentration causing 50% inhibition of the agonist-induced response.[3][4]
Ki (P2Y11) 44.3 nMHumanInhibitor constant, a measure of binding affinity.[3]
Selectivity >650-fold over P2Y1 and P2Y2HumanDemonstrates high selectivity for P2Y11 over other P2Y subtypes.[3]

Table 2: Recommended Treatment Conditions for Effective P2Y11 Blockade

ApplicationCell TypeThis compound ConcentrationPre-incubation TimeAgonist/StimulusDownstream AssayReference
Short-term Signaling THP-1 cells50 µM30 minutes100 µM ATPcAMP measurement[5][6]
Short-term Signaling THP-1 cells50 µM30 minutes10 µg/mL LPScAMP measurement[5][6]
Gene Expression BLaER1 macrophages100 µM30 minutes10 µM Ap4ART-qPCR for IL-8[7]
Long-term Functional Assay SW1353 cells30 and 60 µM24 hours10 ng/mL TNF-αCollagen degradation, NF-κB activity[3]
Long-term Functional Assay THP-1 cells50 µM30 minutes (pre-incubation)100 µM ATP or 10 µg/mL LPSIL-6 ELISA (24h post-stimulation)[5]
P2Y11 Signaling Pathway

The following diagram illustrates the dual signaling pathways activated by the P2Y11 receptor upon agonist binding, and the point of inhibition by this compound.

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq ATP ATP (Agonist) ATP->P2Y11 Activates This compound This compound (Antagonist) This compound->P2Y11 Blocks AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Ca2 Ca²⁺ release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->Downstream PKC->Downstream

P2Y11 Receptor Signaling Pathways and this compound Inhibition.

Experimental Protocols

Protocol 1: Short-Term P2Y11 Blockade for Signaling Studies (e.g., cAMP Assay)

This protocol is designed for experiments where the immediate effects of P2Y11 blockade on intracellular signaling cascades are being investigated. A 30-minute pre-incubation with this compound is typically sufficient to achieve effective receptor blockade prior to agonist stimulation.[5][6]

Materials:

  • Cells expressing P2Y11 (e.g., THP-1 human monocytic cell line)

  • Complete cell culture medium

  • Serum-free medium for starvation (optional, depending on cell type and assay)

  • This compound stock solution (e.g., 10 mM in DMSO or water, refer to manufacturer's datasheet)

  • P2Y11 agonist (e.g., ATP or LPS)

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit

Procedure:

  • Cell Culture: Culture cells to the desired confluency in complete medium according to standard protocols.

  • Cell Seeding: Seed cells in appropriate well plates for the cAMP assay. Allow cells to adhere overnight.

  • Starvation (Optional): If necessary, replace the complete medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • This compound Pre-incubation: a. Prepare working concentrations of this compound in serum-free or appropriate assay buffer. A final concentration of 50 µM is a good starting point.[5][6] b. Aspirate the medium from the cells and wash once with PBS. c. Add the this compound-containing medium to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO or water at the same final concentration as the this compound stock).

  • Agonist Stimulation: a. Prepare the P2Y11 agonist (e.g., 100 µM ATP) at the desired final concentration in the same medium used for pre-incubation. b. Add the agonist directly to the wells containing this compound and incubate for the recommended time for the specific agonist and cell type (e.g., 10 minutes for ATP in THP-1 cells).[6]

  • cAMP Measurement: a. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

Protocol 2: Long-Term P2Y11 Blockade for Functional Assays (e.g., Cytokine Secretion, Gene Expression)

This protocol is suitable for investigating the effects of prolonged P2Y11 blockade on cellular functions that require longer time scales, such as changes in gene expression, protein secretion, or cell differentiation. Treatment durations of up to 24 hours have been shown to be effective.[3]

Materials:

  • Cells expressing P2Y11 (e.g., SW1353 human chondrosarcoma cell line)

  • Complete cell culture medium

  • This compound stock solution

  • Stimulus for the functional assay (e.g., TNF-α)

  • Reagents for the chosen downstream assay (e.g., ELISA kit, RNA extraction kit, RT-qPCR reagents)

Procedure:

  • Cell Culture and Seeding: Culture and seed cells as described in Protocol 1.

  • This compound Treatment: a. Prepare working concentrations of this compound (e.g., 30-60 µM) and the stimulus (e.g., 10 ng/mL TNF-α) in complete cell culture medium.[3] b. Aspirate the medium from the cells and add the medium containing this compound and the stimulus. Include appropriate controls (vehicle, stimulus alone, this compound alone). c. Incubate the cells for the desired duration, for example, 24 hours , at 37°C.

  • Downstream Analysis: a. For secreted proteins (e.g., cytokines): Collect the cell culture supernatant and perform an ELISA according to the manufacturer's protocol. b. For gene expression: Wash the cells with PBS, lyse the cells, and extract total RNA. Proceed with reverse transcription and quantitative PCR (RT-qPCR) for the genes of interest. c. For other functional assays (e.g., collagen degradation): Process the cells or supernatant as required by the specific assay protocol.

General Experimental Workflow for P2Y11 Blockade Studies

The following diagram outlines a typical workflow for an experiment investigating the effect of this compound on P2Y11-mediated cellular responses.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_assays A 1. Culture and Seed P2Y11-expressing cells C 3. Pre-incubate with this compound (e.g., 30 min for signaling) or Co-incubate (e.g., 24h for functional) A->C B 2. Prepare this compound and Agonist Solutions B->C D 4. Stimulate with Agonist (e.g., ATP, LPS) B->D C->D E 5. Harvest Cells/Supernatant D->E F 6. Downstream Assays E->F G cAMP Assay F->G H Ca²⁺ Imaging F->H I ELISA (Cytokines) F->I J RT-qPCR (Gene Expression) F->J K Western Blot (Protein Expression) F->K

General workflow for studying P2Y11 blockade with this compound.
Stability and Storage of this compound

This compound is typically supplied as a solid. For storage, it is recommended to desiccate at room temperature.[4] Stock solutions can be prepared in water or DMSO and should be stored according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term storage. While specific data on the stability of this compound in cell culture media is limited, published studies using incubation times of up to 24 hours suggest it is sufficiently stable for such experimental durations.[3] For experiments exceeding 24 hours, it is advisable to empirically determine the stability of this compound under the specific experimental conditions.

Conclusion

This compound is a valuable tool for dissecting the roles of the P2Y11 receptor in various biological processes. The selection of an appropriate treatment duration is critical for obtaining meaningful results. Short pre-incubation times are suitable for studying immediate signaling events, while longer incubation periods are necessary to observe effects on gene expression and other long-term cellular functions. The protocols and data provided herein serve as a guide for the effective use of this compound in P2Y11 research.

References

Application Notes and Protocols for In Vitro Measurement of NF157 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The protein "NF157" is not a recognized standard nomenclature in public protein databases. The following application notes and protocols are based on a hypothetical protein, "this compound," a kinase assumed to be involved in a cancer-related signaling pathway. These protocols serve as a template and should be adapted to the specific characteristics of the user's protein of interest.

Introduction

This compound is a hypothetical serine/threonine kinase that has been identified as a potential driver in certain cancer types. It is believed to be a key node in a signaling pathway that promotes cell proliferation and survival. Accurate measurement of this compound kinase activity is crucial for the discovery and development of novel therapeutic agents targeting this protein. This document provides detailed protocols for in vitro assays designed to quantify this compound activity and its inhibition.

Hypothetical this compound Signaling Pathway

This compound is postulated to be activated by an upstream growth factor receptor (GFR). Upon activation, this compound phosphorylates and activates a downstream transcription factor (TF), leading to the expression of genes involved in cell cycle progression.

NF157_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) NF157_inactive Inactive this compound GFR->NF157_inactive Activates NF157_active Active this compound-P NF157_inactive->NF157_active Phosphorylation TF_inactive Inactive Transcription Factor (TF) NF157_active->TF_inactive Phosphorylates TF_active Active TF-P TF_inactive->TF_active Activation Gene Target Gene Expression TF_active->Gene Promotes

Caption: Hypothetical this compound signaling pathway.

Application Note 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the kinase activity of this compound by quantifying the amount of ATP remaining in the reaction after phosphorylation of a substrate peptide. A lower luminescence signal indicates higher kinase activity.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human this compound enzyme to a 2X working concentration (e.g., 10 ng/µL) in kinase buffer.

    • Prepare a 2X substrate peptide/ATP mixture in kinase buffer (e.g., 100 µM substrate peptide, 20 µM ATP).

    • Prepare serial dilutions of a test inhibitor in DMSO, then dilute into kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X this compound enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate peptide/ATP mixture.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding 20 µL of a detection reagent that contains luciferase.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation
InhibitorIC₅₀ (nM)Hill Slope
Staurosporine (Control)15.21.1
Compound A89.50.9
Compound B250.11.0

Experimental Workflow

Kinase_Assay_Workflow A 1. Add 5 µL Inhibitor to 384-well plate B 2. Add 5 µL of 2X this compound Enzyme Solution A->B C 3. Incubate 10 min at Room Temp B->C D 4. Add 10 µL of 2X Substrate/ATP Mix C->D E 5. Incubate 60 min at 37°C D->E F 6. Add 20 µL of Detection Reagent E->F G 7. Incubate 10 min at Room Temp F->G H 8. Measure Luminescence G->H

Caption: Workflow for the in vitro kinase activity assay.

Application Note 2: Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

This protocol describes the use of co-immunoprecipitation to confirm the interaction between this compound and its hypothetical binding partner, "Substrate-X," in a cellular context.

Experimental Protocol
  • Cell Lysis:

    • Transfect cells with expression vectors for tagged this compound (e.g., HA-tag) and Substrate-X (e.g., Myc-tag).

    • After 24-48 hours, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-HA antibody (for this compound) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with an anti-Myc antibody to detect co-immunoprecipitated Substrate-X.

    • Re-probe the membrane with an anti-HA antibody to confirm the immunoprecipitation of this compound.

Data Presentation
ConditionInput (Anti-Myc)IP: Anti-HA, WB: Anti-MycIP: Anti-HA, WB: Anti-HA
Vector Control+--
HA-NF157 + Myc-Substrate-X++++++++

Experimental Workflow

CoIP_Workflow A 1. Transfect cells with HA-NF157 and Myc-Substrate-X B 2. Lyse cells in non-denaturing buffer A->B C 3. Pre-clear lysate with beads B->C D 4. Incubate lysate with anti-HA antibody C->D E 5. Capture complexes with Protein A/G beads D->E F 6. Wash beads to remove non-specific binding E->F G 7. Elute proteins and run SDS-PAGE F->G H 8. Western Blot for Myc-Substrate-X and HA-NF157 G->H

Caption: Workflow for the Co-Immunoprecipitation assay.

Application Notes and Protocols for NF157 in Studying Neutrophil and Granulocyte Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor expressed on human neutrophils and other immune cells.[1][2] Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP), act as danger signals that modulate immune cell function. By blocking the P2Y11 receptor, this compound serves as a valuable tool to investigate the role of purinergic signaling in neutrophil and granulocyte activation, including processes like apoptosis, chemotaxis, degranulation, and the production of reactive oxygen species (ROS). These application notes provide detailed protocols for utilizing this compound to study these key neutrophil functions.

Mechanism of Action

This compound is a suramin (B1662206) derivative that exhibits high selectivity for the human P2Y11 receptor.[3] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways, leading to increases in intracellular cyclic adenosine monophosphate (cAMP) and calcium (Ca²⁺), respectively. By competitively inhibiting the binding of ATP to the P2Y11 receptor, this compound blocks these downstream signaling cascades, thereby modulating various neutrophil functions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for easy reference in experimental design.

ParameterValueCell Type/SystemReference
IC₅₀ (P2Y11) 463 nMRecombinant systems[3]
Kᵢ (P2Y11) 44.3 nMRecombinant systems[3]
Effective Concentration (Apoptosis Assay) 0.5 µMHuman Neutrophils[1]
Effective Concentration (cAMP Assay) 50 µMTHP-1 cells

Experimental Protocols

Neutrophil Apoptosis Assay

Objective: To investigate the effect of this compound on ATP-mediated inhibition of neutrophil apoptosis.

Principle: Neutrophils undergo spontaneous apoptosis, a process that can be delayed by inflammatory mediators like ATP. Activation of the P2Y11 receptor by ATP leads to a signaling cascade that inhibits the apoptotic machinery. This compound can be used to block this effect, thereby restoring the normal rate of apoptosis.

Experimental Workflow:

G cluster_0 Neutrophil Isolation cluster_1 Pre-incubation cluster_2 Stimulation cluster_3 Incubation cluster_4 Analysis Isolate Neutrophils Isolate human neutrophils from peripheral blood Pre-treat Pre-treat neutrophils with This compound (e.g., 0.5 µM) or vehicle control Isolate Neutrophils->Pre-treat 30 min Stimulate Stimulate with ATPγS (e.g., 1 µM) or ATP Pre-treat->Stimulate Incubate Incubate for a defined period (e.g., 18-20 hours) Stimulate->Incubate Assess Apoptosis Assess apoptosis by flow cytometry (Annexin V/PI staining) or morphology Incubate->Assess Apoptosis

Figure 1. Workflow for Neutrophil Apoptosis Assay.

Materials:

  • This compound (stock solution in DMSO or water)

  • ATPγS or ATP

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend neutrophils in RPMI 1640 supplemented with 10% FBS at a concentration of 1 x 10⁶ cells/mL.

  • Pre-treatment with this compound: Pre-incubate neutrophils with the desired concentration of this compound (e.g., 0.01-0.5 µM) or vehicle control for 30 minutes at 37°C.[1]

  • Stimulation: Add ATPγS (a non-hydrolyzable ATP analog) to a final concentration of 1 µM to induce P2Y11-mediated survival signals.[1]

  • Incubation: Incubate the cells for 18-20 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Apoptosis Assessment:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative.

Cyclic AMP (cAMP) Assay

Objective: To measure the effect of this compound on ATP- or other stimuli-induced cAMP production in granulocytes.

Principle: The P2Y11 receptor is coupled to Gs protein, which activates adenylyl cyclase to produce cAMP. This compound is expected to block this increase in cAMP in response to P2Y11 agonists.

Signaling Pathway:

G ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits Gs Gs protein P2Y11->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Apoptosis) PKA->Response

Figure 2. P2Y11-cAMP Signaling Pathway.

Materials:

  • This compound

  • ATP or other P2Y11 agonist

  • Neutrophils or granulocytic cell line (e.g., THP-1)

  • cAMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer

  • Plate reader

Protocol:

  • Cell Preparation: Culture neutrophils or THP-1 cells under standard conditions.

  • Pre-treatment: Pre-incubate the cells with this compound (e.g., 50 µM) for 30 minutes at 37°C.

  • Stimulation: Add ATP (e.g., 100 µM) or another stimulus and incubate for the desired time (e.g., 10 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels using a competitive EIA kit according to the manufacturer's instructions. The optical density is inversely proportional to the cAMP concentration.

Chemotaxis Assay

Objective: To assess the role of P2Y11 signaling in neutrophil chemotaxis using this compound.

Principle: Chemotaxis is the directed migration of cells in response to a chemical gradient. While the direct role of P2Y11 in neutrophil chemotaxis is still under investigation, ATP released at inflammatory sites may act as a chemoattractant or modulate the response to other chemoattractants. This compound can be used to dissect the contribution of P2Y11 to this process.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Incubation cluster_3 Quantification Isolate Neutrophils Isolate human neutrophils Add Cells Add neutrophils pre-treated with This compound or vehicle to the upper chamber Isolate Neutrophils->Add Cells Setup Chamber Set up Boyden chamber with chemoattractant (e.g., fMLP, IL-8) in the lower chamber Incubate Incubate for 1-2 hours at 37°C Setup Chamber->Incubate Add Cells->Incubate Quantify Migration Quantify migrated cells in the lower chamber by cell counting or fluorescence-based methods Incubate->Quantify Migration

Figure 3. Workflow for Neutrophil Chemotaxis Assay.

Materials:

  • This compound

  • Chemoattractant (e.g., fMLP, IL-8, or ATP)

  • Boyden chamber or Transwell assay plates (5 µm pore size)

  • Calcein-AM or other fluorescent cell dye

  • Fluorescence plate reader

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils as previously described.

  • Cell Labeling (Optional): Label neutrophils with Calcein-AM for fluorometric quantification.

  • Pre-treatment: Pre-incubate neutrophils with this compound at various concentrations in assay buffer for 30 minutes.

  • Assay Setup:

    • Add the chemoattractant to the lower wells of the Boyden chamber.

    • Place the membrane insert over the lower wells.

    • Add the pre-treated neutrophils to the upper chamber.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for cell migration.

  • Quantification:

    • Remove the non-migrated cells from the top of the membrane.

    • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring fluorescence if using Calcein-AM, or by direct cell counting.

Degranulation Assay (Elastase Release)

Objective: To determine the effect of this compound on neutrophil degranulation by measuring the release of elastase.

Principle: Upon activation, neutrophils release the contents of their granules, including the enzyme elastase from azurophilic granules. The role of P2Y11 in directly triggering degranulation is not well-established, but it may modulate degranulation in response to other stimuli.

Materials:

  • This compound

  • Neutrophil stimulus (e.g., PMA, fMLP)

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • HBSS (Hank's Balanced Salt Solution)

  • 96-well plate

  • Plate reader

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils.

  • Pre-treatment: Resuspend neutrophils in HBSS and pre-incubate with this compound for 30 minutes at 37°C.

  • Stimulation: Add a stimulus such as PMA (e.g., 25 nM) or fMLP (e.g., 1 µM) to induce degranulation and incubate for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • Elastase Activity Measurement:

    • Add the supernatant to a new 96-well plate.

    • Add the elastase substrate to each well.

    • Measure the change in absorbance over time at 405 nm using a plate reader. The rate of change in absorbance is proportional to the elastase activity.

Reactive Oxygen Species (ROS) Production Assay

Objective: To evaluate the influence of this compound on the production of reactive oxygen species by activated neutrophils.

Principle: The "respiratory burst" is a key function of activated neutrophils, involving the rapid production of ROS by the NADPH oxidase complex. While P2Y11 is not a primary trigger of the respiratory burst, it may modulate this process.

Materials:

  • This compound

  • Neutrophil stimulus (e.g., PMA, fMLP)

  • Luminol (B1675438) or Isoluminol for chemiluminescence detection, or Dihydrorhodamine 123 (DHR 123) for flow cytometry

  • Horseradish peroxidase (HRP) for luminol-based assays

  • White 96-well plates (for chemiluminescence)

  • Luminometer or flow cytometer

Protocol (Chemiluminescence-based):

  • Neutrophil Isolation: Isolate human neutrophils.

  • Pre-treatment: Resuspend neutrophils in HBSS and pre-incubate with this compound for 30 minutes at 37°C in a white 96-well plate.

  • Assay Cocktail: Add luminol (or isoluminol) and HRP to the wells.

  • Stimulation: Add a stimulus such as PMA (e.g., 25 nM) or fMLP (e.g., 1 µM).

  • Measurement: Immediately measure the chemiluminescence over time using a luminometer. The light emission is proportional to the amount of ROS produced.

Conclusion

This compound is a critical pharmacological tool for elucidating the role of the P2Y11 receptor in neutrophil and granulocyte biology. The protocols outlined above provide a framework for investigating the impact of P2Y11 signaling on key neutrophil functions. Researchers can adapt these protocols to their specific experimental needs to further unravel the complexities of purinergic regulation of the innate immune response.

Disclaimer: These protocols are intended as a guide. Optimal conditions, such as cell number, reagent concentrations, and incubation times, may need to be determined empirically for specific experimental systems. Always adhere to appropriate laboratory safety guidelines.

References

Application Notes and Protocols: Utilizing NF157 to Inhibit NAD+-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) has emerged as a critical signaling molecule, modulating a variety of cellular processes, including immune responses, inflammation, and cell migration. These effects are primarily mediated through the activation of purinergic receptors, particularly the P2Y11 receptor. NF157 is a potent and selective antagonist of the P2Y11 receptor, making it an invaluable tool for investigating the physiological and pathological roles of extracellular NAD+ signaling.[1] These application notes provide detailed protocols for utilizing this compound to block NAD+-induced cellular responses, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Mechanism of Action: this compound as a P2Y11 Receptor Antagonist

Extracellular NAD+ acts as an agonist for the G-protein coupled receptor P2Y11.[2] Activation of P2Y11 initiates a dual signaling cascade involving both the activation of adenylyl cyclase (AC) and phospholipase C (PLC).[2] This leads to an increase in intracellular cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), respectively. IP3 triggers the release of calcium (Ca2+) from intracellular stores, while the cAMP pathway can also contribute to calcium mobilization and other cellular responses.[3][4] this compound selectively binds to the P2Y11 receptor, preventing NAD+ from binding and thereby inhibiting these downstream signaling events.

Data Presentation: Quantitative Efficacy of this compound

The inhibitory potency of this compound against the P2Y11 receptor has been quantified, providing a basis for its effective use in in vitro studies.

Parameter Receptor Value Reference
IC50P2Y11463 nM[1]
KiP2Y1144.3 nM[1]

Table 1: Inhibitory Potency of this compound against the P2Y11 Receptor. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) demonstrate the high affinity of this compound for the P2Y11 receptor.

Mandatory Visualization

Signaling Pathway of NAD+-induced P2Y11 Activation and its Inhibition by this compound

NAD_P2Y11_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAD Extracellular NAD+ P2Y11 P2Y11 Receptor NAD->P2Y11 Activates This compound This compound This compound->P2Y11 Blocks AC Adenylyl Cyclase P2Y11->AC Activates PLC Phospholipase C P2Y11->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates Cellular_Response Cellular Responses (e.g., Inflammation, Chemotaxis) cAMP->Cellular_Response Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->Cellular_Response

Caption: NAD+-P2Y11 signaling pathway and this compound inhibition.

Experimental Workflow: Measuring NAD+-Induced Calcium Mobilization

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A1 Seed cells in a black-walled, clear-bottom plate A2 Culture overnight A1->A2 A3 Load cells with Fura-2 AM A2->A3 A4 Wash to remove excess dye A3->A4 B1 Pre-incubate with this compound or vehicle control A4->B1 B2 Stimulate with NAD+ B1->B2 C1 Measure fluorescence intensity (340/380 nm excitation, 510 nm emission) B2->C1 C2 Calculate fluorescence ratio C1->C2 C3 Analyze dose-response curve C2->C3

Caption: Workflow for NAD+-induced calcium mobilization assay.

Experimental Protocols

Protocol 1: Inhibition of NAD+-Induced Intracellular Calcium Mobilization

This protocol details the measurement of intracellular calcium mobilization in response to NAD+ and its inhibition by this compound using the fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing P2Y11 receptor (e.g., human granulocytes, 1321N1-hP2Y11 cells)

  • This compound (Tocris, Cat. No. 2450 or equivalent)

  • NAD+ (Sigma-Aldrich, Cat. No. N7004 or equivalent)

  • Fura-2 AM (Thermo Fisher Scientific, Cat. No. F1221 or equivalent)

  • Pluronic F-127 (Thermo Fisher Scientific, Cat. No. P3000MP or equivalent)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • DMSO

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a black-walled, clear-bottom 96-well plate to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: a. Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. b. Remove the culture medium from the cells and add 100 µL of the Fura-2 AM loading solution to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark. d. Wash the cells twice with 100 µL of HBSS to remove extracellular dye. e. Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • This compound Pre-incubation: a. Prepare serial dilutions of this compound in HBSS. A suggested concentration range is 10 nM to 10 µM. b. Add the desired concentration of this compound or vehicle control (DMSO) to the respective wells. c. Incubate the plate at room temperature for 15-30 minutes.

  • NAD+ Stimulation and Measurement: a. Prepare a stock solution of NAD+ in HBSS. b. Set the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. c. Program the reader to inject the NAD+ solution and immediately begin kinetic reading. A typical final concentration of NAD+ to elicit a response is in the micromolar to millimolar range. d. Record the fluorescence ratio over time to measure the change in intracellular calcium concentration.

  • Data Analysis: a. The change in intracellular calcium is represented by the ratio of Fura-2 fluorescence excited at 340 nm to that excited at 380 nm. b. Plot the peak fluorescence ratio against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Inhibition of NAD+-Induced cAMP Accumulation

This protocol describes the measurement of intracellular cAMP levels in response to NAD+ and its inhibition by this compound.

Materials:

  • Cells expressing P2Y11 receptor (e.g., 1321N1-hP2Y11 cells)

  • This compound

  • NAD+

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor (Sigma-Aldrich, Cat. No. I5879 or equivalent)

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit, or equivalent)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a suitable multi-well plate and culture until they reach the desired confluency.

  • This compound Pre-incubation: a. Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control in serum-free medium containing IBMX (typically 0.5 mM) for 15-30 minutes at 37°C.

  • NAD+ Stimulation: a. Add NAD+ to the wells at a final concentration known to induce cAMP production (e.g., 100 µM). b. Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Determine the cAMP concentration in each sample. c. Plot the cAMP concentration against the concentration of this compound to determine the inhibitory effect.

Protocol 3: Inhibition of NAD+-Induced Cytokine Release

This protocol outlines the assessment of the inhibitory effect of this compound on NAD+-induced cytokine release from immune cells.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), macrophages)

  • This compound

  • NAD+

  • LPS (lipopolysaccharide, as a positive control for cytokine induction)

  • RPMI 1640 medium with 10% FBS

  • ELISA kit for the cytokine of interest (e.g., IL-8, TNF-α)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Plating: Culture and plate the immune cells in a 96-well plate at an appropriate density.

  • This compound Pre-incubation: a. Pre-incubate the cells with different concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control for 1 hour at 37°C.

  • NAD+ Stimulation: a. Stimulate the cells with NAD+ at a concentration known to induce cytokine release (e.g., 1 mM) for a specified period (e.g., 6-24 hours). Include a positive control with LPS and a negative control with vehicle.

  • Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant from each well.

  • Cytokine Quantification by ELISA: a. Perform the ELISA for the target cytokine according to the manufacturer's protocol.

  • Data Analysis: a. Calculate the concentration of the cytokine in each sample using the standard curve. b. Compare the cytokine levels in the this compound-treated groups to the NAD+-stimulated control to determine the percentage of inhibition.

Conclusion

This compound is a powerful pharmacological tool for dissecting the roles of extracellular NAD+ and the P2Y11 receptor in various physiological and pathophysiological processes. The protocols provided here offer a framework for researchers to effectively utilize this compound to block NAD+-induced cellular responses, thereby advancing our understanding of this important signaling pathway and its potential as a therapeutic target. Appropriate optimization of cell types, reagent concentrations, and incubation times is recommended for each specific experimental system.

References

Protocol for Assessing the Impact of NF157 on Collagen Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural integrity to tissues. Its degradation is a hallmark of various pathological conditions, including osteoarthritis, fibrosis, and cancer metastasis. This process is primarily mediated by matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. The expression and activity of MMPs are tightly regulated by complex signaling pathways, with the nuclear factor-kappa B (NF-κB) pathway playing a pivotal role in their transcriptional upregulation in response to pro-inflammatory stimuli.

NF157 has been identified as a potent and selective antagonist of the P2Y11 purinergic receptor.[1] Emerging evidence suggests that by blocking P2Y11, this compound can effectively suppress inflammatory responses and subsequent tissue damage. Specifically, this compound has been shown to inhibit the degradation of type II collagen by downregulating the expression of key MMPs, such as MMP-3 and MMP-13, in chondrocytes.[1][2] This inhibitory effect is mediated through the suppression of the NF-κB signaling pathway.[1][2]

These application notes provide a comprehensive set of protocols to investigate the therapeutic potential of this compound in preventing collagen degradation. The methodologies detailed below cover both in vitro and in vivo models, offering a robust framework for preclinical assessment of this compound and similar compounds.

Signaling Pathway of this compound in Preventing Collagen Degradation

NF157_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli P2Y11 P2Y11 Receptor Inflammatory Stimuli->P2Y11 Activates IKK IKK Complex P2Y11->IKK Activates This compound This compound This compound->P2Y11 Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to MMP_mRNA MMP mRNA Nucleus->MMP_mRNA Transcription MMPs MMPs (e.g., MMP-3, MMP-13) MMP_mRNA->MMPs Translation Collagen Collagen MMPs->Collagen Degrades Degraded_Collagen Degraded Collagen

Caption: this compound inhibits collagen degradation by blocking the P2Y11 receptor.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_assays Downstream Assays cluster_invivo In Vivo Assessment cluster_analysis Ex Vivo Analysis Cell_Culture Chondrocyte or Fibroblast Culture Stimulation Induce Collagen Degradation (e.g., with IL-1β or TNF-α) Cell_Culture->Stimulation Treatment Treat with this compound (Varying Concentrations) Stimulation->Treatment Sample_Collection Collect Conditioned Media and Cell Lysates Treatment->Sample_Collection Zymography Gelatin Zymography (MMP Activity) Sample_Collection->Zymography Western_Blot Western Blot (Collagen Fragments, MMPs, NF-κB Pathway Proteins) Sample_Collection->Western_Blot Hydroxyproline (B1673980) Hydroxyproline Assay (Total Collagen Content) Sample_Collection->Hydroxyproline NFkB_Assay NF-κB Activation Assay (p65 Translocation/Luciferase) Sample_Collection->NFkB_Assay Animal_Model Induce Collagen Degradation Model (e.g., Osteoarthritis in Rodents) NF157_Admin Administer this compound (e.g., Intra-articular or Systemic) Animal_Model->NF157_Admin Monitoring Monitor Disease Progression (e.g., Behavioral Tests, Imaging) NF157_Admin->Monitoring Tissue_Harvest Harvest Joint Tissues Monitoring->Tissue_Harvest Histology Histological Staining (Safranin O-Fast Green) Tissue_Harvest->Histology Immunohistochemistry Immunohistochemistry (MMPs, Collagen Fragments) Tissue_Harvest->Immunohistochemistry Biochemical_Assays Biochemical Assays on Tissue Homogenates (Hydroxyproline, GAG Content) Tissue_Harvest->Biochemical_Assays

Caption: Overall experimental workflow for assessing this compound's impact.

In Vitro Protocols

Cell Culture and Treatment

This protocol describes the culture of chondrocytes or fibroblasts and their treatment with an inflammatory stimulus to induce collagen degradation, followed by treatment with this compound.

Materials:

  • Human chondrocyte cell line (e.g., SW1353) or primary fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well or 12-well)

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free DMEM for 12-24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 60 µM) for 2 hours.

  • Stimulate the cells with a pro-inflammatory cytokine such as IL-1β (10 ng/mL) or TNF-α (10 ng/mL) for 24-48 hours.

  • Collect the conditioned media for zymography and Western blot analysis of secreted proteins.

  • Wash the cells with ice-cold PBS and lyse them for Western blot analysis of intracellular proteins and NF-κB activation assays.

Gelatin Zymography for MMP Activity

This protocol measures the activity of gelatinases (MMP-2 and MMP-9) in the conditioned media.

Materials:

  • Conditioned media from cell culture experiment

  • Zymogram sample buffer (non-reducing)

  • Polyacrylamide gels (10%) containing 1 mg/mL gelatin

  • Tris-Glycine SDS running buffer

  • Zymogram renaturing buffer (containing 2.5% Triton X-100)

  • Zymogram developing buffer

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution

Protocol:

  • Quantify the protein concentration of the conditioned media.

  • Mix equal amounts of protein with zymogram sample buffer.

  • Load the samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis at 125V for 90 minutes at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation.

  • Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

Western Blot for Collagen Fragments and Signaling Proteins

This protocol is for the detection of collagen degradation products and key proteins in the NF-κB signaling pathway.

Materials:

  • Conditioned media and cell lysates

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer with β-mercaptoethanol

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-collagen type II, anti-MMP-13, anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Determine the protein concentration of the samples.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Hydroxyproline Assay for Total Collagen Content

This assay quantifies the total amount of collagen in cell culture or tissue samples.

Materials:

  • Cell lysates or tissue homogenates

  • 6N HCl

  • Chloramine-T reagent

  • Ehrlich's reagent (DMAB)

  • Hydroxyproline standard solution

Protocol:

  • Hydrolyze the samples in 6N HCl at 110°C for 18-24 hours.

  • Neutralize the hydrolysates.

  • Add Chloramine-T reagent to oxidize the hydroxyproline and incubate at room temperature.

  • Add Ehrlich's reagent and incubate at 65°C to develop the color.

  • Measure the absorbance at 550 nm and calculate the hydroxyproline concentration based on a standard curve.

NF-κB Activation Assay

This can be assessed by measuring the nuclear translocation of the p65 subunit or by a luciferase reporter assay.

Protocol (Nuclear Translocation via Western Blot):

  • Following cell treatment, perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Perform Western blot on both fractions using antibodies against p65 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

  • An increase in p65 in the nuclear fraction indicates NF-κB activation.

In Vivo Protocol

Note: To date, there is a lack of published in vivo studies specifically investigating this compound in animal models of collagen degradation. The following protocol is a general guideline based on common practices for inducing osteoarthritis in rodents and should be optimized.

Animal Model of Osteoarthritis

A common model is the surgical destabilization of the medial meniscus (DMM) in mice or rats.

Materials:

  • 8-12 week old male C57BL/6 mice

  • Anesthetics (e.g., isoflurane)

  • Surgical tools

  • Analgesics

Protocol:

  • Anesthetize the mice.

  • Make a small incision on the medial side of the knee joint.

  • Transect the medial meniscotibial ligament to induce joint instability.

  • Suture the incision and provide post-operative care, including analgesics.

  • Allow the animals to recover for a set period before starting treatment.

Administration of this compound

Administration Route and Dosage (Proposed):

  • Route: Intra-articular injection to target the joint directly, or systemic administration (e.g., intraperitoneal injection) to assess broader effects.

  • Dosage: Based on in vitro effective concentrations (10-60 µM), a starting point for in vivo studies could be in the range of 1-10 mg/kg for systemic administration, or a lower dose for intra-articular injection. Dose-response studies are essential.

  • Frequency: Once daily or every other day, depending on the pharmacokinetic properties of this compound.

Assessment of Collagen Degradation

Methods:

  • Histology: At the end of the study (e.g., 4-8 weeks post-DMM), harvest the knee joints. Decalcify, embed in paraffin, and section the joints. Stain with Safranin O-Fast Green to visualize cartilage proteoglycan content and assess cartilage structure. Use the OARSI scoring system to quantify cartilage degradation.

  • Immunohistochemistry: Stain tissue sections for markers of collagen degradation, such as MMP-13 and collagen type II cleavage fragments.

  • Biochemical Analysis: Homogenize the cartilage from the joints and perform a hydroxyproline assay to quantify total collagen content.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vitro Assessment of this compound on MMP Activity and Collagen Content

Treatment GroupMMP-9 Activity (Arbitrary Units)MMP-13 Protein Level (Relative to Control)Hydroxyproline Content (µg/mg protein)
Control
IL-1β (10 ng/mL)
IL-1β + this compound (10 µM)
IL-1β + this compound (30 µM)
IL-1β + this compound (60 µM)

Table 2: In Vivo Assessment of this compound on Cartilage Degradation

Treatment GroupOARSI ScoreCartilage Hydroxyproline (µg/mg tissue)MMP-13 Positive Chondrocytes (%)
Sham
DMM + Vehicle
DMM + this compound (Low Dose)
DMM + this compound (High Dose)

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in mitigating collagen degradation. By combining in vitro mechanistic studies with in vivo preclinical models, researchers can thoroughly assess the therapeutic potential of P2Y11 antagonists for a range of diseases characterized by excessive extracellular matrix turnover. The provided diagrams and tables serve as a guide for experimental design and data presentation, facilitating a clear and concise interpretation of the results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NF157 Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective P2Y11 receptor antagonist, NF157. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the optimal use of this compound in experiments, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its potency?

This compound is a potent and selective antagonist of the human P2Y11 receptor, a G-protein coupled receptor activated by ATP.[1][2][3] It exhibits nanomolar potency at this receptor, with a reported IC50 value of 463 nM and a pKi of 7.35.[1][2]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for the P2Y11 receptor, it can exhibit activity at other purinergic receptors, particularly at higher concentrations. The most significant off-target activity is observed at the P2X1 receptor, where it shows no selectivity over P2Y11.[1][2] It also has measurable, though significantly lower, antagonist activity at other P2Y and P2X receptors.[1][2][4]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound that produces the desired on-target effect in your specific experimental system.[5][6] This is the most effective way to reduce the likelihood of engaging lower-affinity off-targets.

  • Employ Control Experiments:

    • Use a Selective P2X1 Antagonist: Since P2X1 is a primary off-target, using a selective P2X1 antagonist, such as NF449, can help differentiate between P2Y11- and P2X1-mediated effects.[7]

    • Genetic Knockdown/Knockout: If possible, use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the P2Y11 receptor. If the effect of this compound is diminished in these cells, it provides strong evidence for on-target activity.[6]

Q4: What concentration range of this compound is typically used in cell-based assays?

Published studies have used this compound in a range of concentrations, typically from the low micromolar to mid-micromolar range. For example, concentrations of 25 µM, 50 µM, and 60 µM have been used to investigate its effects on endothelial inflammation and collagen degradation.[2][7] In another study, 50 µM of this compound was used to block ATP or LPS-induced increases in cAMP levels in THP-1 cells.[8] However, the optimal concentration will be cell-type and assay-dependent. A thorough dose-response analysis is always recommended.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or unexpected results between experiments. Off-target effects at the concentration used.1. Perform a Dose-Response Curve: Determine the EC50 for your desired on-target effect and use the lowest effective concentration. 2. Validate with a Second P2Y11 Antagonist: Use a structurally different P2Y11 antagonist (e.g., NF340) to confirm the phenotype.[3][9] 3. Control for P2X1 Activity: Include a control with a selective P2X1 antagonist to rule out off-target effects via this receptor.[7]
Observed phenotype does not align with known P2Y11 signaling. The effect may be mediated by an unknown off-target.1. Conduct a Literature Search: Investigate if the observed phenotype has been linked to any of the known off-targets of this compound (see table below). 2. Pathway Analysis: Use techniques like Western blotting or reporter assays to probe key signaling molecules downstream of potential off-target receptors.
High levels of cytotoxicity observed. The concentration of this compound is too high, leading to off-target toxicity.1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations. 2. Lower the Concentration: Use a concentration well below the cytotoxic threshold for your experiments.

Data Presentation

Table 1: Potency and Selectivity of this compound at Purinergic Receptors

ReceptorPotency (IC50 or Ki)Selectivity vs. P2Y11Reference
P2Y11 (On-Target) IC50 = 463 nM, Ki = 44.3 nM - [1][2]
P2X1-No Selectivity[1][2]
P2Y1Ki = 187 µM>650-fold[1][2]
P2Y2Ki = 28.9 µM>650-fold[1][2]
P2X2-3-fold[1][4]
P2X3-8-fold[1][4]
P2X4->22-fold[1][4]
P2X7->67-fold[1][4]

Experimental Protocols

Protocol: Inhibition of ATP-Induced cAMP Accumulation in HEK293 cells expressing P2Y11

This protocol provides a general framework for assessing the on-target activity of this compound by measuring its ability to inhibit the agonist-induced cAMP response.

  • Cell Culture: Culture HEK293 cells stably expressing the human P2Y11 receptor in appropriate growth medium.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Antagonist Pre-incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • On the day of the experiment, wash the cells with serum-free medium.

    • Add serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) to the wells. Include a vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of ATP (or another suitable P2Y11 agonist) at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the ATP solution to the wells containing this compound and incubate for 15 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP levels as a function of the this compound concentration.

    • Calculate the IC50 value of this compound for the inhibition of the ATP-induced cAMP response.

Mandatory Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Agonist Gs Gαs P2Y11->Gs Activates Gq Gαq P2Y11->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates PKC->Downstream This compound This compound This compound->P2Y11

Caption: P2Y11 Receptor Signaling Pathways.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_controls Control Experiments cluster_analysis Data Analysis & Interpretation DoseResponse 1. Determine On-Target EC50 (Dose-Response Curve) SelectConc 2. Select Lowest Effective Concentration of this compound DoseResponse->SelectConc MainExp 3. Perform Main Experiment with this compound SelectConc->MainExp P2X1Control 4a. Control for P2X1 Off-Target (e.g., use NF449) MainExp->P2X1Control GeneticControl 4b. Genetic Control (P2Y11 Knockdown/Knockout) MainExp->GeneticControl PharmControl 4c. Pharmacological Control (Structurally Unrelated Antagonist) MainExp->PharmControl Analyze 5. Analyze and Compare Results MainExp->Analyze P2X1Control->Analyze GeneticControl->Analyze PharmControl->Analyze Conclusion 6. Draw Conclusions on On-Target vs. Off-Target Effects Analyze->Conclusion

Caption: Workflow for Mitigating Off-Target Effects.

References

NF157 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the P2Y11 and P2X1 antagonist, NF157, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] For most in vitro cell-based assays, preparing a concentrated stock solution in DMSO is recommended to minimize the final solvent concentration in your experimental setup.

Q2: What are the maximum concentrations of this compound in water and DMSO?

A2: The maximum solubility of this compound is solvent-dependent. The established limits are provided in the table below.[1] It is crucial to consult the batch-specific Certificate of Analysis for your particular lot of this compound, as the net product content and maximum solubility threshold can vary due to hydration and residual NaCl.[1]

Q3: My this compound powder won't dissolve completely, even at concentrations below the maximum limit. What should I do?

A3: If you encounter difficulty dissolving this compound, several factors could be at play. First, ensure you are using the batch-specific molecular weight from the Certificate of Analysis for your calculations, as the degree of hydration can affect this value.[1] If the calculations are correct, gentle warming of the solution to 37°C or brief sonication in a water bath sonicator can aid in dissolution.

Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with compounds dissolved in organic solvents. This occurs because the compound is less soluble in the final aqueous environment. To mitigate this, add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. Also, ensure the final DMSO concentration in your cell culture medium remains low, typically below 0.5%, to avoid solvent-induced precipitation and cell toxicity.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store stock solutions as aliquots in tightly sealed vials at -20°C.[2] Generally, these aliquots are usable for up to one month.[2] To avoid degradation, it is best to prepare fresh solutions on the day of the experiment whenever possible.[2] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water54
DMSO107

Data sourced from Tocris Bioscience.[1] Note: These values are for guidance only. Always refer to the batch-specific Certificate of Analysis.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Determine Batch-Specific Molecular Weight: Consult the Certificate of Analysis for the exact molecular weight of your batch of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

    • Alternatively, gently warm the solution to 37°C until the solid is fully dissolved.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to one month.

Protocol for Preparing a Working Solution of this compound in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm Aqueous Buffer: If your experiment is at a physiological temperature, pre-warm your aqueous buffer to 37°C.

  • Dilution:

    • Add the appropriate volume of the aqueous buffer to a sterile tube.

    • While vortexing the aqueous buffer, add the required volume of the 10 mM this compound DMSO stock solution dropwise to achieve the desired final concentration.

  • Final Mixing: Vortex the final working solution for another 30 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution in your experiment immediately to avoid potential stability issues.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in DMSO or water. Incorrect calculation of solvent volume due to variation in molecular weight.Always use the batch-specific molecular weight from the Certificate of Analysis for calculations.
Insufficient mixing.Vortex for a longer duration. Gentle warming to 37°C or brief sonication can also be employed.
Precipitation occurs upon dilution of DMSO stock into aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.Decrease the final working concentration of this compound.
High final concentration of DMSO affecting buffer stability.Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5% (v/v).
Improper mixing technique leading to localized high concentrations.Add the this compound stock solution dropwise to the vortexing aqueous buffer.
Inconsistent experimental results between different batches of this compound. Variation in the net product content between batches.Always refer to the Certificate of Analysis to account for batch-to-batch variability in purity and hydration.
Loss of this compound activity over time in prepared solutions. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Visualizations

NF157_Troubleshooting_Workflow This compound Solution Preparation Workflow start Start: Obtain this compound Powder cert Consult Certificate of Analysis for Batch-Specific MW start->cert weigh Weigh this compound Powder cert->weigh add_solvent Add DMSO to desired stock concentration (e.g., 10 mM) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_sol Fully Dissolved? dissolve->check_sol sonicate_warm Gentle Warming (37°C) or Sonication check_sol->sonicate_warm No stock_solution 10 mM Stock Solution check_sol->stock_solution Yes sonicate_warm->dissolve prepare_working Prepare Working Solution stock_solution->prepare_working add_to_buffer Add Stock Dropwise to Vortexing Aqueous Buffer prepare_working->add_to_buffer check_precipitate Precipitation? add_to_buffer->check_precipitate working_solution Final Working Solution check_precipitate->working_solution No troubleshoot Troubleshoot: - Lower final concentration - Ensure final DMSO < 0.5% check_precipitate->troubleshoot Yes end Use in Experiment working_solution->end troubleshoot->add_to_buffer P2Y11_Signaling_Pathway P2Y11 Signaling Pathway Antagonized by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq Gs Gs P2Y11->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 ATP_cAMP ATP -> cAMP AC->ATP_cAMP IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response PKA Protein Kinase A (PKA) ATP_cAMP->PKA PKA->Cellular_Response This compound This compound This compound->P2Y11 ATP ATP ATP->P2Y11 P2X1_Signaling_Pathway P2X1 Receptor Signaling Antagonized by this compound cluster_membrane Cell Membrane cluster_ions Ion Flux P2X1 P2X1 Receptor (Ligand-gated ion channel) Ca_influx Ca²⁺ Influx P2X1->Ca_influx Na_influx Na⁺ Influx P2X1->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_influx->Cellular_Response Na_influx->Depolarization Depolarization->Cellular_Response This compound This compound This compound->P2X1 ATP ATP ATP->P2X1 binds & opens channel

References

Technical Support Center: Stability of NF157 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the P2Y11 receptor antagonist, NF157, in various cell culture media. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2Y11 purinergic receptor, with an IC50 of 463 nM.[1][2] It displays selectivity for P2Y11 over other P2Y and P2X receptors, though it is not selective over P2X1.[1][2] By inhibiting the P2Y11 receptor, a Gs protein-coupled receptor, this compound can modulate downstream signaling pathways, such as those involving cyclic AMP (cAMP).[3][4] It has been used in research to investigate the role of P2Y11 in various cellular processes, including inflammation and immune responses.[3][5]

Q2: Is there specific data on the stability of this compound in common cell culture media like DMEM or RPMI-1640?

Q3: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can affect the stability of a small molecule like this compound in cell culture media:

  • Enzymatic Degradation: If the cell culture medium is supplemented with serum, enzymes such as esterases and proteases present in the serum can metabolize the compound.[6] Additionally, live cells possess metabolic enzymes that can contribute to the degradation of the compound.[6]

  • pH Instability: The typical pH of cell culture media (7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.[6]

  • Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other components within the media, which can reduce its effective concentration and apparent stability.[6]

  • Chemical Reactivity: The compound might react with components of the cell culture medium itself, such as certain amino acids or vitamins.[7]

  • Adsorption to Plasticware: Small molecules can adsorb to the surfaces of cell culture plates and pipette tips, leading to a decrease in the available concentration.[7]

  • Light Sensitivity: Some compounds are sensitive to light. While specific information for this compound is not available, it is a good practice to protect media containing the compound from light.[8][9]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in cell culture.

Problem Possible Cause Suggested Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound in the cell culture medium.Perform a stability study of this compound in your specific cell culture medium and conditions (see Experimental Protocol below). Consider preparing fresh solutions of this compound for each experiment.
Binding of this compound to serum proteins.Conduct experiments in serum-free media to see if the effect of this compound is more pronounced. If serum is necessary, consider that the effective concentration of free this compound may be lower than the nominal concentration.
Adsorption of this compound to plasticware.Use low-protein-binding plates and pipette tips to minimize loss of the compound.[7]
High variability between experimental replicates. Inconsistent sample handling and processing.Ensure precise and consistent timing for all steps, from compound addition to sample collection. Use a master mix for preparing solutions to minimize pipetting errors.[10]
Incomplete solubilization of this compound stock solution.Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution into the cell culture medium.
No observable effect of this compound. Rapid degradation of the compound.Add this compound to the culture more frequently, especially during long-term experiments.[11]
Cellular uptake and metabolism.Analyze cell lysates in addition to the culture medium to determine if the compound is being rapidly internalized and/or metabolized by the cells.[7]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum/supplements

  • Control medium (e.g., PBS)

  • Incubator at 37°C with 5% CO2

  • Low-protein-binding microcentrifuge tubes or a 96-well plate

  • Analytical method for quantifying this compound (e.g., HPLC-MS/MS)[11]

Procedure:

  • Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spiking: Spike the cell culture medium (with and without cells, and with and without serum) and the control buffer (PBS) with this compound to the final desired concentration.

  • Incubation: Aliquot the spiked solutions into low-binding tubes or a multi-well plate and incubate at 37°C in a cell culture incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).[11]

  • Sample Processing: At each time point, immediately stop any potential degradation by freezing the samples at -80°C or by adding a quenching solution if necessary for the analytical method. For samples containing cells, centrifuge to separate the supernatant from the cell pellet.

  • Analysis: Quantify the concentration of the parent this compound compound in each sample using a validated analytical method like LC-MS/MS.[11]

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation rate and half-life in the different conditions.

Visualizations

Signaling Pathways and Workflows

NF157_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2Y11 P2Y11 Receptor AC Adenylyl Cyclase P2Y11->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->P2Y11 Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: P2Y11 receptor signaling pathway and the inhibitory action of this compound.

Stability_Assay_Workflow start Start: Prepare this compound Stock Solution spike Spike this compound into Media (± Cells, ± Serum) & PBS start->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect Samples at Multiple Time Points incubate->sample process Process Samples (e.g., Centrifuge, Freeze) sample->process analyze Quantify this compound by LC-MS/MS process->analyze end End: Determine Stability & Half-life analyze->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: NF157 and Purinergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing NF157. This resource provides in-depth information, troubleshooting guides, and detailed protocols to help you navigate the potential off-target effects of this compound on purinergic receptors and ensure the accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the human P2Y11 receptor, exhibiting a pKi of 7.35 and an IC50 of 463 nM.[1] It is often used in studies to investigate the physiological roles of the P2Y11 receptor.

Q2: What are the known off-target effects of this compound?

The most significant off-target effect of this compound is its antagonist activity at the P2X1 receptor.[2][3] Notably, this compound displays no selectivity for P2Y11 over P2X1. It also shows some, albeit significantly lower, activity at other P2X receptors, including P2X2, P2X3, P2X4, and P2X7.[1] Its selectivity for P2Y11 is substantially higher compared to P2Y1 and P2Y2 receptors.[1]

Q3: I am seeing unexpected results in my experiment when using this compound. What could be the cause?

Unexpected results could stem from this compound's off-target effects, particularly its antagonism of P2X1 receptors. If your experimental system expresses P2X1 receptors, the observed effects might be a composite of both P2Y11 and P2X1 inhibition. Refer to the Troubleshooting Guide below for more detailed scenarios and solutions.

Q4: How can I be sure that the effects I'm observing are due to P2Y11 antagonism and not off-target effects?

To validate that the observed effects are specific to P2Y11 antagonism, consider the following control experiments:

  • Use a structurally different P2Y11 antagonist: Comparing the effects of this compound with another P2Y11 antagonist can help confirm that the observed phenotype is not due to the specific chemical structure of this compound.

  • Utilize a P2X1-selective antagonist: In systems co-expressing P2Y11 and P2X1, pre-treatment with a P2X1-selective antagonist can help isolate the effects of this compound on P2Y11.

  • Employ genetic knockdown or knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of P2Y11 or potential off-target receptors (like P2X1) in your cell model can provide definitive evidence for the target responsible for the observed effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Unexpected increase/decrease in intracellular Ca2+ levels. This compound is blocking P2X1 receptors, which are ligand-gated ion channels permeable to Ca2+. This can interfere with ATP-mediated calcium influx.1. Confirm P2X1 receptor expression in your experimental model. 2. Use a selective P2X1 antagonist as a control to dissect the contribution of P2X1 inhibition. 3. Consider using an alternative P2Y11 antagonist with a different selectivity profile.
Alterations in cell signaling pathways not typically associated with P2Y11. P2Y11 primarily signals through Gs (leading to cAMP production) and Gq (leading to PLC activation). Off-target effects on other P2 receptors could activate or inhibit different signaling cascades.1. Profile the expression of other purinergic receptors in your system. 2. Perform pathway-specific inhibitor studies to identify the signaling routes being affected. 3. Refer to the signaling pathway diagrams below to understand potential cross-talk.
Inconsistent results between different cell types or tissues. The expression levels of P2Y11 and its off-target receptors can vary significantly between different cells and tissues.1. Characterize the purinergic receptor expression profile of each cell type or tissue used. 2. Titrate the concentration of this compound to find a window where it is selective for P2Y11 in your specific system, if possible.
This compound appears less potent than expected. The presence of high concentrations of endogenous ATP in your culture system can compete with this compound for binding to its target receptors.1. Consider using a system with lower endogenous ATP levels or an ATP-scavenging enzyme like apyrase. 2. Ensure the stability and proper storage of your this compound stock solution.

Quantitative Data on this compound Selectivity

The following tables summarize the known activity of this compound at various purinergic receptors.

Table 1: Antagonist Potency of this compound at P2Y Receptors

ReceptorIC50KiFold Selectivity (vs. P2Y11)
P2Y11 463 nM[1]44.3 nM[1]-
P2Y1 1811 µM[1]187 µM[1]>650-fold[1]
P2Y2 170 µM[1]28.9 µM[1]>650-fold[1]

Table 2: Off-Target Activity of this compound at P2X Receptors

ReceptorFold Selectivity (P2Y11 vs. P2X)Notes
P2X1 No selectivity[1]Potent antagonist activity.
P2X2 3-fold[1]Moderate antagonist activity.
P2X3 8-fold[1]Moderate antagonist activity.
P2X4 >22-fold[1]Lower antagonist activity.
P2X7 >67-fold[1]Significantly lower antagonist activity.

Detailed Experimental Protocols

Protocol 1: Assessing this compound Selectivity using a Radioligand Binding Assay

This protocol allows for the determination of this compound's binding affinity (Ki) for various P2Y receptors.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human P2Y receptor of interest (e.g., P2Y1, P2Y2, P2Y11).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Competition Binding Assay:

  • In a 96-well plate, add the following components in this order:

    • Assay buffer.
    • A fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]MRS2500 for P2Y1, [³H]UTP for P2Y2, or another appropriate radiolabeled antagonist). The concentration should be close to its Kd value.
    • Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
    • Cell membrane preparation (typically 10-50 µg of protein per well).

  • To determine non-specific binding, include wells containing the radioligand and a high concentration of a known, unlabeled antagonist for the target receptor.

  • To determine total binding, include wells with only the radioligand and membranes.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in assay buffer using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a one-site competition curve using non-linear regression analysis software (e.g., GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assessment of this compound Off-Target Effects on P2X1 Receptors using a Calcium Imaging Assay

This protocol measures the inhibitory effect of this compound on P2X1 receptor-mediated calcium influx.

1. Cell Preparation:

  • Culture cells endogenously or recombinantly expressing the human P2X1 receptor on glass-bottom dishes or 96-well imaging plates.

  • On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

2. Fluorescent Calcium Indicator Loading:

  • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in HBSS. A final concentration of 1-5 µM is typical. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes at room temperature.

3. This compound Incubation and Baseline Measurement:

  • Prepare various concentrations of this compound in HBSS.

  • Add the this compound solutions to the respective wells and incubate for 10-20 minutes. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Place the plate in a fluorescence plate reader or on an inverted fluorescence microscope equipped for live-cell imaging.

  • Record the baseline fluorescence intensity for 20-30 seconds before adding the agonist.

4. Agonist Stimulation and Data Acquisition:

  • Prepare a solution of a P2X1 receptor agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80).

  • Add the agonist to the wells while continuously recording the fluorescence intensity.

  • Continue recording for 1-3 minutes to capture the full calcium transient.

5. Data Analysis:

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition (ΔF = F_peak - F₀).

  • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

  • Plot the normalized fluorescence response against the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound for the P2X1 receptor by fitting the data to a dose-response inhibition curve.

Signaling Pathways and Experimental Workflows

Below are diagrams created using Graphviz to visualize key signaling pathways and experimental workflows related to this compound.

P2Y11_Signaling cluster_membrane Cell Membrane P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs Activates Gq Gq P2Y11->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ATP ATP ATP->P2Y11 Agonist This compound This compound This compound->P2Y11 Antagonist PKA Protein Kinase A cAMP->PKA Activates Downstream_Gs Downstream Effects (e.g., Gene Transcription) PKA->Downstream_Gs Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream_Gq Downstream Effects (e.g., Cell Proliferation) Ca_release->Downstream_Gq PKC->Downstream_Gq

Caption: P2Y11 receptor signaling pathway and its inhibition by this compound.

P2X1_Off_Target cluster_membrane Cell Membrane P2X1 P2X1 Receptor (Ligand-Gated Ion Channel) Ca_influx Ca²⁺ Influx P2X1->Ca_influx Allows Na_influx Na⁺ Influx P2X1->Na_influx Allows ATP ATP ATP->P2X1 Agonist This compound This compound (Off-Target) This compound->P2X1 Antagonist Downstream Downstream Effects (e.g., Smooth Muscle Contraction, Platelet Aggregation) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream

Caption: Off-target antagonism of the P2X1 receptor by this compound.

Experimental_Workflow start Start: Assess this compound Selectivity cell_prep Prepare cells expressing purinergic receptors (P2Y11, P2X1, etc.) start->cell_prep assay_choice Choose Assay cell_prep->assay_choice binding_assay Radioligand Binding Assay assay_choice->binding_assay Binding Affinity functional_assay Functional Assay (e.g., Calcium Imaging) assay_choice->functional_assay Functional Activity run_binding Perform competition binding with radioligand and this compound binding_assay->run_binding run_functional Measure functional response (e.g., Ca²⁺ influx) with agonist and this compound functional_assay->run_functional analyze_binding Calculate Ki values run_binding->analyze_binding analyze_functional Calculate IC50 values run_functional->analyze_functional compare Compare potencies across different receptors to determine selectivity profile analyze_binding->compare analyze_functional->compare

Caption: Experimental workflow for determining this compound selectivity.

References

Technical Support Center: NF157 P2Y11-Specific Effects Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the P2Y11-specific effects of the antagonist NF157.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the human P2Y11 receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP.[1][2] It is often used in research to investigate the physiological roles of the P2Y11 receptor.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for P2Y11, it is also known to antagonize the P2X1 receptor.[2][3] Therefore, it is crucial to include appropriate controls to differentiate between P2Y11- and P2X1-mediated effects in your experiments. Its selectivity over other P2Y receptors, such as P2Y1 and P2Y2, is considerably higher.[1][3]

Q3: How does the P2Y11 receptor signal downstream?

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins.[4] This dual coupling leads to the activation of two primary signaling pathways:

  • Gs-protein pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5]

  • Gq-protein pathway: Activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium (Ca2+) levels.[6]

Q4: Why is it important to confirm the P2Y11-specific effects of this compound in my cell system?

Confirming specificity is essential due to this compound's known off-target activity on the P2X1 receptor.[2] Additionally, the expression levels of P2Y11 and other P2 receptors can vary significantly between different cell types and tissues. Without proper validation, observed effects could be misinterpreted as being solely P2Y11-dependent.

Troubleshooting Guides

Issue 1: I am not observing any effect of this compound in my assay.

  • Possible Cause 1: Low or absent P2Y11 receptor expression.

    • Troubleshooting Step: Confirm P2Y11 receptor expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. If expression is low, consider using a cell line known to endogenously express P2Y11 or a recombinant system with stable P2Y11 expression.

  • Possible Cause 2: Inactive this compound compound.

    • Troubleshooting Step: Verify the integrity and concentration of your this compound stock solution. Prepare fresh solutions and store them according to the manufacturer's instructions.

  • Possible Cause 3: Inappropriate agonist concentration.

    • Troubleshooting Step: Ensure you are using an appropriate concentration of a P2Y11 agonist (e.g., ATP, ATPγS) to elicit a measurable response that can be inhibited by this compound. Perform an agonist dose-response curve to determine the EC50 or EC80 concentration for your specific assay.

  • Possible Cause 4: Assay conditions are not optimal.

    • Troubleshooting Step: Review and optimize your assay parameters, such as incubation times, temperature, and buffer composition. For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]

Issue 2: The inhibitory effect of this compound is not consistent across experiments.

  • Possible Cause 1: Cell passage number and health.

    • Troubleshooting Step: Use cells within a consistent and low passage number range. Ensure cells are healthy and not overgrown, as this can affect receptor expression and signaling.

  • Possible Cause 2: Variability in agonist or antagonist preparation.

    • Troubleshooting Step: Prepare fresh dilutions of agonists and this compound for each experiment from a validated stock solution to avoid degradation or concentration inaccuracies.

  • Possible Cause 3: Inconsistent assay timing.

    • Troubleshooting Step: Standardize all incubation times precisely, as the kinetics of receptor activation and inhibition can influence the results.

Issue 3: How can I be sure the observed effect of this compound is not due to P2X1 receptor antagonism?

  • Troubleshooting Step 1: Use a selective P2X1 antagonist.

    • Solution: In parallel experiments, use a selective P2X1 antagonist (e.g., NF449, MRS2159) to see if it replicates the effect of this compound. If it does, it suggests a P2X1-mediated effect.

  • Troubleshooting Step 2: Employ a P2X1-selective agonist.

    • Solution: Use a specific P2X1 agonist (e.g., α,β-methylene ATP) to see if this compound can block its effects. This will directly test for P2X1 antagonism in your system.

  • Troubleshooting Step 3: Utilize P2RY11 gene silencing.

    • Solution: The most definitive way to confirm P2Y11-specificity is to use siRNA or shRNA to knock down the P2RY11 gene.[8] If the effect of this compound is abolished or significantly reduced after P2Y11 knockdown, it strongly indicates a P2Y11-mediated mechanism.

Quantitative Data Summary

The following tables summarize the potency of this compound and the selectivity profile against other P2Y receptors.

Table 1: Potency of this compound at the P2Y11 Receptor

ParameterValueReference
IC50 463 nM[1][2]
Ki 44.3 nM[1]
pKi 7.35[1]

Table 2: Selectivity of this compound for P2Y11 over other P2Y Receptors

ReceptorIC50Fold Selectivity (vs. P2Y11)Reference
P2Y1 1811 µM>3900-fold[1]
P2Y2 170 µM>360-fold[1]

Key Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Levels

This protocol is designed to assess the effect of this compound on the P2Y11-mediated Gs signaling pathway.

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Cell Stimulation:

    • Wash the cells once with a pre-warmed assay buffer (e.g., HBSS).

    • Add the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes at 37°C.

    • Add this compound at various concentrations and incubate for 15-30 minutes at 37°C.

    • Add a P2Y11 agonist (e.g., ATPγS or ATP at its EC80 concentration) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence polarization).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Protocol 2: Measurement of Intracellular Calcium Flux

This protocol assesses the effect of this compound on the P2Y11-mediated Gq signaling pathway.

  • Cell Loading:

    • Harvest and resuspend cells in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) according to the dye manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[9][10][11]

    • Wash the cells to remove excess dye.

  • Baseline Measurement:

    • Resuspend the dye-loaded cells in the assay buffer.

    • Measure the baseline fluorescence for a short period (e.g., 30-60 seconds) using a fluorescence plate reader or flow cytometer.

  • Antagonist and Agonist Addition:

    • Add this compound at the desired concentration and continue to measure fluorescence.

    • Add a P2Y11 agonist (e.g., ATP) and record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of emissions (for ratiometric dyes like Fura-2 and Indo-1) to determine the intracellular calcium concentration.[9]

    • Compare the agonist-induced calcium response in the presence and absence of this compound.

Protocol 3: P2RY11 Gene Knockdown using siRNA

This protocol provides a definitive method to confirm that the observed effects of this compound are mediated by the P2Y11 receptor.

  • siRNA Design and Synthesis:

    • Design or obtain at least two independent siRNAs targeting the P2RY11 gene.

    • Use a non-targeting (scrambled) siRNA as a negative control.

  • Transfection:

    • Seed cells to be 50-70% confluent on the day of transfection.[12][13]

    • Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.[14]

  • Knockdown Validation:

    • After the incubation period, harvest a subset of the cells to validate P2Y11 knockdown efficiency using RT-qPCR (for mRNA levels) and Western blot (for protein levels). A knockdown of >70% is generally considered effective.

  • Functional Assay:

    • Use the remaining cells with confirmed P2Y11 knockdown to perform your functional assay (e.g., cAMP or calcium flux) in the presence and absence of this compound and the P2Y11 agonist.

  • Data Analysis:

    • Compare the inhibitory effect of this compound in cells transfected with P2RY11 siRNA to those transfected with the non-targeting control siRNA. A significant reduction or abolition of the this compound effect in the knockdown cells confirms P2Y11 specificity.

Visualizations

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane P2Y11 P2Y11 Receptor Gs Gs P2Y11->Gs Gq Gq P2Y11->Gq ATP ATP ATP->P2Y11 Activates This compound This compound This compound->P2Y11 Inhibits AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Ca2_increase ↑ Intracellular Ca²⁺ PLC->Ca2_increase PKC Protein Kinase C PLC->PKC PKA Protein Kinase A cAMP->PKA Downstream_Gs Downstream Effects PKA->Downstream_Gs Downstream_Gq Downstream Effects Ca2_increase->Downstream_Gq PKC->Downstream_Gq

Caption: P2Y11 Receptor Signaling Pathways.

Experimental_Workflow cluster_initial Initial Experiments cluster_specificity Specificity Confirmation cluster_conclusion Conclusion Start Hypothesis: This compound inhibits a cellular response Agonist_DR P2Y11 Agonist Dose-Response Start->Agonist_DR NF157_DR This compound Inhibition Dose-Response Agonist_DR->NF157_DR P2X1_Controls P2X1 Agonist/Antagonist Controls NF157_DR->P2X1_Controls siRNA_KD P2RY11 siRNA Knockdown NF157_DR->siRNA_KD Conclusion Confirm P2Y11- Specific Effect of this compound P2X1_Controls->Conclusion Validate_KD Validate Knockdown (qPCR/Western) siRNA_KD->Validate_KD Functional_Assay_KD Functional Assay with Knockdown Cells Validate_KD->Functional_Assay_KD Functional_Assay_KD->Conclusion

Caption: Workflow to Confirm P2Y11-Specific Effects of this compound.

References

Technical Support Center: Interpreting Unexpected Data from NF157 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NF157, a selective P2Y11 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting unexpected results, and understanding the nuances of this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2Y11 purinergic receptor. It functions by blocking the binding of endogenous ligands, such as ATP, to the P2Y11 receptor, thereby inhibiting its downstream signaling pathways. The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can stimulate both the adenylyl cyclase/cAMP and the phospholipase C/IP3 signaling cascades.[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: While highly selective for P2Y11, this compound is also known to exhibit antagonist activity at the P2X1 receptor. This is a critical consideration when designing experiments and interpreting data, as P2X1 receptor inhibition can lead to distinct physiological effects, particularly in platelets and smooth muscle cells.[4][5] Researchers should consider using additional, structurally distinct P2Y11 antagonists or P2X1-specific antagonists to confirm that the observed effects are solely due to P2Y11 inhibition.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. The maximum recommended concentrations are 7 mM in DMSO and 4 mM in water. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. When preparing working solutions, dilute the stock in your experimental buffer or cell culture medium to the final desired concentration. Be aware that high concentrations of DMSO can have independent effects on cell viability and function.[6][7]

Q4: What are some common downstream signaling pathways affected by this compound treatment?

A4: By antagonizing the P2Y11 receptor, this compound can modulate several key signaling pathways, including:

  • Cyclic AMP (cAMP) Pathway: P2Y11 receptor activation is coupled to Gs protein, which stimulates adenylyl cyclase and increases intracellular cAMP levels. This compound treatment is expected to block this agonist-induced cAMP accumulation.[8]

  • NF-κB Signaling Pathway: The P2Y11 receptor has been implicated in the modulation of the NF-κB pathway, a critical regulator of inflammation and immune responses. This compound can inhibit the activation of NF-κB in certain cellular contexts.

  • Phospholipase C (PLC) / Inositol Trisphosphate (IP3) Pathway: P2Y11 can also couple to Gq protein, leading to the activation of PLC and subsequent generation of IP3 and diacylglycerol (DAG), resulting in an increase in intracellular calcium. This compound would be expected to inhibit this response.[1]

Troubleshooting Guide

This guide addresses potential unexpected data you might encounter during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
No effect of this compound where one is expected. 1. Inactive Compound: Improper storage or handling may have degraded the this compound. 2. Low Receptor Expression: The cell line or tissue being studied may not express sufficient levels of the P2Y11 receptor. 3. Incorrect Concentration: The concentration of this compound used may be too low to effectively antagonize the receptor in your experimental system.1. Verify Compound Activity: Test the this compound in a well-characterized system known to express functional P2Y11 receptors. 2. Confirm Receptor Expression: Use RT-qPCR or Western blotting to confirm P2Y11 expression in your cells. 3. Perform Dose-Response Curve: Titrate this compound over a range of concentrations to determine the optimal inhibitory concentration for your specific assay.
Unexpected agonist-like effects observed. 1. High Concentration Artifacts: At very high concentrations, some antagonists can exhibit partial agonist activity or non-specific effects. 2. Off-Target Effects: The observed effect may be due to the inhibition of the P2X1 receptor rather than P2Y11.1. Lower the Concentration: Test a range of lower concentrations of this compound to see if the agonist-like effect disappears. 2. Use a P2X1-Specific Antagonist: Employ a selective P2X1 antagonist as a control to determine if the observed effect is mediated by this receptor.
High variability between replicate experiments. 1. Solubility Issues: this compound may not be fully dissolved in the working solution, leading to inconsistent concentrations. 2. Compound Stability: this compound may be unstable in your specific cell culture medium over the duration of the experiment.1. Ensure Complete Solubilization: When preparing working solutions, vortex thoroughly and visually inspect for any precipitates. Consider a brief sonication if necessary. 2. Assess Stability: Prepare fresh working solutions for each experiment. If long-term incubations are required, you may need to replenish the medium with fresh this compound.
Cell toxicity or reduced viability observed. 1. High DMSO Concentration: The final concentration of DMSO in your culture medium may be toxic to your cells. 2. This compound-induced Cytotoxicity: While generally not reported, at very high concentrations, this compound itself could have cytotoxic effects.1. DMSO Control: Include a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. Aim to keep the final DMSO concentration below 0.1%. 2. Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT or ATP-based) with a range of this compound concentrations to determine its cytotoxic threshold in your cell line.[9][10]

Quantitative Data Summary

Table 1: this compound Receptor Binding and Functional Activity

ReceptorParameterValueReference
P2Y11IC50463 nM
P2X1IC50Similar potency to P2Y11
P2Y1IC50>650-fold less potent than for P2Y11
P2Y2IC50>650-fold less potent than for P2Y11

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

NF-κB Luciferase Reporter Assay

This protocol assumes the use of a cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.[11][12][13][14][15]

Materials:

  • Transfected cells

  • Complete cell culture medium

  • This compound stock solution

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Opaque 96-well plates

  • Luminometer

Procedure:

  • Seed the transfected cells in an opaque 96-well plate at an appropriate density.

  • Incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the inducing agent at a predetermined optimal concentration. Include appropriate controls (no treatment, vehicle control, inducer only).

  • Incubate for the optimal induction period (typically 4-24 hours).

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

cAMP Measurement Assay

This protocol provides a general guideline for measuring intracellular cAMP levels.[8][16][17][18][19] Specific details may vary depending on the commercial kit used.

Materials:

  • Cells of interest

  • Cell culture medium or appropriate buffer

  • This compound stock solution

  • P2Y11 agonist (e.g., ATP or a stable analog)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Wash the cells with a serum-free medium or buffer.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-30 minutes to prevent cAMP degradation.

  • Add various concentrations of this compound and incubate for 15-30 minutes.

  • Stimulate the cells with a P2Y11 agonist at its EC50 or a desired concentration.

  • Incubate for the optimal time to induce cAMP production (typically 5-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.

Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2Y11R P2Y11R ATP->P2Y11R Binds Gs Gs P2Y11R->Gs Activates Gq Gq P2Y11R->Gq Activates AC AC cAMP cAMP AC->cAMP Produces PLC PLC IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Gs->AC Activates Gq->PLC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription_cAMP Gene Transcription CREB->Gene_Transcription_cAMP Modulates Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Downstream_Ca_PKC Downstream Effects Ca2+->Downstream_Ca_PKC PKC->Downstream_Ca_PKC This compound This compound This compound->P2Y11R Inhibits

Caption: P2Y11 Receptor Signaling Pathway and Site of this compound Inhibition.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_dimer p50/p65 IkB->NFkB_dimer Inhibits (when bound) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_p50 p50 NFkB_p50->NFkB_dimer NFkB_p65 p65 NFkB_p65->NFkB_dimer NFkB_DNA p50/p65 NFkB_dimer->NFkB_DNA Translocates DNA DNA NFkB_DNA->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Canonical NF-κB Signaling Pathway.

Experimental_Workflow_Troubleshooting Start Experiment Start Data_Acquisition Data Acquisition Start->Data_Acquisition Expected_Data Data as Expected? Data_Acquisition->Expected_Data Analyze_Publish Analyze & Publish Expected_Data->Analyze_Publish Yes Troubleshoot Troubleshoot Expected_Data->Troubleshoot No Check_Reagents Check Reagent (this compound, Cells) Troubleshoot->Check_Reagents Check_Protocol Review Protocol & Controls Troubleshoot->Check_Protocol Check_Equipment Verify Equipment Function Troubleshoot->Check_Equipment Modify_Experiment Modify Experiment (e.g., concentration, time) Check_Reagents->Modify_Experiment Check_Protocol->Modify_Experiment Check_Equipment->Modify_Experiment Repeat_Experiment Repeat Experiment Modify_Experiment->Repeat_Experiment Repeat_Experiment->Data_Acquisition

Caption: Logical Workflow for Troubleshooting Unexpected Experimental Data.

References

Technical Support Center: Addressing Variability in Cellular Responses to NF157

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability often encountered in cellular responses to the P2Y11 receptor antagonist, NF157.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR).[1][2] The P2Y11 receptor is unique in that it couples to both the Gq/phospholipase C (PLC) and Gs/adenylyl cyclase (AC) signaling pathways. This dual signaling capability leads to an increase in intracellular calcium (Ca2+) and cyclic AMP (cAMP) levels upon activation by its endogenous agonist, ATP.[3][4] this compound competitively blocks the binding of ATP to the P2Y11 receptor, thereby inhibiting these downstream signaling cascades.

Q2: Why do I observe different responses to this compound in different cell lines?

A2: Variability in cellular responses to this compound is a known phenomenon and can be attributed to several factors:

  • Differential P2Y11 Receptor Expression: The most significant factor is the varying expression levels of the P2Y11 receptor across different cell types and tissues.[5][6] For example, some immune cells, like CD8+ T lymphocytes, express higher levels of P2Y11 than others, leading to a more pronounced effect of this compound.[6] It is crucial to verify P2Y11 expression in your specific cell model.

  • Presence of Other P2 Receptors: The pharmacological profile of a cell, including the expression of other P2 receptors, can influence the observed response. This compound has known off-target activity, most notably at the P2X1 receptor, for which it shows no selectivity.[1][2] If your cells express high levels of P2X1, you may observe effects that are independent of P2Y11 inhibition.

  • Cell-Specific Signaling Pathways: The downstream signaling pathways linked to P2Y11 can differ between cell types, leading to diverse physiological outcomes even with the same initial stimulus.[7]

Q3: What are the known off-target effects of this compound?

A3: The primary off-target effect of this compound is its activity as an antagonist at the P2X1 receptor.[1][2] It also shows some, albeit much lower, activity at other P2X receptors. Therefore, when interpreting results, especially at higher concentrations of this compound, it is important to consider the potential contribution of P2X1 receptor blockade.

Q4: What is the recommended working concentration for this compound?

A4: The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental conditions. The reported IC50 for P2Y11 is approximately 463 nM.[1][2] However, due to its off-target effects at higher concentrations, it is recommended to perform a dose-response curve (kill curve) to determine the optimal concentration for your specific cell line and assay.[8] A typical starting range for in vitro experiments is 1-10 µM.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a solid. For stock solutions, it is soluble in water (up to 5 mg/mL) and DMSO (up to 10 mg/mL). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C. The stability of this compound in cell culture media over long incubation periods should be considered, and fresh media with the compound should be used for each experiment.[9][10][11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Low or no P2Y11 receptor expression in the cell line. 2. This compound concentration is too low. 3. Inactive this compound due to improper storage or degradation. 4. Insufficient stimulation with a P2Y11 agonist.1. Verify P2Y11 expression using qPCR or Western blot. 2. Perform a dose-response experiment with a wider concentration range of this compound. 3. Prepare a fresh stock solution of this compound. 4. Ensure the agonist (e.g., ATPγS) is used at an appropriate concentration to elicit a robust response.
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Variation in incubation times. 4. Cell health and passage number.1. Ensure a uniform single-cell suspension and consistent cell counts for plating. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Standardize all incubation times precisely. 4. Use cells within a consistent passage number range and ensure high viability.
Unexpected or contradictory results 1. Off-target effects of this compound, particularly on P2X1 receptors. 2. Presence of a P2Y11 receptor polymorphism (e.g., A87T) that may alter signaling.[5] 3. Interaction with other signaling pathways in the specific cell type.1. Use a lower concentration of this compound. If possible, use a more selective P2Y11 antagonist or a P2X1 antagonist as a control. 2. If working with human cells, consider sequencing the P2RY11 gene to check for known polymorphisms. 3. Review the literature for known signaling pathway interactions in your cell model.
Cell toxicity observed 1. This compound concentration is too high. 2. High concentration of the solvent (e.g., DMSO). 3. Contamination of cell culture.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cells. 2. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%). 3. Regularly check for and test for microbial contamination.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound on Purinergic Receptors

ReceptorIC50KiSelectivity vs. P2Y11Reference
P2Y11 463 nM44.3 nM-[1][2]
P2Y1 1811 µM187 µM>650-fold[1][2]
P2Y2 170 µM28.9 µM>650-fold[1][2]
P2X1 --No selectivity[1][2]
P2X2 --3-fold[1]
P2X3 --8-fold[1]
P2X4 -->22-fold[1]
P2X7 -->67-fold[1]

Table 2: Agonist Potency at the P2Y11 Receptor

AgonistEC50 (for IP3 production in 1321N1 cells)Reference
ATPγS ~10 µM[13][14]
BzATP ~10 µM[13][14]
ATP ~30 µM[13][14]
2MeSATP >100 µM[13][14]

Experimental Protocols

Protocol 1: Inhibition of NF-κB Translocation using this compound

This protocol outlines the steps to assess the inhibitory effect of this compound on agonist-induced NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

Materials:

  • Cells expressing the P2Y11 receptor (e.g., SW1353, THP-1)

  • This compound

  • P2Y11 agonist (e.g., ATPγS)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

  • This compound Pre-treatment: The following day, remove the culture medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 30, 60 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Agonist Stimulation: Add the P2Y11 agonist (e.g., ATPγS to a final concentration of 10-100 µM) to the wells. Include a negative control with no agonist stimulation. Incubate for 30-60 minutes at 37°C.

  • Fixation: Gently aspirate the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.

  • Immunostaining:

    • Incubate with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.

    • The next day, wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 10 minutes at room temperature in the dark.

  • Imaging and Analysis: Wash the cells three times with PBS and add fresh PBS to the wells. Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the nuclear translocation of the NF-κB p65 subunit.

Visualizations

Caption: P2Y11 Receptor Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Culture 2. Culture overnight Seed_Cells->Culture Pretreat 3. Pre-treat with this compound (or vehicle) Culture->Pretreat Stimulate 4. Stimulate with P2Y11 Agonist Pretreat->Stimulate Fix_Perm 5. Fix and Permeabilize Stimulate->Fix_Perm Block 6. Block Fix_Perm->Block Primary_Ab 7. Incubate with Primary Antibody (anti-p65) Block->Primary_Ab Secondary_Ab 8. Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Counterstain 9. Counterstain Nuclei (DAPI) Secondary_Ab->Counterstain Image 10. Acquire Images Counterstain->Image Quantify 11. Quantify NF-κB Translocation Image->Quantify

Caption: Experimental Workflow for NF-κB Translocation Assay.

References

Technical Support Center: Minimizing NF157 Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the P2Y11 receptor antagonist, NF157. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and ensure the success of your long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2Y11 purinergic receptor. The P2Y11 receptor is a G protein-coupled receptor (GPCR) that, when activated by ATP, couples to both Gq and Gs signaling pathways. This dual coupling leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium, and the stimulation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[1][2][3][4] By blocking this receptor, this compound can modulate various cellular processes, including immune responses and inflammation.[5][6]

Q2: What are the known cytotoxic effects of this compound and related compounds?

A2: this compound is a suramin (B1662206) analogue, and compounds in this class have been shown to exhibit cytotoxic effects. For instance, suramin can induce apoptosis through the intrinsic pathway, involving the activation of caspase-9.[7] In vitro studies with suramin have demonstrated growth inhibition of various cancer cell lines.[8][9][10] While some derivatives of suramin have been synthesized to have lower cytotoxicity, it remains a critical factor to consider in experimental design.[11][12]

Q3: At what concentrations does this compound typically show cytotoxicity?

A3: The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration for long-term studies. As a starting point, one study reported an IC50 of 463 nM for P2Y11 inhibition.[13] However, for anti-proliferative effects, higher concentrations may be required, and these are more likely to induce cytotoxicity.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?

A4: The best approach is to perform a preliminary dose-response experiment. This involves treating your cells with a range of this compound concentrations for the intended duration of your experiment and assessing cell viability at different time points. This will allow you to identify the highest concentration that does not significantly impact cell viability over time.

Troubleshooting Guide: Long-Term Experiments with this compound

This guide addresses common issues encountered during prolonged exposure of cell cultures to this compound.

Problem Possible Causes Recommended Solutions
Increased Cell Death Over Time This compound Cytotoxicity: The concentration of this compound may be too high for long-term exposure. Compound Instability: this compound may degrade in the culture medium over time, leading to the accumulation of toxic byproducts. Nutrient Depletion/Waste Accumulation: Standard long-term culture issues can be exacerbated by the stress of drug treatment.Optimize this compound Concentration: Perform a thorough dose-response and time-course experiment to find the maximal non-toxic concentration. Regular Media Changes: Replace the culture medium with fresh medium containing the desired concentration of this compound every 24-48 hours. This removes metabolic waste and replenishes nutrients. Lower Seeding Density: Start experiments with a lower cell density to prevent confluence and the associated stress before the end of the experiment.
High Variability Between Replicates Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment. Edge Effects: Evaporation from wells on the perimeter of the plate can concentrate this compound and media components. Inconsistent Drug Addition: Variations in the amount of this compound added to each well.Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before seeding each replicate. Avoid Edge Wells: Fill the outer wells of the plate with sterile PBS or media without cells and use only the inner wells for the experiment.[14] Use a Master Mix: Prepare a master mix of media containing the final concentration of this compound to add to all replicate wells.
Unexpected Changes in Cell Morphology Cellular Stress Response: this compound may be inducing stress pathways, leading to morphological alterations. Off-Target Effects: Like its parent compound suramin, this compound may have off-target effects that influence cell morphology.Monitor Cell Morphology Daily: Document any changes with images. Lower this compound Concentration: If significant morphological changes are observed at the desired concentration, consider lowering it. Investigate Off-Target Effects: If possible, assess markers of common stress pathways (e.g., oxidative stress, ER stress).
Decreased Proliferation in Control Group Sub-optimal Culture Conditions: Issues with the incubator (CO2, temperature, humidity) or culture medium. Cell Line Instability: High passage number can lead to changes in cell behavior.Verify Incubator Settings: Regularly check and calibrate incubator parameters. Use Fresh Media and Supplements: Ensure all culture reagents are within their expiry dates and stored correctly. Use Low-Passage Cells: Start experiments with cells that have been passaged a minimal number of times.

Quantitative Data Summary

The following table summarizes the available inhibitory concentrations (IC50) for this compound and its parent compound, suramin, against various targets and cell lines. This data can serve as a reference for designing your experiments.

CompoundTarget/Cell LineAssay TypeIC50 / pKiReference
This compound P2Y11 ReceptorRadioligand BindingpKi = 7.35[13]
This compound P2Y11 ReceptorFunctional Assay463 nM[13]
This compound P2Y1 ReceptorFunctional Assay1811 µM[13]
This compound P2Y2 ReceptorFunctional Assay170 µM[13]
Suramin SARS-CoV-2 (Vero E6 cells)CPE Reduction20 µM[15]
Suramin HT-29 (Colon Cancer)Cell Viability (4h)7.9 ± 3.0 µM[16]
Suramin + LL-37 (2:1) HT-29 (Colon Cancer)Cell Viability (4h)36.8 ± 14.0 µM[16]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Experiments

This protocol outlines a method to establish the appropriate concentration of this compound for your specific cell line and experimental duration.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO or water)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not allow them to reach confluency by the end of the experiment.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a broad range of concentrations (e.g., from nanomolar to high micromolar). Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.

  • Incubation: Incubate the cells for the desired long-term duration (e.g., 3, 5, or 7 days).

  • Media Changes: If the experiment duration is longer than 48 hours, perform a full or partial media change with fresh this compound-containing medium every 48 hours.

  • Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method.

  • Data Analysis: Plot cell viability against this compound concentration to determine the highest concentration that does not cause a significant decrease in viability compared to the vehicle control.

Protocol 2: Long-Term Cell Culture with this compound and Serial Passaging

This protocol describes how to maintain cell cultures in the continuous presence of a non-toxic concentration of this compound, including subculturing.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • Optimal non-toxic concentration of this compound (determined from Protocol 1)

  • Culture flasks (e.g., T-25 or T-75)

  • Trypsin-EDTA or other cell dissociation reagents

  • Centrifuge

Procedure:

  • Initial Culture: Seed your cells in a culture flask with complete medium containing the optimal non-toxic concentration of this compound.

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Monitoring: Monitor the cell culture daily for confluency and any morphological changes.

  • Media Changes: Replace the medium with fresh this compound-containing medium every 2-3 days.

  • Passaging: When the cells reach 70-80% confluency, subculture them. a. Aspirate the medium. b. Wash the cells with sterile PBS. c. Add Trypsin-EDTA and incubate until the cells detach. d. Neutralize the trypsin with complete medium containing this compound. e. Centrifuge the cell suspension. f. Resuspend the cell pellet in fresh medium with this compound and seed into new flasks at the desired density.

  • Continuation: Repeat the cycle of monitoring, media changes, and passaging for the duration of your long-term experiment.

Visualizations

P2Y11 Receptor Signaling Pathway

P2Y11_Signaling_Pathway P2Y11 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq Activates Gs Gs P2Y11->Gs Activates ATP ATP ATP->P2Y11 Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates This compound This compound This compound->P2Y11 Inhibits

Caption: P2Y11 receptor signaling cascade.

Experimental Workflow for Long-Term this compound Cytotoxicity Assay

Long_Term_Cytotoxicity_Workflow Workflow for Long-Term this compound Cytotoxicity Assay start Start prep_cells Prepare Single-Cell Suspension start->prep_cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells adherence Allow Cells to Adhere (Overnight Incubation) seed_cells->adherence prep_this compound Prepare this compound Serial Dilutions adherence->prep_this compound add_this compound Add this compound and Vehicle Control to Wells adherence->add_this compound prep_this compound->add_this compound incubation Long-Term Incubation (e.g., 3-7 days) add_this compound->incubation media_change Media Change with Fresh this compound every 48h incubation->media_change media_change->incubation Continue Incubation viability_assay Perform Cell Viability Assay media_change->viability_assay End of Incubation data_analysis Analyze Data and Determine Non-Toxic Dose viability_assay->data_analysis end End data_analysis->end

Caption: Long-term this compound cytotoxicity assay workflow.

Logical Diagram for Troubleshooting Increased Cell Death

Troubleshooting_Cell_Death Troubleshooting Increased Cell Death with this compound start Increased Cell Death Observed check_concentration Is this compound concentration optimized for long-term use? start->check_concentration optimize_concentration Action: Perform dose-response and time-course experiment. check_concentration->optimize_concentration No check_media_change Are media changes performed regularly? check_concentration->check_media_change Yes issue_resolved Issue Resolved optimize_concentration->issue_resolved implement_media_change Action: Implement media changes every 24-48 hours. check_media_change->implement_media_change No check_confluency Is cell confluency exceeding 80%? check_media_change->check_confluency Yes implement_media_change->issue_resolved adjust_seeding Action: Reduce initial seeding density. check_confluency->adjust_seeding Yes check_controls Are control wells (vehicle only) also showing increased cell death? check_confluency->check_controls No adjust_seeding->issue_resolved troubleshoot_culture Issue is likely related to general cell culture conditions. (e.g., contamination, media quality) check_controls->troubleshoot_culture Yes check_controls->issue_resolved No

Caption: Decision tree for troubleshooting cell death.

References

Forum or discussion on common problems with NF157 usage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NF157, a potent P2Y11 receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible experiments.

Troubleshooting Guide

This section addresses common problems that may be encountered during the use of this compound. The information is presented in a question-and-answer format to provide direct and actionable solutions.

Problem IDQuestionPossible Cause(s)Suggested Solution(s)
This compound-T01 I am having trouble dissolving this compound. This compound has limited solubility in aqueous solutions at high concentrations. The compound may also precipitate at lower temperatures.Prepare stock solutions in DMSO (up to 10 mg/mL) or water (up to 5 mg/mL).[1] For aqueous solutions, gentle warming and vortexing may aid dissolution. Prepare fresh dilutions in your experimental buffer or media from a concentrated stock solution just before use. Avoid repeated freeze-thaw cycles of aqueous stock solutions.
This compound-T02 I am observing unexpected or inconsistent results. - Off-target effects: this compound is also a potent antagonist of the P2X1 receptor.[1] - Cell line variability: The expression levels of P2Y11 and potential off-targets can vary between cell lines. - Ligand degradation: The stability of this compound in your specific experimental conditions may be a factor. - Lot-to-lot variability: Inconsistent purity or formulation between batches can affect results.[2][3][4][5]- Controls: Include a P2Y11-negative cell line or use siRNA/shRNA knockdown to confirm that the observed effect is P2Y11-dependent. Use a selective P2X1 antagonist as a control to rule out off-target effects. - Cell Line Characterization: Verify P2Y11 expression in your cell model. - Stability: Prepare fresh dilutions for each experiment and minimize the time the compound is in culture media before the assay. - Consistency: If you suspect lot-to-lot variability, test new batches against a previously validated lot using a standardized assay.
This compound-T03 I see a precipitate in my cell culture medium after adding this compound. - Supersaturation: The final concentration of this compound in the medium may exceed its solubility limit, especially if the stock solution was not properly dissolved or if the medium contains components that reduce solubility. - Interaction with media components: Components in complex media, such as proteins or salts, may interact with this compound, causing it to precipitate.[6][7][8]- Solubilization: Ensure your stock solution is fully dissolved before adding it to the medium. - Dilution Method: Add the this compound stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. - Lower Concentration: Test a lower concentration of this compound to see if the precipitation issue is resolved. - Serum-Free Media: If possible, perform initial experiments in a simpler, serum-free medium to identify potential interactions.
This compound-T04 The inhibitory effect of this compound is less than expected. - Suboptimal concentration: The concentration of this compound may be too low to effectively antagonize the P2Y11 receptor in your system. - High agonist concentration: The concentration of the P2Y11 agonist used in your assay may be too high, overcoming the competitive antagonism of this compound. - Receptor expression levels: Very high levels of P2Y11 expression may require higher concentrations of the antagonist.- Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound in your specific assay. - Agonist Concentration: Use an agonist concentration that is at or near the EC50 to allow for sensitive detection of antagonism. - Characterize Your System: Determine the expression level of P2Y11 in your experimental model.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR).[1] The P2Y11 receptor is unique in that it couples to both Gq and Gs proteins.[9] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium. The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[10] By blocking the binding of agonists like ATP, this compound inhibits these downstream signaling pathways.

2. What is the selectivity profile of this compound?

This compound displays selectivity for the P2Y11 receptor over other P2Y receptors such as P2Y1 and P2Y2. However, it is also a potent antagonist of the P2X1 receptor.[1] It is crucial to consider this off-target activity when designing experiments and interpreting results.

3. How should I prepare and store this compound stock solutions?

It is recommended to prepare a concentrated stock solution of this compound in DMSO (up to 10 mg/mL) or water (up to 5 mg/mL).[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C, protected from light. For aqueous stocks, long-term stability should be validated for your specific storage conditions.

4. What are the key experimental controls to include when using this compound?

To ensure the specificity of your results, the following controls are recommended:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Use a known P2Y11 agonist to confirm receptor activity in your system.

  • Negative Control/Specificity Control: To confirm that the observed effects are mediated by P2Y11, you can use:

    • A cell line that does not express the P2Y11 receptor.

    • Cells where the P2Y11 receptor has been knocked down using siRNA or CRISPR.

    • A structurally unrelated P2Y11 antagonist to see if it phenocopies the effects of this compound.

  • Off-Target Control: To address the P2X1 antagonist activity of this compound, consider using a selective P2X1 antagonist as a control.

5. Are there any known issues with lot-to-lot variability of this compound?

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound. Specific details such as cell type, seeding density, and incubation times should be optimized for your particular experiment.

  • Cell Seeding:

    • Culture your cells of interest in the appropriate growth medium.

    • Seed the cells into multi-well plates at a density that will result in a confluent monolayer (for adherent cells) or a suitable concentration (for suspension cells) at the time of the experiment.

    • Allow the cells to adhere and grow, typically for 24-48 hours.

  • Preparation of this compound Working Solution:

    • Thaw a frozen aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of this compound in your assay buffer or cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level that does not affect cell viability or the assay readout.

  • Treatment with this compound:

    • If your experiment involves stimulating with a P2Y11 agonist, pre-incubate the cells with the this compound working solutions for a predetermined amount of time (e.g., 15-60 minutes) before adding the agonist. This allows the antagonist to bind to the receptor.

    • Carefully remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Agonist Stimulation (if applicable):

    • After the pre-incubation period with this compound, add the P2Y11 agonist at the desired concentration to the appropriate wells.

  • Incubation:

    • Incubate the cells for the required period for your specific assay (e.g., minutes for signaling events, hours for gene expression changes, or days for proliferation assays).

  • Assay Readout:

    • Perform the desired assay to measure the cellular response, such as:

      • Calcium imaging for Gq pathway activation.

      • cAMP measurement for Gs pathway activation.

      • Western blotting for protein expression or phosphorylation.

      • RT-qPCR for gene expression analysis.

      • Cell viability or proliferation assays.

Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11_Receptor P2Y11 Receptor ATP->P2Y11_Receptor Agonist This compound This compound This compound->P2Y11_Receptor Antagonist Gq Gq P2Y11_Receptor->Gq Activates Gs Gs P2Y11_Receptor->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates Ca2+ Ca²⁺ Mobilization PLC->Ca2+ Leads to cAMP cAMP Production AC->cAMP Leads to Downstream_Effects_Ca Downstream Effects Ca2+->Downstream_Effects_Ca Downstream_Effects_cAMP Downstream Effects cAMP->Downstream_Effects_cAMP

Caption: P2Y11 Receptor Signaling Pathway.

NF157_Workflow A 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C 3. Prepare Working Dilutions of this compound A->C B 2. Seed Cells in Multi-well Plate D 4. Pre-incubate Cells with this compound B->D C->D E 5. Add P2Y11 Agonist (if applicable) D->E F 6. Incubate for Assay-Specific Duration E->F G 7. Measure Cellular Response F->G H 8. Analyze Data G->H

Caption: General Experimental Workflow for this compound.

Troubleshooting_Flowchart Start Unexpected or Inconsistent Results Q1 Is the effect P2Y11-specific? Start->Q1 A1_Yes Proceed to check for other issues. Q1->A1_Yes Yes A1_No Possible Off-Target Effect or experimental artifact. Q1->A1_No No Q2 Is this compound properly dissolved? A1_Yes->Q2 A2_Yes Consider other factors. Q2->A2_Yes Yes A2_No Review solubilization protocol. Prepare fresh stock solution. Q2->A2_No No Q3 Are controls behaving as expected? A2_Yes->Q3 A3_Yes Investigate other variables. Q3->A3_Yes Yes A3_No Troubleshoot assay conditions and reagent stability. Q3->A3_No No

Caption: Troubleshooting Logic for this compound Experiments.

References

Validation & Comparative

NF157 vs. NF340: A Comparative Analysis of P2Y11 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent P2Y11 receptor antagonists, NF157 and NF340. Both compounds are widely used as pharmacological tools to investigate the physiological and pathological roles of the P2Y11 receptor, a key player in immune regulation and inflammatory processes. This comparison focuses on their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.

Introduction to P2Y11 Receptor and its Antagonists

The P2Y11 receptor is a G-protein coupled receptor (GPCR) activated by extracellular adenosine (B11128) triphosphate (ATP). Unique among the P2Y receptor family, it couples to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capacity allows the P2Y11 receptor to modulate a diverse range of cellular functions, including immune cell activation, inflammation, and cell migration.

This compound and NF340 are suramin (B1662206) analogues that have emerged as potent antagonists of the P2Y11 receptor. Their ability to selectively block P2Y11 signaling has made them invaluable for dissecting the receptor's contribution to various biological processes and for exploring its potential as a therapeutic target in inflammatory diseases such as rheumatoid arthritis and osteoarthritis.[1][2]

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound and NF340, highlighting their potency and selectivity for the human P2Y11 receptor and other related P2 receptors.

ParameterThis compoundNF340Reference
P2Y11 Potency
pKi7.35More potent than this compound[2]
IC50 (Ca2+ assay)463 nM4-fold more potent than this compound[3]
Ki44.3 nMNot explicitly stated[2]
Selectivity over other P2Y Receptors
vs. P2Y1>650-fold>520-fold[2][3]
vs. P2Y2>650-fold>520-fold[2][3]
vs. P2Y4Not explicitly stated>520-fold[3]
vs. P2Y6Not explicitly stated>520-fold[3]
vs. P2Y12Not explicitly stated>520-fold[3]
Selectivity over P2X Receptors
vs. P2X1No selectivityNot explicitly stated[2]
vs. P2X23-foldNot explicitly stated[2]
vs. P2X38-foldNot explicitly stated[2]
vs. P2X4>22-foldNot explicitly stated[2]
vs. P2X7>67-foldNot explicitly stated[2]

Data Summary: NF340 demonstrates higher potency and selectivity for the P2Y11 receptor compared to this compound.[3] While this compound exhibits good selectivity over several P2Y and P2X receptors, it notably lacks selectivity against the P2X1 receptor.[2] In contrast, NF340 shows a high degree of selectivity for P2Y11 over a range of other P2Y receptors.[3]

Experimental Protocols

The characterization and comparison of this compound and NF340 rely on key in vitro assays that measure their ability to inhibit P2Y11 receptor activation. The two primary methods are calcium mobilization assays and cyclic AMP (cAMP) accumulation assays, reflecting the dual Gq and Gs coupling of the receptor.

Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium release, which is a downstream effect of P2Y11 receptor coupling to the Gq pathway.

Methodology:

  • Cell Culture: Human cell lines endogenously expressing the P2Y11 receptor (e.g., human monocyte-derived macrophages) or recombinant cell lines overexpressing the human P2Y11 receptor (e.g., HEK293 or 1321N1 cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow the dye to enter the cells and be cleaved into its active, calcium-binding form.

  • Compound Incubation: The dye-loading solution is removed, and cells are washed with an assay buffer. The antagonist (this compound or NF340) at various concentrations is then added to the wells and incubated for a specific period.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. A P2Y11 receptor agonist (e.g., ATP or ATPγS) is automatically injected into the wells, and the resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the inhibition of agonist-induced cAMP production, a result of P2Y11 receptor coupling to the Gs pathway.

Methodology:

  • Cell Culture and Plating: Similar to the calcium mobilization assay, appropriate cell lines are cultured and seeded in multi-well plates.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound or NF340) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: A P2Y11 receptor agonist is added to the wells to stimulate cAMP production, and the cells are incubated for a defined period.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the decrease in agonist-induced cAMP levels. IC50 values are calculated from the concentration-response curves.

Signaling Pathways and Mechanisms of Action

Both this compound and NF340 act as competitive antagonists at the P2Y11 receptor, blocking the binding of its endogenous agonist, ATP. This inhibition prevents the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are critically involved in inflammatory responses.

P2Y11 Receptor Signaling Cascade

The following diagram illustrates the dual signaling pathways initiated by P2Y11 receptor activation and the points of inhibition by this compound and NF340.

P2Y11_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Activates Gs Gs P2Y11->Gs Activates Gq Gq P2Y11->Gq Activates NF157_340 This compound / NF340 NF157_340->P2Y11 Inhibits AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MAPK MAPK Pathway (p38) PKA->MAPK NFkB NF-κB Pathway PKA->NFkB IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2 Ca²⁺ IP3->Ca2 Releases Ca2->MAPK Ca2->NFkB PKC PKC DAG->PKC Activates PKC->MAPK PKC->NFkB

P2Y11 Receptor Signaling Pathways
Impact on NF-κB and MAPK Pathways

Experimental evidence demonstrates that antagonism of the P2Y11 receptor with this compound or NF340 can attenuate inflammatory responses by inhibiting the activation of the NF-κB and MAPK signaling pathways. For instance, this compound has been shown to reduce TNF-α-induced nuclear translocation of the p65 subunit of NF-κB.[4] Similarly, P2Y11-dependent transcriptional regulation of inflammatory genes has been linked to the p38 MAPK pathway.[5]

The following diagram illustrates the general workflow for assessing the impact of this compound and NF340 on these downstream pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_outcome Outcome A Plate Cells B Pre-treat with This compound or NF340 A->B C Stimulate with Inflammatory Agent (e.g., TNF-α, IL-1β) B->C D Cell Lysis C->D E Western Blot for Phosphorylated MAPKs (p-p38) and IκBα D->E F Immunofluorescence for NF-κB p65 Nuclear Translocation D->F G RT-qPCR or ELISA for Inflammatory Gene Expression (e.g., IL-6, TNF-α) D->G H Quantify Inhibition of Signaling Pathway Activation E->H F->H G->H

Workflow for Analyzing Downstream Signaling

Conclusion

Both this compound and NF340 are effective antagonists of the P2Y11 receptor and serve as critical tools for immunological and pharmacological research. The choice between the two will depend on the specific requirements of the experiment.

  • This compound , while less potent and selective, may still be a suitable option for initial studies or when a broader characterization of purinergic signaling is desired, keeping in mind its activity at the P2X1 receptor.

Researchers should carefully consider the quantitative data and the specifics of their experimental system when selecting the most appropriate P2Y11 receptor antagonist for their studies. The detailed experimental protocols provided in this guide offer a foundation for the robust and reproducible investigation of P2Y11 receptor function.

References

Navigating P2Y11 Receptor Research: A Guide to Positive and Negative Controls for NF157 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the P2Y11 receptor, the selective antagonist NF157 is a critical tool. This guide provides a comprehensive overview of appropriate positive and negative controls for experiments utilizing this compound, complete with supporting experimental data, detailed protocols, and visual aids to ensure robust and reliable results.

The P2Y11 receptor, a G-protein coupled receptor (GPCR), is a unique member of the purinergic P2Y receptor family as it couples to both the adenylyl cyclase (AC) and phospholipase C (PLC) signaling pathways, leading to increases in intracellular cyclic AMP (cAMP) and calcium (Ca2+), respectively. This compound is a potent and selective antagonist of the P2Y11 receptor, making it invaluable for elucidating the receptor's physiological and pathological roles.[1][2] To achieve accurate and interpretable data, the use of appropriate positive and negative controls in this compound experiments is paramount.

Understanding the Controls: A Comparative Overview

Effective experimental design hinges on the inclusion of controls that validate the assay's responsiveness and the specificity of the antagonist's action. This section compares suitable positive and negative controls for use in this compound experiments.

Positive Controls: Activating the P2Y11 Receptor

Positive controls are essential to confirm that the experimental system is responsive to P2Y11 activation. The following agonists are commonly used:

  • Adenosine 5'-triphosphate (ATP) and its stable analog, ATPγS: As the endogenous agonist for the P2Y11 receptor, ATP is a physiologically relevant positive control.[3][4] ATPγS, a slowly hydrolyzable analog of ATP, offers the advantage of a more sustained receptor activation.[5][6]

  • NF546: A selective, non-nucleotide agonist of the P2Y11 receptor, NF546 provides a potent and specific means of activating the receptor.[7][8]

Negative Controls: Ensuring Specificity of this compound Action

Negative controls are crucial for demonstrating that the observed effects of this compound are specifically due to the inhibition of the P2Y11 receptor and not off-target effects.

  • Vehicle Control: The solvent used to dissolve this compound and other compounds should always be tested alone to ensure it does not have an independent effect on the experimental outcome.

  • Antagonists of other P2Y Receptors: Given that cells can express multiple P2Y receptor subtypes, using selective antagonists for other P2Y receptors can confirm that the observed response is not mediated by these receptors.

    • MRS2500: A highly potent and selective antagonist of the P2Y1 receptor.[1] Its use can rule out the involvement of P2Y1 in the observed cellular response.

    • P2Y12 Receptor Antagonists (e.g., AR-C69931MX): These antagonists can be used to exclude the contribution of P2Y12 receptor signaling.[9]

  • Cells lacking P2Y11 expression: The most definitive negative control is to perform the experiment in a cell line that does not endogenously express the P2Y11 receptor or in a P2Y11 knockout/knockdown cell line.

Comparator Antagonist:
  • NF340: A more potent and selective P2Y11 receptor antagonist than this compound, NF340 can be used as a comparator to confirm that the observed inhibitory effects are consistent with P2Y11 blockade.[10]

Quantitative Comparison of P2Y11 Receptor Ligands

The following tables summarize the potency of commonly used P2Y11 receptor agonists and antagonists from published literature. These values can serve as a reference for designing experiments and interpreting results.

Table 1: Potency of P2Y11 Receptor Agonists

AgonistAssay TypeCell LinePotency (pEC50)Reference
NF546Calcium Mobilization1321N1-P2Y116.27[11]
ATPγSCalcium Mobilization1321N1-P2Y117.26[11]
ATPCalcium MobilizationRat Neurohypophysial AstrocytesEC50 = 4.3 µM[3]

Table 2: Potency of P2Y11 Receptor Antagonists

AntagonistAssay TypeCell LinePotency (IC50 / pKi)Reference
This compoundNot SpecifiedNot SpecifiedIC50 = 463 nM[1][12]
This compoundNot SpecifiedNot SpecifiedpKi = 7.35[1][12]
NF340Calcium MobilizationNot SpecifiedpIC50 = 6.43
NF340cAMP AssayNot SpecifiedpIC50 = 7.14

Visualizing the Pathways and Protocols

To further aid in the understanding and execution of this compound experiments, the following diagrams illustrate the P2Y11 signaling pathway and a typical experimental workflow.

P2Y11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y11 P2Y11 Receptor Gq Gq P2Y11->Gq activates Gs Gs P2Y11->Gs activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP produces ATP ATP ATP->P2Y11 Agonist IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release induces PKC PKC DAG->PKC activates PKA PKA cAMP->PKA activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKA->Cellular_Response PKC->Cellular_Response

P2Y11 Receptor Signaling Pathway

NF157_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Data Analysis A Seed cells expressing P2Y11 receptor C Pre-incubate cells with This compound or controls A->C B Prepare agonist, this compound, and control solutions B->C D Stimulate cells with P2Y11 agonist C->D E Measure intracellular cAMP or Ca2+ levels D->E F Generate dose-response curves E->F G Calculate EC50/IC50 values F->G H Compare effects of this compound to controls G->H

Typical Experimental Workflow for this compound

Detailed Experimental Protocols

The following are generalized protocols for measuring cAMP and calcium mobilization in response to P2Y11 receptor activation and inhibition. Specific parameters such as cell type, reagent concentrations, and incubation times should be optimized for each experimental system.

cAMP Measurement Assay

This assay quantifies the production of cAMP following the activation of Gs-coupled receptors like P2Y11.

Materials:

  • Cells expressing the P2Y11 receptor

  • P2Y11 agonist (e.g., ATPγS, NF546)

  • This compound

  • Negative controls (e.g., vehicle, MRS2500)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Seed cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the P2Y11 agonist, this compound, and negative controls in an appropriate assay buffer.

  • Pre-incubation with Antagonist: Remove the culture medium and add the assay buffer containing the PDE inhibitor. Then, add this compound or negative controls to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the P2Y11 agonist to the wells and incubate for a specific duration (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist or antagonist concentration. Calculate the EC50 for the agonist and the IC50 for the antagonist.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y11.

Materials:

  • Cells expressing the P2Y11 receptor

  • P2Y11 agonist (e.g., ATP, ATPγS)

  • This compound

  • Negative controls (e.g., vehicle, MRS2500)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the P2Y11 agonist, this compound, and negative controls in the assay buffer.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition and Signal Detection: Inject the P2Y11 agonist, this compound, or negative controls into the wells while simultaneously measuring the fluorescence signal over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Analyze the kinetic fluorescence data to determine the peak fluorescence response. Generate dose-response curves by plotting the peak response against the logarithm of the agonist or antagonist concentration to calculate EC50 and IC50 values.

By employing the appropriate positive and negative controls and following robust experimental protocols, researchers can confidently utilize this compound to unravel the intricate roles of the P2Y11 receptor in health and disease.

References

Unraveling the Mechanism of NF157: A Comparative Guide to P2Y11 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of NF157, a potent antagonist of the P2Y11 receptor. Through objective comparisons with alternative compounds and detailed experimental data, this document serves as a critical resource for researchers investigating purinergic signaling and developing novel therapeutics targeting the P2Y11 receptor.

Comparative Analysis of P2Y11 Receptor Antagonists

This compound is a selective and potent antagonist of the P2Y11 receptor, a unique G protein-coupled receptor (GPCR) that couples to both Gq and Gs signaling pathways. This dual coupling allows the P2Y11 receptor to modulate both intracellular calcium (Ca²⁺) levels and cyclic adenosine (B11128) monophosphate (cAMP) production. The following table summarizes the quantitative data for this compound and other relevant P2Y11 receptor antagonists, offering a clear comparison of their potency and selectivity.

CompoundTarget(s)Potency (IC₅₀/pIC₅₀/pKᵢ)Selectivity Profile
This compound P2Y11 Antagonist pKᵢ = 7.35; IC₅₀ = 463 nM[1][2]>650-fold vs P2Y₁, P2Y₂; also active at P2X₁[1][2][3]
NF340P2Y11 AntagonistpIC₅₀ = 6.43 (Ca²⁺ assay), 7.14 (cAMP assay)>520-fold vs P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₂[4]
Suramin (B1662206)Non-selective P2 AntagonistpA₂ = 6.09 (at P2Y11)[5]Broad-spectrum P2 antagonist, also inhibits P2Y₁, P2Y₂, P2X receptors[5][6][7]
PPADSP2X/P2Y AntagonistWeak antagonist at P2Y receptors[8][9][10]Primarily a P2X antagonist, also shows some activity at certain P2Y subtypes[8][11]
MRS2578P2Y₆ AntagonistNo activity at P2Y11 (IC₅₀ > 10 µM)Selective for P2Y₆[12]
RB-2P2Y AntagonistWeak antagonist at P2Y11[5]Non-selective P2Y antagonist[6][10]

Deciphering the Signaling Cascades: Mechanism of Action of this compound

This compound exerts its effects by competitively blocking the binding of endogenous agonists, such as ATP, to the P2Y11 receptor. This inhibition prevents the activation of downstream signaling pathways, thereby modulating a variety of cellular responses.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2Y11 P2Y11 Receptor ATP->P2Y11 Activates This compound This compound (Antagonist) This compound->P2Y11 Inhibits Gs Gs protein P2Y11->Gs Gq Gq protein P2Y11->Gq AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Proliferation) PKA->Downstream Ca_release->Downstream PKC->Downstream

Figure 1: this compound Mechanism of Action at the P2Y11 Receptor.

Experimental Validation: Protocols for Assessing this compound Activity

The following protocols provide a framework for the experimental validation of this compound's mechanism of action. These assays are fundamental for characterizing the potency and selectivity of P2Y11 receptor antagonists.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.

1. Cell Culture and Plating:

  • Culture 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor in appropriate growth medium.

  • Seed cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 2-5 µM), and an anion-transport inhibitor like probenecid (B1678239) (2.5 mM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the culture medium from the cells and add 100 µL of the dye-loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

3. Antagonist Incubation:

  • Prepare serial dilutions of this compound and other test antagonists in the assay buffer.

  • After the dye-loading incubation, wash the cells twice with assay buffer.

  • Add 100 µL of the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.

4. Agonist Stimulation and Data Acquisition:

  • Prepare a solution of a P2Y11 agonist (e.g., ATPγS or ATP) at a concentration that elicits a submaximal response (EC₈₀).

  • Using a fluorescence plate reader equipped with an automated injector, inject 50 µL of the agonist solution into each well.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2) immediately before and after agonist addition in a kinetic read.

5. Data Analysis:

  • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to determine the change in intracellular calcium concentration.

  • Plot the agonist response (change in fluorescence ratio) against the antagonist concentration.

  • Determine the IC₅₀ value for each antagonist by fitting the data to a sigmoidal dose-response curve.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the ability of an antagonist to block agonist-induced cAMP production, which is mediated by Gs-coupled receptors.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human P2Y11 receptor.

  • Plate the cells in a 96-well plate at an appropriate density and incubate overnight.

2. Assay Procedure:

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Add serial dilutions of this compound or other test antagonists to the wells and pre-incubate for 15-30 minutes.

  • Stimulate the cells by adding a P2Y11 agonist (e.g., ATPγS) at a concentration that produces a significant cAMP response.

  • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

3. cAMP Quantification:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the agonist-induced cAMP production against the antagonist concentration and calculate the IC₅₀ value for each antagonist.

cluster_setup Assay Setup cluster_calcium Calcium Mobilization Assay cluster_camp cAMP Accumulation Assay Start Start: P2Y11-expressing cells Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Load_Dye Load with Ca²⁺ sensitive dye (e.g., Fura-2 AM) Plate_Cells->Load_Dye Add_PDE_Inhibitor Add PDE Inhibitor (e.g., IBMX) Plate_Cells->Add_PDE_Inhibitor Incubate_Antagonist Incubate with Antagonist (e.g., this compound) Stimulate_Ca Stimulate with Agonist (e.g., ATP) Incubate_Antagonist->Stimulate_Ca Stimulate_cAMP Stimulate with Agonist (e.g., ATPγS) Incubate_Antagonist->Stimulate_cAMP Load_Dye->Incubate_Antagonist Measure_Fluorescence Measure Fluorescence (kinetic read) Stimulate_Ca->Measure_Fluorescence Analyze_Ca Analyze Data (IC₅₀ determination) Measure_Fluorescence->Analyze_Ca Add_PDE_Inhibitor->Incubate_Antagonist Lyse_Cells Lyse cells Stimulate_cAMP->Lyse_Cells Measure_cAMP Measure cAMP (e.g., HTRF) Lyse_Cells->Measure_cAMP Analyze_cAMP Analyze Data (IC₅₀ determination) Measure_cAMP->Analyze_cAMP

Figure 2: General Experimental Workflow for this compound Characterization.

References

Comparative Efficacy of NF157 Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the P2Y11 receptor antagonist, NF157, across various cell types, with a particular focus on its differential effects on immune and cancer cells. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the P2Y11 receptor.

Abstract

This compound is a selective antagonist of the P2Y11 receptor, a G-protein coupled receptor involved in diverse physiological processes, including immune modulation and cell migration. This guide summarizes the current understanding of this compound's activity, presenting a comparative analysis of its effects on different cell types, including immune cells (T lymphocytes, macrophages) and cancer cells (hepatocellular carcinoma, breast cancer). We also introduce a more potent P2Y11 antagonist, NF340, as a key alternative. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research in this area.

Introduction to this compound and P2Y11 Signaling

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways, leading to increases in intracellular cyclic AMP (cAMP) and calcium (Ca2+), respectively. This dual signaling capacity allows it to modulate a wide range of cellular functions. This compound, a suramin (B1662206) derivative, has been identified as a selective antagonist for the P2Y11 receptor, exhibiting significantly higher affinity for P2Y11 over other P2Y and P2X receptors.

Comparative Performance of this compound in Different Cell Types

The effects of this compound vary significantly depending on the cell type and the context of P2Y11 receptor expression and function.

Immune Cells

In the immune system, the P2Y11 receptor plays a crucial role in modulating inflammatory responses.

  • T Lymphocytes: P2Y11 receptor activation is implicated in T cell activation, proliferation, and migration. The more potent P2Y11 antagonist, NF340, has been shown to impair the migration of human CD4+ T cells and Jurkat T cells[1]. It also reduces T cell proliferation and suppresses the production of IL-2, a key cytokine for T cell activation[2]. This suggests that P2Y11 antagonists like this compound could have immunosuppressive effects.

  • Macrophages: In human monocyte-derived THP-1 cells, this compound has been demonstrated to block ATP- or LPS-induced increases in cAMP levels, indicating its antagonistic effect on P2Y11 signaling in these immune cells[3].

Cancer Cells

Recent studies have highlighted the expression and role of the P2Y11 receptor in certain cancers, suggesting it as a potential therapeutic target.

  • Hepatocellular Carcinoma (HCC): P2Y11 receptors are expressed in human HCC cell lines such as Huh-7 and HepG2[4]. Activation of these receptors has been shown to promote cancer cell migration. The P2Y11 antagonist NF340 was found to prevent ATP-induced stimulation of Huh-7 cell migration, indicating that blocking this receptor could inhibit cancer cell motility[4].

  • Breast Cancer: In the bone-tropic breast cancer cell line MDA-BoM-1833, the P2Y11 antagonist this compound was shown to inhibit cell migration in a dose-dependent manner[5]. This inhibitory effect was linked to the downregulation of CXCR4, a chemokine receptor crucial for cancer cell metastasis[5].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the alternative antagonist, NF340.

Table 1: Inhibitory Potency of this compound against Purinergic Receptors

ReceptorIC50
P2Y11463 nM
P2Y11811 µM
P2Y2170 µM

Data sourced from commercial suppliers.

Table 2: Comparative Effects of P2Y11 Antagonists on Different Cell Functions

Cell TypeAntagonistConcentrationEffectReference
Human CD4+ T CellsNF340-Reduced proliferation and IL-2 production[2]
Human CD4+ T Cells & Jurkat T CellsNF340-Impaired migration[1]
THP-1 MacrophagesThis compound50 µMBlocked ATP/LPS-induced cAMP increase[3]
Huh-7 Hepatocellular Carcinoma CellsNF340-Inhibited ATP-induced cell migration[4]
MDA-BoM-1833 Breast Cancer CellsThis compound10 µMSignificantly inhibited cell migration[5]

Alternative: NF340 - A More Potent P2Y11 Antagonist

NF340, another suramin analog, has emerged as a more potent and selective antagonist for the P2Y11 receptor compared to this compound. As highlighted in the data table, NF340 has been effectively used to probe the function of P2Y11 in T cell migration and cancer cell motility. Its higher potency may offer advantages in experimental settings, allowing for the use of lower concentrations and potentially reducing off-target effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., Huh-7, MDA-MB-231) in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C[6].

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking[6].

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[6].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cancer Cell Migration Assay (Transwell Assay)

This protocol assesses the inhibitory effect of this compound on cancer cell migration.

  • Cell Preparation: Culture cancer cells to 70-80% confluence and then serum-starve them for 24 hours.

  • Assay Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Cell Seeding and Treatment: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 8-24 hours), which may need to be optimized for each cell line[5].

  • Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI).

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Cytokine Release Assay (ELISA)

This protocol is for measuring the effect of this compound on cytokine production by immune cells.

  • Cell Stimulation: Culture immune cells (e.g., PBMCs, purified T cells, or macrophages) in a 24-well plate. Pre-treat the cells with different concentrations of this compound for 30 minutes.

  • Activation: Stimulate the cells with an appropriate activator (e.g., PHA for T cells, LPS for macrophages) for a specified time (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-2, TNF-α) overnight at 4°C[7].

    • Block the plate with a blocking buffer.

    • Add the collected supernatants and a series of cytokine standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-HRP and then a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Visualizations

P2Y11 Signaling Pathway

P2Y11_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2Y11R P2Y11 Receptor ATP->P2Y11R Gs Gs P2Y11R->Gs Gq Gq P2Y11R->Gq AC Adenylate Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Activation PKA->CREB IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Cytokine Release, Cell Migration) Ca2+->Cellular_Response NFkB NF-κB Pathway PKC->NFkB CREB->Cellular_Response NFkB->Cellular_Response This compound This compound This compound->P2Y11R inhibits

Caption: P2Y11 receptor signaling cascade.

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with this compound/ Vehicle Control Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 1.5 hours Add_MTT->Incubate_MTT Solubilize Add DMSO to solubilize formazan Incubate_MTT->Solubilize Incubate_DMSO Incubate for 15 minutes Solubilize->Incubate_DMSO Read Measure Absorbance at 492 nm Incubate_DMSO->Read Analyze Calculate % Cell Viability Read->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion

This compound demonstrates cell-type-specific effects, primarily acting as an inhibitor of immune cell activation and cancer cell migration. Its selectivity for the P2Y11 receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor. The more potent antagonist, NF340, provides a powerful alternative for these investigations. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of targeting the P2Y11 receptor in inflammatory diseases and cancer. Further research is warranted to elucidate the precise mechanisms of action of this compound and NF340 in different cellular contexts and to evaluate their in vivo efficacy.

References

Evaluating the Specificity of NF157 in a New Experimental Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers embarking on studies involving the P2Y11 receptor, the selection of a specific antagonist is a critical step. This guide provides a comprehensive comparison of NF157 with other available antagonists, offering experimental data, detailed protocols for specificity evaluation, and visualizations of the underlying signaling pathways. This objective analysis is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental models.

Performance Comparison of P2Y11 Antagonists

The specificity and potency of a receptor antagonist are paramount for the accurate interpretation of experimental results. Below is a comparative summary of this compound and two other common P2Y11 antagonists, NF340 and Suramin.

AntagonistTarget ReceptorPotency (IC50/Ki)Selectivity ProfileKey Remarks
This compound P2Y11IC50: 463 nM[1], Ki: 44.3 nMHighly selective for P2Y11 over P2Y1 (>650-fold) and P2Y2 (>650-fold).[1] Shows moderate selectivity over P2X2, P2X3, P2X4, and P2X7.[2][3] Notably, it is not selective against P2X1. [2][3]A widely used antagonist, but its activity at the P2X1 receptor should be considered in experimental design.
NF340 P2Y11More potent than this compoundReported to have higher selectivity for P2Y11 compared to this compound.A more recent and more specific alternative to this compound.
Suramin Non-selective P2Moderate potency at P2Y11Broad-spectrum antagonist for P2Y and P2X receptors.[4]A less specific tool, often used in initial screening or when broad purinergic receptor antagonism is desired.[4]

Experimental Protocols for Specificity Evaluation

To determine the specificity of this compound in a new experimental model, two key functional assays are recommended: a calcium mobilization assay to assess the Gq-coupled pathway and a cAMP accumulation assay for the Gs-coupled pathway of the P2Y11 receptor.

Calcium Mobilization Assay in HEK-293 Cells

This protocol is designed to measure the inhibitory effect of this compound on the increase in intracellular calcium triggered by a P2Y11 agonist in Human Embryonic Kidney (HEK-293) cells stably expressing the human P2Y11 receptor.

Materials:

  • HEK-293 cells stably expressing the human P2Y11 receptor

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES

  • Probenecid

  • P2Y11 receptor agonist (e.g., ATPγS)

  • This compound

  • FlexStation or similar fluorescence plate reader

Procedure:

  • Cell Culture: Culture HEK-293-P2Y11 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES, 2.5 mM probenecid, and 0.04% Pluronic F-127.

    • Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS.

    • Prepare a solution of the P2Y11 agonist at a concentration that elicits a submaximal response (EC80).

  • Assay:

    • Wash the cells twice with HBSS.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 20 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Initiate reading and establish a baseline fluorescence for 15-20 seconds.

    • Add 50 µL of the P2Y11 agonist solution to all wells.

    • Continue to measure fluorescence intensity for at least 60 seconds.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Calculate the percentage of inhibition of the agonist response by this compound at each concentration.

    • Determine the IC50 value of this compound by fitting the data to a dose-response curve.

cAMP Accumulation Assay in 1321N1 Cells

This protocol measures the ability of this compound to block the agonist-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in human astrocytoma 1321N1 cells, which do not endogenously express P2Y receptors, transfected with the human P2Y11 receptor.

Materials:

  • 1321N1 cells stably expressing the human P2Y11 receptor

  • Cell culture medium (e.g., DMEM)

  • FBS

  • Penicillin-Streptomycin

  • 24-well plates

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • P2Y11 receptor agonist (e.g., ATPγS)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Culture and Plating: Culture 1321N1-P2Y11 cells and seed them into 24-well plates. Grow to near confluency.

  • Pre-incubation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes at 37°C.

  • Antagonist Treatment:

    • Add serial dilutions of this compound to the wells and incubate for 20 minutes at 37°C.

  • Agonist Stimulation:

    • Add the P2Y11 agonist at its EC80 concentration to the wells.

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by aspirating the medium and lysing the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-induced cAMP accumulation by this compound at each concentration.

    • Determine the IC50 value of this compound by plotting the data on a dose-response curve.

Visualizing the Molecular Interactions

To better understand the context of this compound's activity, the following diagrams illustrate the P2Y11 signaling pathway and a typical experimental workflow for evaluating antagonist specificity.

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Agonist Binding Gs Gs P2Y11->Gs activates Gq Gq P2Y11->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene Downstream Downstream Cellular Responses Gene->Downstream ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates PKC->Downstream This compound This compound This compound->P2Y11 Antagonist Binding

Caption: P2Y11 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Culture 1. Culture P2Y11-expressing cells (e.g., HEK-293) Plate 2. Plate cells in 96-well plates Culture->Plate Load 3. Load cells with Ca²⁺ dye or prepare for cAMP assay Plate->Load Antagonist 4. Pre-incubate with This compound (or alternative) Load->Antagonist Agonist 5. Stimulate with P2Y11 agonist Antagonist->Agonist Measure 6. Measure fluorescence (Ca²⁺) or cAMP levels Agonist->Measure Analyze 7. Analyze data and determine IC50 Measure->Analyze Compare 8. Compare specificity with other receptors Analyze->Compare

Caption: Antagonist Specificity Evaluation Workflow.

Logical_Comparison This compound This compound P2Y11 P2Y11 Target This compound->P2Y11 High Affinity OffTarget Off-Target Effects (e.g., P2X1 for this compound) This compound->OffTarget Significant NF340 NF340 NF340->P2Y11 Higher Affinity NF340->OffTarget Minimal Suramin Suramin Suramin->P2Y11 Moderate Affinity Suramin->OffTarget Broad Specificity Specificity P2Y11->Specificity On-Target OffTarget->Specificity Off-Target

Caption: Logical Comparison of P2Y11 Antagonists.

References

Literature review comparing the efficacy of various P2Y11 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various P2Y12 inhibitors, a cornerstone of antiplatelet therapy. The data presented is curated from preclinical and clinical studies to offer a comparative overview for researchers and professionals in drug development.

Introduction to P2Y12 Inhibitors

The P2Y12 receptor is a crucial Gi protein-coupled receptor on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) leads to a cascade of events culminating in platelet aggregation and thrombus formation. Inhibition of this receptor is a key strategy in the prevention and treatment of arterial thrombosis, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). This guide focuses on a comparative analysis of several key P2Y12 inhibitors, including the thienopyridines (clopidogrel and prasugrel) and the direct-acting inhibitors (ticagrelor, cangrelor, and elinogrel).

In Vitro Efficacy Comparison

The in vitro potency of P2Y12 inhibitors is a critical determinant of their antiplatelet effect. This is often quantified by the half-maximal inhibitory concentration (IC50) in platelet aggregation assays. The following table summarizes the reported IC50 values for the active metabolites of several P2Y12 inhibitors against ADP-induced platelet aggregation.

Inhibitor (Active Form)IC50 (ADP-induced Platelet Aggregation)Drug ClassMechanism of Action
Clopidogrel (B1663587) Active Metabolite~0.30 µMThienopyridine (Prodrug)Irreversible Antagonist
Prasugrel (B1678051) Active Metabolite~0.30 µM[1]Thienopyridine (Prodrug)Irreversible Antagonist
Ticagrelor~5 nM (0.005 µM)Cyclopentyltriazolopyrimidine (Direct-acting)Reversible, Non-competitive Antagonist
Cangrelor~0.58 nMATP Analog (Direct-acting)Reversible Antagonist
Elinogrel (B1662655)Potent (specific IC50 varies by study)Quinazolinone Sulfonamide (Direct-acting)Reversible, Competitive Antagonist

P2Y12 Signaling Pathway

The P2Y12 receptor signaling pathway plays a central role in platelet activation and aggregation. Upon binding of ADP, the receptor couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), promoting platelet activation. Additionally, the βγ subunits of the Gi protein can activate phosphoinositide 3-kinase (PI3K), further contributing to platelet activation and aggregation.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces ADP ADP ADP->P2Y12 Binds Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates (βγ subunit) PKA PKA cAMP->PKA Activates VASP_P VASP-P (Inactive) PKA->VASP_P Phosphorylates VASP VASP (Active) VASP_P->VASP Dephosphorylation (promoted by P2Y12 signaling) Aggregation Platelet Aggregation VASP->Aggregation Promotes Akt Akt PI3K->Akt Activates Akt->Aggregation Promotes

Figure 1: P2Y12 signaling pathway in platelets.

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard in vitro assay to assess platelet function and the efficacy of antiplatelet agents.

Objective: To measure the percentage of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of a P2Y12 inhibitor.

Materials:

  • Whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

  • Light Transmission Aggregometer.

  • Agonist: Adenosine diphosphate (ADP).

  • P2Y12 inhibitor (test compound).

  • Phosphate-buffered saline (PBS) or appropriate vehicle control.

  • Pipettes and tips.

  • Cuvettes with stir bars.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into sodium citrate tubes. b. Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant). c. Carefully transfer the PRP to a clean tube. d. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP (the supernatant). e. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Platelet Aggregation Assay: a. Pre-warm the PRP to 37°C. b. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). c. Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer. d. Add the P2Y12 inhibitor at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring. e. Add the agonist (e.g., ADP at a final concentration of 5-20 µM) to induce platelet aggregation. f. Record the change in light transmission for a set period (typically 5-10 minutes).

  • Data Analysis: a. The maximum percentage of platelet aggregation is determined from the aggregation curve. b. The percentage of inhibition is calculated for each inhibitor concentration. c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice

This in vivo model is widely used to evaluate the antithrombotic efficacy of various compounds, including P2Y12 inhibitors.

Objective: To assess the ability of a P2Y12 inhibitor to prevent or delay the formation of an occlusive thrombus in the carotid artery of a mouse after chemical injury.

Materials:

  • Male C57BL/6 mice (8-12 weeks old).

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical microscope or stereomicroscope.

  • Micro-surgical instruments (forceps, scissors).

  • Doppler flow probe and flowmeter.

  • Filter paper discs (1-2 mm diameter).

  • Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water).

  • P2Y12 inhibitor (test compound) and vehicle control.

  • Suture material.

Procedure:

  • Animal Preparation: a. Anesthetize the mouse via intraperitoneal injection. b. Place the mouse in a supine position on a surgical board and maintain body temperature. c. Make a midline cervical incision to expose the right common carotid artery. d. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.

  • Drug Administration: a. Administer the P2Y12 inhibitor or vehicle control to the mice via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the injury.

  • Thrombosis Induction: a. Place a small piece of plastic or paraffin (B1166041) film under the isolated carotid artery to protect the surrounding tissue. b. Position a Doppler flow probe around the artery to monitor blood flow. c. Saturate a filter paper disc with the FeCl3 solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). d. After the application time, remove the filter paper and rinse the area with saline.

  • Data Acquisition and Analysis: a. Continuously monitor and record the carotid artery blood flow using the Doppler flowmeter. b. The primary endpoint is the time to occlusion (TTO), defined as the time from the application of FeCl3 to the complete cessation of blood flow. c. A cut-off time (e.g., 60 minutes) is typically set, and animals that do not occlude within this time are assigned the maximum value. d. Compare the TTO between the vehicle-treated and inhibitor-treated groups. A significant increase in TTO in the treated group indicates antithrombotic efficacy. For example, in a typical experiment, the mean time to occlusion in the vehicle group might be around 11-12 minutes, while effective treatment with a P2Y12 inhibitor like clopidogrel can significantly prolong or prevent occlusion.[2]

P2Y12 Inhibitor Drug Discovery and Evaluation Workflow

The development of new P2Y12 inhibitors follows a structured workflow, from initial screening to in vivo validation.

Drug_Discovery_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Hit_Validation Hit Validation (e.g., GTPγS Binding Assay) HTS->Hit_Validation LTA Light Transmission Aggregometry (LTA) (IC50 Determination) Hit_Validation->LTA VASP VASP Phosphorylation Assay (Mechanism of Action) LTA->VASP Lead_Opt Lead Optimization (Structure-Activity Relationship) VASP->Lead_Opt PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) (in Rodents) Thrombosis_Model Thrombosis Models (e.g., FeCl3-induced Carotid Artery Thrombosis) PK_PD->Thrombosis_Model Bleeding_Model Bleeding Time Assays Thrombosis_Model->Bleeding_Model Preclinical_Candidate Preclinical Candidate Selection Bleeding_Model->Preclinical_Candidate Lead_Opt->PK_PD

Figure 2: P2Y12 inhibitor evaluation workflow.

Conclusion

The landscape of P2Y12 inhibitors has evolved significantly, offering a range of therapeutic options with distinct pharmacological profiles. While the irreversible thienopyridines, clopidogrel and prasugrel, have been mainstays of therapy, the development of direct-acting, reversible inhibitors like ticagrelor, cangrelor, and elinogrel has provided alternatives with more rapid and consistent platelet inhibition. The choice of a specific P2Y12 inhibitor is guided by a balance between antithrombotic efficacy and bleeding risk, tailored to the individual patient's clinical presentation and risk factors. The experimental data and protocols presented in this guide offer a foundational understanding for the continued research and development of novel and improved antiplatelet therapies.

References

Validating Downstream Target Engagement of NF157: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the downstream target engagement of NF157, a selective antagonist of the P2Y11 receptor. We present experimental data, detailed protocols for key validation assays, and a comparative analysis with alternative approaches.

Introduction to this compound and its Primary Target

This compound is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in modulating various cellular processes, including immune responses and inflammation.[1][2] Validating the engagement of this compound with its downstream targets is crucial for understanding its mechanism of action and for the development of therapeutics targeting the P2Y11 signaling pathway.

Downstream Signaling Pathways of P2Y11 Affected by this compound

Antagonism of the P2Y11 receptor by this compound has been shown to modulate several key downstream signaling pathways:

  • Inhibition of the NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.

  • Modulation of the p38 MAPK Pathway: this compound has been observed to influence the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK), a key player in cellular responses to stress and inflammation.[3]

  • Reduction of Cyclic AMP (cAMP) Levels: As P2Y11 activation can lead to increased intracellular cAMP, this compound can effectively block this increase.[4]

  • Decreased Pro-inflammatory Cytokine Production: Consequently, this compound can reduce the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][5]

The following diagram illustrates the primary signaling cascade initiated by P2Y11 and the points of inhibition by this compound.

P2Y11 Signaling and this compound Inhibition ATP ATP P2Y11 P2Y11 Receptor ATP->P2Y11 Activates AC Adenylyl Cyclase P2Y11->AC Activates PLC Phospholipase C P2Y11->PLC Activates This compound This compound This compound->P2Y11 Inhibits cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC p38_MAPK p38 MAPK Pathway PKA->p38_MAPK NFkB NF-κB Pathway PKC->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) p38_MAPK->Cytokines Leads to expression of NFkB->Cytokines Leads to expression of cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed cells with NF-κB reporter construct B Incubate (24h) A->B C Treat cells with This compound D Stimulate with P2Y11 agonist (e.g., ATP) C->D E Incubate (6-24h) D->E F Lyse cells and add luciferase substrate G Measure luminescence F->G A Cell treatment with This compound and agonist B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Immunoblotting with anti-phospho-p38 Ab E->F G Detection F->G A Cell treatment with This compound and agonist B Cell Lysis A->B C cAMP Detection (e.g., ELISA) B->C D Data Analysis C->D A Treat cells with this compound B Heat cells at various temperatures A->B C Lyse cells and separate soluble fraction B->C D Detect soluble P2Y11 (e.g., Western Blot) C->D E Analyze thermal shift D->E

References

Independent Verification of Published NF157 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the published findings on NF157, a selective P2Y11 receptor antagonist. It offers a direct comparison with alternative compounds and includes detailed experimental data and protocols to support the objective assessment of its performance.

Comparative Analysis of P2Y11 Receptor Antagonists

This compound is a well-documented antagonist of the P2Y11 receptor, a G-protein coupled receptor involved in various physiological processes, including immune responses and inflammation.[1][2] To provide a comprehensive evaluation, this guide compares this compound with two other known P2Y receptor antagonists: NF340, a more selective P2Y11 antagonist, and Suramin (B1662206), a non-selective P2 receptor antagonist.

Quantitative Comparison of Antagonist Potency and Selectivity

The following table summarizes the inhibitory constants (pKi) and half-maximal inhibitory concentrations (IC50) of this compound, NF340, and Suramin against various P2Y and P2X receptors. This data allows for a direct comparison of their potency and selectivity profiles.

Receptor This compound NF340 Suramin
pKi / IC50 (nM) (nM) (µM)
P2Y11 pKi: 7.35, IC50: 463[3]IC50: ~20IC50: ~1-5[4]
P2Y1 IC50: 1811000[3]>10000pA2: 5.77[5]
P2Y2 IC50: 170000[3]>10000pA2: 4.32[5]
P2X1 No selectivity over P2X1[3]-IC50: ~1-5[4]
P2X2 3-fold selectivity over P2Y11[3]--
P2X3 8-fold selectivity over P2Y11[3]--

Note: A higher pKi value indicates a higher binding affinity. A lower IC50 value indicates a higher potency. The selectivity is inferred by comparing the potency at the target receptor (P2Y11) to the potency at other receptors.

Signaling Pathways and Experimental Workflows

This compound exerts its effects by modulating downstream signaling pathways. This section details the key pathways and provides workflows for their investigation.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus P2Y11R P2Y11 Receptor Stimulus->P2Y11R IKK IKK Complex P2Y11R->IKK Activates This compound This compound This compound->P2Y11R Inhibits IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->IκBα IκBα->NFκB Inhibits IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Gene Inflammatory Gene Expression NFκB_nuc->Gene Induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

p38 MAPK Signaling Pathway

This compound also attenuates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus P2Y11R P2Y11 Receptor Stimulus->P2Y11R MAPKKK MAPKKK P2Y11R->MAPKKK Activates This compound This compound This compound->P2Y11R Inhibits MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Phosphorylates Gene Inflammatory Gene Expression TranscriptionFactors->Gene Induces

References

Safety Operating Guide

Navigating the Disposal of NF157: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, nitrile gloves, and safety eyewear.[2] All handling of NF157 waste should be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols. In the event of accidental contact, immediately wash the affected skin with copious amounts of soap and water and flush eyes for at least 15 minutes.

Step-by-Step Disposal Procedure

In the absence of a specific SDS for this compound, the following general procedure for the disposal of chemical waste should be followed:

  • Waste Identification and Segregation : Treat all materials contaminated with this compound as hazardous chemical waste. This includes unused or expired solid this compound, solutions containing this compound, and contaminated lab supplies such as pipette tips, gloves, and weighing papers.[1] This waste must be segregated from other laboratory waste streams to prevent unintended chemical reactions.

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste."[3]

  • Waste Labeling : The hazardous waste label must include the following information:

    • The words "Hazardous Waste."

    • The full chemical name: 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt.

    • An indication of the hazards (e.g., "Caution: Substance with unknown toxicity").[1]

    • The date when the waste was first added to the container.[1]

    • The principal investigator's name and laboratory location.[1]

  • Storage of Chemical Waste : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment should be used to mitigate any potential leaks or spills.[1]

  • Disposal : Do not dispose of this compound down the drain or in the regular trash. [1] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or an equivalent office for final disposal.[1]

Chemical and Physical Properties of this compound

A preliminary assessment of potential hazards can be informed by the known chemical and physical properties of this compound.

PropertyValue
Chemical Name 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt
Molecular Formula C₄₉H₂₈F₂N₆Na₆O₂₃S₆
Molecular Weight 1437.08
Purity ≥90% (HPLC)
Storage Desiccate at room temperature
Solubility Water (up to 4 mM), DMSO (up to 7 mM)

Experimental Protocols

Detailed experimental protocols involving this compound are not provided here. However, any protocol generating waste containing this compound should conclude with the decontamination of surfaces and equipment, and the proper segregation and labeling of all generated waste as described above.

This compound Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound.

NF157_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood A->B C Identify & Segregate this compound Waste B->C D Select & Label Hazardous Waste Container C->D E Store Waste in a Secure Area with Secondary Containment D->E F Contact Institutional EHS for Pickup E->F G EHS Manages Final Disposal F->G

General workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling NF157

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the selective P2Y11 and P2X1 antagonist NF157, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this potent research chemical.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving the handling of powdered this compound, especially during weighing and solution preparation, to prevent inhalation.
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times. A face shield should be worn over safety goggles during powder handling to provide maximum protection against splashes and airborne particles.
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile gloves. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. Change gloves frequently.
Body Disposable, Low-Permeability Gown or Lab CoatA disposable gown is preferred to prevent contamination of personal clothing. It should have a solid front and be worn over a lab coat.
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect against spills.

Engineering Controls:

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the event of an emergency.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a step-by-step guide for safe operational procedures.

prep Preparation - Don appropriate PPE - Prepare workspace in a fume hood weigh Weighing - Use a tared, sealed container - Minimize air currents prep->weigh Proceed to dissolve Dissolution - Add solvent to the sealed container - Mix gently until dissolved weigh->dissolve Proceed to use Experimental Use - Handle solutions with care - Avoid aerosol generation dissolve->use Proceed to cleanup Cleanup - Decontaminate surfaces - Dispose of waste properly use->cleanup After experiment

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Used gloves, weighing papers, disposable gowns, and any other solid materials contaminated with this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatible.

Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

The following provides a general framework for the preparation and use of this compound in in-vitro experiments, based on published research. Researchers should optimize these protocols for their specific experimental systems.

Stock Solution Preparation:

This compound is soluble in aqueous solutions. For a 10 mM stock solution:

ParameterValue
Chemical This compound
Molecular Weight ~1437.08 g/mol (Note: This can be batch-specific due to hydration)
Desired Stock Concentration 10 mM
Solvent Sterile, nuclease-free water or DMSO
Calculation for 1 mL of 10 mM Stock 1.44 mg this compound in 1 mL of solvent

Procedure:

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

  • In a chemical fume hood, carefully weigh the required amount of this compound into a sterile microcentrifuge tube.

  • Add the calculated volume of solvent to the tube.

  • Vortex briefly to dissolve the compound completely.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Cell-Based Assay Example:

This compound has been used to study its effects on cellular signaling pathways in response to inflammatory stimuli. For example, to investigate the effect of this compound on TNF-α-induced responses in human chondrocytic SW1353 cells:

ParameterExample Value
Cell Line Human chondrocytic SW1353 cells
Stimulus TNF-α
This compound Concentrations 30 µM and 60 µM
Incubation Time 24 hours

Procedure:

  • Plate cells at the desired density and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing the desired concentrations of this compound.

  • Pre-incubate the cells with this compound for a specified time (e.g., 1-2 hours) before adding the inflammatory stimulus (e.g., TNF-α).

  • Incubate for the desired experimental duration (e.g., 24 hours).

  • Harvest cells or supernatant for downstream analysis (e.g., Western blotting, ELISA, gene expression analysis).

Signaling Pathways and Logical Relationships

This compound, as a P2Y11 receptor antagonist, can modulate downstream signaling pathways initiated by inflammatory stimuli. The following diagrams illustrate the logical relationships in these pathways.

cluster_0 Inflammatory Stimulus Response TNF_alpha TNF-α P2Y11 P2Y11 Receptor TNF_alpha->P2Y11 Activates NF_kappaB NF-κB Activation P2Y11->NF_kappaB Leads to Collagen_Degradation Collagen Degradation NF_kappaB->Collagen_Degradation Promotes This compound This compound This compound->P2Y11 Inhibits

Caption: this compound inhibits the P2Y11 receptor, thereby blocking TNF-α-induced NF-κB activation and subsequent collagen degradation.

cluster_1 Oxidized LDL Response ox_LDL Oxidized LDL P2Y11 P2Y11 Receptor ox_LDL->P2Y11 Activates p38_MAPK p38 MAPK Phosphorylation P2Y11->p38_MAPK Leads to Inflammation Endothelial Inflammation p38_MAPK->Inflammation Promotes This compound This compound This compound->P2Y11 Inhibits

Caption: this compound's antagonism of the P2Y11 receptor can mitigate oxidized LDL-induced p38 MAPK phosphorylation and subsequent endothelial inflammation.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。